molecular formula C5H6Cl2O2 B3060499 Methyl succinyl chloride CAS No. 44806-45-3

Methyl succinyl chloride

Cat. No.: B3060499
CAS No.: 44806-45-3
M. Wt: 169 g/mol
InChI Key: XWGXLRRTBBCVMC-UHFFFAOYSA-N
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Description

Methyl succinyl chloride (CAS 1490-25-1) is a versatile acid chloride ester widely used as a key synthetic intermediate in organic chemistry and pharmaceutical research . This clear, colorless to pale yellow liquid is characterized by its high reactivity, with a molecular formula of C 5 H 7 ClO 3 and a molecular weight of 150.56 g/mol . Its structure, featuring both an acid chloride and a methyl ester functional group, makes it a valuable four-carbon building block for the synthesis of more complex molecules, such as through nucleophilic acyl substitution or other coupling reactions . Researchers value this compound for its application in developing target structures, though its specific mechanisms of action are dependent on the reaction pathway and desired end-product. It is critical to handle this material with extreme care, as it is moisture-sensitive and causes severe skin burns and eye damage . It has a density of approximately 1.232 g/mL and a boiling point in the range of 58-65°C at 3 mmHg . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbutanedioyl dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2O2/c1-3(5(7)9)2-4(6)8/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGXLRRTBBCVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80500977
Record name 2-Methylbutanedioyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44806-45-3
Record name 2-Methylbutanedioyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl Succinyl Chloride: A Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Methyl Succinyl Chloride, a bifunctional reagent widely utilized in organic synthesis. Its structure, incorporating both a methyl ester and a reactive acyl chloride, makes it a valuable building block for the introduction of a four-carbon chain with differentiated termini, a common motif in pharmaceuticals and advanced materials. This guide details its chemical and physical properties, provides established experimental protocols for its synthesis and application, and outlines its key structural and reactive characteristics.

Chemical Structure and Identifiers

This compound, systematically named methyl 4-chloro-4-oxobutanoate , is the monomethyl ester and monoacyl chloride derivative of succinic acid. The molecule consists of a four-carbon backbone with a methyl ester at one terminus and a highly reactive acyl chloride at the other.

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueReference
IUPAC Name methyl 4-chloro-4-oxobutanoate[1]
Synonyms This compound, 3-(Carbomethoxy)propionyl chloride, Methyl 3-(chloroformyl)propionate, Succinic acid monomethyl ester chloride, 4-Methoxy-4-oxobutanoyl chloride
CAS Number 1490-25-1[1]
Molecular Formula C₅H₇ClO₃[1]
Molecular Weight 150.56 g/mol
InChI Key SRXOJMOGPYFZKC-UHFFFAOYSA-N[1]
Canonical SMILES COC(=O)CCC(=O)Cl[1]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor, characteristic of acyl chlorides.[2] It is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.

Table 2: Physicochemical Data

PropertyValueReference
Appearance Clear, colorless to light yellow liquid[1]
Boiling Point 58-65 °C at 3 mmHg[3]
Density 1.223 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.440[3]
Flash Point 74 °C (165.2 °F) - closed cup[2][3]
Solubility Reacts violently with water. Soluble in common anhydrous organic solvents (e.g., dichloromethane, THF, diethyl ether).[2]
Stability Moisture-sensitive. Stable under recommended storage conditions (refrigerated, under inert atmosphere).

Spectroscopic Data

While full experimental spectra are not widely published in public databases, the structural features of this compound lead to predictable spectroscopic signals. Commercial suppliers confirm that the infrared spectrum of their material conforms to the expected structure.[1]

Table 3: Predicted Spectroscopic Characteristics

TechniqueFeaturePredicted Chemical Shift / Frequency
¹H NMR (CDCl₃)-O-CH₃ (s, 3H)δ 3.7 ppm
-CO-CH₂ - (t, 2H)δ 2.7 ppm
-CH₂ -COCl (t, 2H)δ 3.2 ppm
¹³C NMR (CDCl₃)C H₃-O-δ 52 ppm
-O-CO-C H₂-δ 29 ppm
-C H₂-COClδ 45 ppm
-O-C =O (Ester)δ 173 ppm
-C =O (Acyl Chloride)δ 174 ppm
IR (Neat)C=O Stretch (Acyl Chloride)~1800 cm⁻¹ (strong)
C=O Stretch (Ester)~1740 cm⁻¹ (strong)
C-O Stretch~1200-1100 cm⁻¹ (strong)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from succinic anhydride (B1165640). The first step involves the selective mono-esterification to form the precursor, Monomethyl succinate (B1194679), followed by chlorination to yield the final product.

workflow cluster_0 Step 1: Mono-esterification cluster_1 Step 2: Chlorination SA Succinic Anhydride MMS Monomethyl Succinate SA->MMS Reflux MeOH Methanol (B129727) MeOH->MMS MMS_2 Monomethyl Succinate MMS->MMS_2 OC Oxalyl Chloride MSC This compound OC->MSC DMF DMF (cat.) DMF->MSC MMS_2->MSC DCM, rt

Caption: Synthesis workflow for this compound.

Protocol 4.1.1: Synthesis of Monomethyl Succinate

This protocol is adapted from established procedures for the methanolysis of succinic anhydride.[4]

  • Materials:

    • Succinic anhydride (1.0 eq)

    • Anhydrous Methanol (1.2 eq)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add succinic anhydride and anhydrous methanol.

    • Heat the mixture to reflux with vigorous stirring. Continue heating for approximately 1-2 hours, or until all the succinic anhydride has dissolved and a homogeneous solution is formed.

    • After the reaction is complete, remove the excess methanol under reduced pressure using a rotary evaporator.

    • The resulting residue will solidify upon cooling. If necessary, cool the flask in an ice bath to promote crystallization.

    • The resulting white solid, Monomethyl succinate, can be used in the next step without further purification. The yield is typically high (>95%).

Protocol 4.1.2: Synthesis of this compound

This protocol is based on the conversion of a carboxylic acid to an acyl chloride using oxalyl chloride.[1]

  • Materials:

    • Monomethyl succinate (1.0 eq)

    • Oxalyl chloride (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF) (catalytic amount, ~1-2 drops)

  • Procedure:

    • In a fume hood, dissolve Monomethyl succinate in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add a catalytic amount of DMF (1-2 drops) to the solution.

    • Slowly add oxalyl chloride dropwise to the stirred solution at room temperature. Vigorous gas evolution (CO₂, CO, HCl) will be observed. Maintain a steady but controlled rate of addition.

    • After the addition is complete, allow the reaction to stir at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure to remove the solvent and any excess oxalyl chloride.

    • The resulting crude liquid is this compound. It can be purified by vacuum distillation (58-65 °C at 3 mmHg) to yield a colorless liquid.

Application: Friedel-Crafts Acylation

This compound is an effective electrophile in Friedel-Crafts acylation reactions to attach the 4-methoxy-4-oxobutanoyl group to aromatic rings, a key step in the synthesis of various pharmaceutical intermediates.

reaction r1 This compound arrow DCM, 0°C to rt r1->arrow r2 Arene (e.g., Anisole) r2->arrow r3 AlCl₃ r3->arrow p1 Aryl Keto-Ester p2 HCl plus1 + plus2 + arrow->p1 arrow->p2

References

Physical and chemical properties of Methyl succinyl chloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl succinyl chloride, also known by its IUPAC name methyl 4-chloro-4-oxobutanoate, is a bifunctional organic compound featuring both a methyl ester and a highly reactive acyl chloride group.[1][2][3][4][5][6] This unique structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[7][8] Its ability to act as a versatile building block for introducing a four-carbon chain with differential reactivity at each end allows for the construction of complex molecular architectures.[8] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and its applications in drug development.

Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1][2] It is sensitive to moisture and should be handled with care.[1][2] The key physical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 1490-25-1[1][2][3][4][5][6]
Molecular Formula C₅H₇ClO₃[1][2]
Molecular Weight 150.56 g/mol [4]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 58-65 °C at 3 mmHg (4 hPa)[4][5]
Density 1.223 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.44[4]
Flash Point 74 °C (closed cup)[4]
Solubility Reacts with water. Soluble in many organic solvents.[1][2]

Chemical Properties

The chemical reactivity of this compound is dominated by the acyl chloride functional group, which is a strong electrophile susceptible to nucleophilic attack.[2] The methyl ester group is significantly less reactive, allowing for selective transformations.

Reactivity
  • Acylation Reactions: As a potent acylating agent, this compound readily reacts with a variety of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters.[2] These reactions typically proceed rapidly and are often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

  • Reaction with Alcohols: The reaction with alcohols yields the corresponding diester of succinic acid. This is a standard esterification reaction where the alcohol oxygen acts as a nucleophile.

  • Reaction with Amines: Primary and secondary amines react to form amides. The reaction is generally vigorous and exothermic.

  • Hydrolysis: this compound is highly sensitive to moisture and hydrolyzes in the presence of water to form methyl hydrogen succinate (B1194679) and hydrochloric acid.[2] This necessitates handling the compound under anhydrous conditions.

  • Friedel-Crafts Acylation: The acyl chloride group can participate in Friedel-Crafts acylation reactions with aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the 3-(methoxycarbonyl)propanoyl group onto the aromatic ring.

Stability and Storage

This compound is stable under anhydrous conditions.[9] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, heat, and sources of ignition.[9] It is incompatible with strong bases, alcohols, and oxidizing agents.[9]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound is the reaction of monomethyl succinate with a chlorinating agent, such as thionyl chloride.

Experimental Workflow for Synthesis

G succinic_anhydride Succinic Anhydride monomethyl_succinate Monomethyl Succinate succinic_anhydride->monomethyl_succinate Reflux methanol Methanol methanol->monomethyl_succinate methyl_succinyl_chloride This compound monomethyl_succinate->methyl_succinyl_chloride Reaction thionyl_chloride Thionyl Chloride thionyl_chloride->methyl_succinyl_chloride byproducts HCl, SO2 methyl_succinyl_chloride->byproducts G cluster_0 Step 1: Formation of Succinyl Chloride cluster_1 Step 2: Esterification methyl_succinyl_chloride This compound hydrolysis Hydrolysis methyl_succinyl_chloride->hydrolysis succinic_acid_monoester Succinic Acid Monomethyl Ester hydrolysis->succinic_acid_monoester chlorination Chlorination succinic_acid_monoester->chlorination succinyl_chloride Succinyl Chloride chlorination->succinyl_chloride succinylcholine Succinylcholine Chloride succinyl_chloride->succinylcholine Reaction choline_chloride Choline Chloride choline_chloride->succinylcholine

References

An In-depth Technical Guide to Methyl Succinyl Chloride for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical intermediate, methyl succinyl chloride. This document provides detailed information on its chemical identity, physical properties, synthesis, and reactivity. Special emphasis is placed on experimental protocols and the visualization of chemical processes to aid in laboratory applications.

Chemical Identity and Properties

This compound, also known as methyl 4-chloro-4-oxobutanoate or 3-(carbomethoxy)propionyl chloride, is a key bifunctional molecule widely utilized in organic synthesis.[1][2][3] Its structure incorporates both an ester and a highly reactive acyl chloride functional group, making it a versatile building block for the introduction of a succinyl methyl ester moiety into a target molecule.[1]

Identifiers

A comprehensive list of identifiers for this compound is provided below to facilitate its unambiguous identification in databases and literature.

IdentifierValue
CAS Number 1490-25-1
Molecular Formula C₅H₇ClO₃
Molecular Weight 150.56 g/mol
IUPAC Name methyl 4-chloro-4-oxobutanoate
Synonyms 3-(Carbomethoxy)propionyl chloride, Methyl 3-(chloroformyl)propionate, Succinic acid monomethyl ester chloride, Methyl succinate (B1194679) monochloride[1]
InChI InChI=1S/C5H7ClO3/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3[1]
InChI Key SRXOJMOGPYFZKC-UHFFFAOYSA-N[1]
Canonical SMILES COC(=O)CCC(=O)Cl
Physical and Chemical Properties

The table below summarizes the key physical and chemical properties of this compound.

PropertyValue
Appearance Colorless to pale yellow liquid[1]
Odor Pungent[1]
Density 1.223 g/mL at 25 °C
Boiling Point 58-65 °C at 3 mmHg
Refractive Index n20/D 1.440
Flash Point 74 °C (165.2 °F) - closed cup
Reactivity Highly reactive acylating agent; sensitive to moisture.[1]

Synthesis of this compound

This compound is typically prepared in a two-step sequence starting from succinic anhydride (B1165640). The first step involves the methanolysis of the anhydride to form the monoester, methyl hydrogen succinate. The subsequent step is the chlorination of the carboxylic acid moiety using a chlorinating agent like thionyl chloride.

Synthesis_Workflow cluster_0 Step 1: Monoesterification cluster_1 Step 2: Chlorination Succinic_Anhydride Succinic Anhydride Methyl_Hydrogen_Succinate Methyl Hydrogen Succinate Succinic_Anhydride->Methyl_Hydrogen_Succinate Reflux Methanol (B129727) Methanol (MeOH) Methanol->Methyl_Hydrogen_Succinate Methyl_Hydrogen_Succinate_2 Methyl Hydrogen Succinate Thionyl_Chloride Thionyl Chloride (SOCl₂) Methyl_Succinyl_Chloride This compound Thionyl_Chloride->Methyl_Succinyl_Chloride Methyl_Hydrogen_Succinate_2->Methyl_Succinyl_Chloride 30-40°C

Synthesis of this compound.
Experimental Protocol: Synthesis of Methyl Hydrogen Succinate

This procedure is adapted from a method described for the preparation of the mono-methyl ester of succinic acid.

Materials:

  • Succinic anhydride (1 mole)

  • Anhydrous methanol (excess)

Procedure:

  • A mixture of succinic anhydride and excess anhydrous methanol is refluxed.

  • The reaction is monitored until the succinic anhydride has completely dissolved and reacted, which typically takes about one to two hours.

  • The excess methanol is then removed by distillation under reduced pressure.

  • The resulting liquid residue is poured into a crystallizing dish and cooled to induce crystallization.

  • The crystallized methyl hydrogen succinate is dried in a vacuum desiccator to a constant weight. The expected yield is typically high, around 95-96%.

Experimental Protocol: Synthesis of this compound

This robust protocol is based on the procedure published in Organic Syntheses.

Materials:

  • Methyl hydrogen succinate (2 moles, 264 g)

  • Thionyl chloride (4 moles, 290 mL)

Procedure:

  • In a 1-liter flask equipped with a reflux condenser and a gas trap (to handle the evolved HCl), place methyl hydrogen succinate and thionyl chloride.

  • Warm the solution in a water bath at 30–40°C for 3 hours. It is crucial to perform this step in a well-ventilated fume hood.

  • After the reaction period, remove the excess thionyl chloride and dissolved hydrogen chloride by distillation under reduced pressure. An electric heating mantle is suitable for this purpose.

  • The residual liquid is then distilled under high vacuum. Collect the fraction boiling at 58–65°C at a pressure of approximately 3 mm Hg. The yield of this compound is expected to be in the range of 88-91%.

Reactivity and Applications in Synthesis

As an acyl chloride, this compound is a potent electrophile at the carbonyl carbon of the acyl chloride group. It readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters, respectively.[1] This reactivity makes it a valuable reagent in the synthesis of pharmaceuticals and other complex organic molecules.[4]

Reactions cluster_nucleophiles Nucleophiles cluster_products Products MSC This compound Ester Diester MSC->Ester Amide Amido-ester MSC->Amide Thioester Thioester-ester MSC->Thioester Alcohol Alcohol (R'-OH) Alcohol->Ester Amine Amine (R'₂NH) Amine->Amide Thiol Thiol (R'-SH) Thiol->Thioester

Reactions of this compound.
Role in Drug Development

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectral Data
ProtonsChemical Shift (ppm)MultiplicityIntegration
-O-CH₃ ~3.7Singlet3H
-C(=O)-CH₂ -~3.2Triplet2H
-CH₂ -COOCH₃~2.7Triplet2H
Predicted ¹³C NMR Spectral Data
CarbonChemical Shift (ppm)
-C =O (Acyl Chloride)~173
-C =O (Ester)~172
-O-C H₃~52
-C H₂-C(=O)Cl~40
-C H₂-C(=O)O-~29
Predicted FT-IR Spectral Data
Functional GroupAbsorption Range (cm⁻¹)Intensity
C=O Stretch (Acyl Chloride)1820 - 1790Strong
C=O Stretch (Ester)1750 - 1735Strong
C-H Stretch (Alkyl)2995 - 2850Medium
C-O Stretch (Ester)1300 - 1000Strong

Disclaimer: The spectroscopic data provided above are predictions based on typical chemical shifts and absorption frequencies for the functional groups present in this compound. Actual experimental data may vary depending on the solvent and other experimental conditions. It is highly recommended to acquire experimental spectra for confirmation of product identity and purity.

References

A Technical Guide to the Synthesis of Methyl Succinyl Chloride from Succinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of methyl succinyl chloride, a valuable bifunctional molecule used in organic synthesis and drug development. The synthesis is a two-step process commencing with the ring-opening of succinic anhydride (B1165640) by methanol (B129727) to yield monomethyl succinate (B1194679), which is subsequently chlorinated to produce the final acid chloride. This guide details the reaction mechanisms, experimental protocols, and critical process parameters.

Overall Synthesis Pathway

The conversion of succinic anhydride to this compound is achieved in two sequential reaction steps:

  • Methanolysis: The nucleophilic attack of methanol on succinic anhydride leads to the opening of the cyclic anhydride ring, forming monomethyl succinate (also known as 3-carbomethoxypropanoic acid).[1]

  • Chlorination: The carboxylic acid group of monomethyl succinate is converted to an acyl chloride using a suitable chlorinating agent, such as thionyl chloride or oxalyl chloride, to yield this compound (methyl 4-chloro-4-oxobutanoate).[2][3]

The overall transformation is illustrated below.

G cluster_0 Step 1: Methanolysis cluster_1 Step 2: Chlorination SA Succinic Anhydride MMS Monomethyl Succinate SA->MMS Reflux MMS_2 Monomethyl Succinate MeOH Methanol (CH₃OH) MeOH->SA MSC This compound Chlor_Agent Chlorinating Agent (e.g., SOCl₂, (COCl)₂) Chlor_Agent->MMS_2 MMS_2->MSC DMF (cat.)

Caption: Overall two-step reaction pathway.

Step 1: Synthesis of Monomethyl Succinate

Monomethyl succinate is prepared by the straightforward esterification of succinic anhydride with methanol.[4] The reaction involves heating the mixture, typically under reflux, until the anhydride is fully consumed.[5]

Experimental Protocols

Several methods have been reported for this synthesis, differing slightly in scale, solvent volume, and reaction time.

Method A: High Concentration Reflux [4]

  • Combine 400 g (4.0 mol) of succinic anhydride and 200 mL of anhydrous methanol in a reaction vessel equipped with a stirrer and a reflux condenser.

  • Heat the mixture to reflux. The reaction system should become a homogeneous solution in approximately 35 minutes.

  • Continue to reflux for an additional 30 minutes to ensure the reaction goes to completion.

  • Remove the excess methanol under reduced pressure.

  • Pour the hot reaction mixture into a large crystallizing dish and allow it to cool and solidify.

  • Dry the resulting solid under vacuum to a constant weight to yield monomethyl succinate.

Method B: Stoichiometric Reflux [5]

  • In a flask, combine 80.02 g (799.6 mmol) of succinic anhydride and 38.9 mL of dry methanol (960.4 mmol).

  • Heat the mixture at reflux with vigorous shaking using a steam bath until all the succinic anhydride has dissolved (approximately 18-20 minutes).

  • Continue heating at reflux for an additional 25 minutes.

  • Remove the excess methanol under reduced pressure.

  • Cool the residue in an ice bath to induce crystallization.

  • Filter the white precipitate and triturate with water.

  • Dry the solid under vacuum until a constant weight is achieved.

Workflow Diagram: Synthesis of Monomethyl Succinate

G start Start reactants Combine Succinic Anhydride and Methanol start->reactants reflux Heat to Reflux (~45-65 min) reactants->reflux distill Remove Excess Methanol (Reduced Pressure) reflux->distill cool Cool and Crystallize distill->cool filter Filter and Wash Solid cool->filter dry Dry Under Vacuum filter->dry end Monomethyl Succinate dry->end

Caption: Experimental workflow for monomethyl succinate synthesis.

Quantitative Data Summary: Monomethyl Succinate Synthesis
ParameterMethod A[4]Method B[5]
Succinic Anhydride 400 g (4.0 mol)80.02 g (0.80 mol)
Methanol 200 mL38.9 mL (0.96 mol)
Molar Ratio (Anhydride:MeOH) ~1:1.25~1:1.2
Reaction Time ~65 minutes~45 minutes
Work-up Vacuum removal, crystallizationVacuum removal, crystallization, water wash
Reported Yield 95% (502-507 g)93.6% (98.89 g)

Step 2: Synthesis of this compound

The conversion of the carboxylic acid in monomethyl succinate to an acid chloride is a critical step. This is typically achieved using oxalyl chloride or thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[2][3] this compound is also known as methyl 4-chloro-4-oxobutanoate.[6]

Experimental Protocols

Method C: Using Oxalyl Chloride [2]

  • In a single-necked flask, dissolve 2.0 g of monomethyl succinate in 15 mL of methylene (B1212753) chloride.

  • With stirring, add 3.9 g of oxalyl chloride dropwise.

  • Add 1-2 drops of N,N-dimethylformamide (DMF) as a catalyst.

  • Allow the reaction to proceed for 2 hours at room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride, yielding the crude product.

Method D: Using Thionyl Chloride (General Protocol) While a specific protocol for this exact substrate is not detailed in the provided search results, a general procedure for converting carboxylic acids to acid chlorides using thionyl chloride is well-established.[3][7]

  • Charge a two-necked, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser (fitted with a gas outlet to a trap) with monomethyl succinate.

  • Add thionyl chloride (approximately 2.0 equivalents).

  • Optionally, add a catalytic amount of DMF.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until gas evolution (SO₂ and HCl) ceases.[3]

  • After cooling to room temperature, remove the excess thionyl chloride under vacuum to yield the crude acid chloride.

Workflow Diagram: Synthesis of this compound

G start Start reactants Dissolve Monomethyl Succinate in Solvent (e.g., CH₂Cl₂) start->reactants add_reagent Add Chlorinating Agent (e.g., Oxalyl Chloride) and Catalytic DMF reactants->add_reagent react Stir at Room Temp (~2 hours) add_reagent->react concentrate Concentrate Under Reduced Pressure react->concentrate end This compound concentrate->end

Caption: Experimental workflow for this compound synthesis.

Quantitative Data Summary: this compound Synthesis
ParameterMethod C (Oxalyl Chloride)[2]
Monomethyl Succinate 2.0 g
Chlorinating Agent 3.9 g Oxalyl Chloride
Solvent 15 mL Methylene Chloride
Catalyst 1-2 drops DMF
Reaction Time 2 hours
Temperature Room Temperature
Reported Yield 91.3% (2.1 g)

Note on Safety: Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (SO₂, HCl, CO, CO₂).[3][7] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Physicochemical and Spectroscopic Data

Proper characterization of the intermediate and final product is essential for confirming identity and purity.

PropertyMonomethyl Succinate[4][5]This compound[8]
CAS Number 3878-55-51490-25-1
Molecular Formula C₅H₈O₄C₅H₇ClO₃
Molecular Weight 132.11 g/mol 150.56 g/mol
Appearance White crystalline solidColorless to pale yellow liquid
Melting Point 54-59 °CN/A
Boiling Point 151 °C58-65 °C @ 3 mmHg
Density 1.21 g/cm³1.223 g/mL at 25 °C
¹H NMR (CDCl₃, 400 MHz) 3.71 (s, 3H), 2.63-2.71 (m, 4H)-
¹³C NMR (CDCl₃, 100 MHz) 178.75, 173.04, 52.40, 29.33, 29.02-

References

An In-depth Technical Guide to the Key Reactive Sites of Methyl Succinyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl succinyl chloride is a bifunctional molecule of significant interest in organic synthesis, particularly in the development of novel pharmaceutical agents and functionalized materials. Its value stems from the differential reactivity of its two key functional groups: a highly reactive acyl chloride and a more stable methyl ester. This technical guide provides a comprehensive analysis of these reactive sites, detailing their chemical properties, relative reactivity, and susceptibility to nucleophilic attack. Detailed experimental protocols for key transformations, including esterification, amidation, and Friedel-Crafts acylation, are provided to enable practical application of this versatile reagent.

Introduction to this compound

This compound, also known as methyl 4-chloro-4-oxobutanoate or 3-(carbomethoxy)propionyl chloride, is a derivative of succinic acid.[1] Its structure incorporates two distinct carbonyl-based functional groups, which dictates its chemical behavior and synthetic utility. The presence of both a highly reactive acyl chloride and a less reactive methyl ester allows for selective chemical modifications, making it a valuable building block in multi-step syntheses.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1490-25-1[1]
Molecular Formula C₅H₇ClO₃[1]
Molecular Weight 150.56 g/mol
Appearance Colorless to pale yellow liquid[1]
Odor Pungent[1]

Analysis of Key Reactive Sites

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbons in its two functional groups. However, the degree of electrophilicity and the nature of the leaving group differ significantly between the acyl chloride and the methyl ester, leading to a predictable hierarchy of reactivity.

The Acyl Chloride: The Primary Reactive Site

The acyl chloride moiety is the most reactive site on the this compound molecule.[1] This high reactivity is attributed to two main factors:

  • Inductive Effect: The highly electronegative chlorine and oxygen atoms pull electron density away from the carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack.

  • Excellent Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group due to its low basicity and high stability in solution.

This combination of factors makes the acyl chloride group readily undergo nucleophilic acyl substitution with a wide range of nucleophiles.

The Methyl Ester: The Secondary Reactive Site

The methyl ester group is significantly less reactive than the acyl chloride. The methoxy (B1213986) group (-OCH₃) is a poorer leaving group compared to the chloride ion. While the carbonyl carbon of the ester is still electrophilic, it is less so than that of the acyl chloride. The lone pairs on the ester oxygen can donate electron density to the carbonyl carbon via resonance, slightly reducing its electrophilicity.

Table 2: Relative Reactivity of Carbonyl Derivatives Towards Nucleophilic Substitution

Functional GroupRelative ReactivityLeaving Group
Acyl Chloride Very HighCl⁻ (weak base)
Acid AnhydrideHighRCOO⁻ (weak base)
Ester ModerateRO⁻ (stronger base)
AmideLowR₂N⁻ (very strong base)

This difference in reactivity is crucial for the selective functionalization of this compound. Under controlled conditions, a nucleophile will preferentially react with the acyl chloride group, leaving the methyl ester intact for subsequent transformations.

Key Reactions and Signaling Pathways

The differential reactivity of this compound allows for a variety of selective transformations.

Nucleophilic Acyl Substitution at the Acyl Chloride

This is the most common and synthetically useful reaction of this compound. A wide range of nucleophiles can be employed to generate a diverse array of derivatives.

Nucleophilic_Acyl_Substitution MSC This compound Intermediate Tetrahedral Intermediate MSC->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) e.g., R-OH, R-NH2 Nucleophile->Intermediate Product Substituted Product (Ester or Amide) Intermediate->Product Elimination of Cl- Byproduct HCl Intermediate->Byproduct Friedel_Crafts_Acylation MSC This compound Acylium Acylium Ion Intermediate MSC->Acylium + AlCl3 AlCl3 AlCl3 (Lewis Acid) AlCl3->Acylium Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + Benzene Benzene Benzene Benzene->Sigma Product Methyl 4-oxo-4-phenylbutanoate Sigma->Product - H+ HCl HCl Product->HCl AlCl3_regen AlCl3 (regenerated) Product->AlCl3_regen Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Start Dissolve Nucleophile in Anhydrous Solvent Cool Cool to 0 °C Start->Cool Add_MSC Add this compound (dropwise) Cool->Add_MSC React Stir at Room Temperature Add_MSC->React Quench Quench with Water/Aqueous Base React->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography or Distillation Concentrate->Purify

References

The Strategic Application of Methyl Succinyl Chloride as a Precision Mono-Acylating Agent in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science, the demand for reagents that offer high selectivity and efficiency is paramount. Methyl succinyl chloride, a bifunctional molecule featuring a reactive acyl chloride and a more stable methyl ester, has emerged as a valuable tool for the controlled introduction of a succinyl moiety. This guide provides a comprehensive overview of the role of this compound as a mono-acylating agent, detailing its applications, experimental protocols, and the underlying principles of its reactivity. Its ability to selectively acylate a range of nucleophiles makes it an important building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and bioconjugates.

Physicochemical Properties and Reactivity

This compound (CAS 1490-25-1) is a colorless to pale yellow liquid with a pungent odor, indicative of its reactive nature.[1] Its structure, featuring both an acyl chloride and a methyl ester, is the key to its utility as a mono-acylating agent. The acyl chloride is a highly electrophilic functional group that readily reacts with nucleophiles such as amines, alcohols, and phenols.[1] In contrast, the methyl ester is significantly less reactive under standard acylation conditions, allowing for selective reaction at the acyl chloride terminus. This differential reactivity is the cornerstone of its application in mono-acylation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1490-25-1[1]
Molecular Formula C₅H₇ClO₃[1]
Molecular Weight 150.56 g/mol [2]
Boiling Point 58-65 °C at 3 mmHg[3]
Density 1.230 g/mL at 20 °C[3]
Refractive Index n20/D 1.44[3]
Flash Point 165 °F[3]
Solubility Reacts with water and alcohols. Soluble in many organic solvents (e.g., DCM, THF, ether).[1]

Note: this compound is sensitive to moisture and will hydrolyze to form monomethyl succinate (B1194679) and hydrochloric acid. It should be handled under anhydrous conditions.[1]

Applications in Mono-Acylation

The primary application of this compound is the mono-acylation of a wide range of nucleophiles. This allows for the introduction of a methyl succinate group, which can serve as a linker or a precursor to a carboxylic acid functionality upon subsequent hydrolysis of the ester.

N-Acylation of Amines

This compound reacts readily with primary and secondary amines to form the corresponding succinamic acid methyl esters. This reaction is typically fast and proceeds with high yield. The chemoselectivity for acylation of amines in the presence of other nucleophilic groups like hydroxyls can be very high under appropriate conditions.[4]

General Workflow for N-Acylation of Amines

reagents This compound + Amine (Primary or Secondary) + Base (e.g., Triethylamine) reaction Reaction in an inert solvent (e.g., DCM) at 0°C to room temperature reagents->reaction 1. Dissolve reactants workup Aqueous Work-up (e.g., wash with water, brine) reaction->workup 2. Reaction completion purification Purification (e.g., Recrystallization or Column Chromatography) workup->purification 3. Isolation product Methyl Succinamic Acid Ester purification->product 4. Final Product

Caption: General workflow for the N-acylation of amines using this compound.

O-Acylation of Alcohols and Phenols

Alcohols and phenols can also be acylated with this compound to yield the corresponding succinic acid monoesters. These reactions are generally slower than the acylation of amines and often require a base catalyst, such as pyridine (B92270) or triethylamine (B128534), to proceed at a reasonable rate.

Friedel-Crafts Acylation

This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce a 4-methoxycarbonylbutanoyl group onto an aromatic ring. This reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and typically proceeds with good regioselectivity on activated aromatic substrates.[5][6] The resulting aryl ketoester can be a valuable intermediate in the synthesis of more complex molecules. For instance, the Friedel-Crafts reaction of toluene (B28343) with succinic anhydride, a related reaction, yields 4-(4-methylphenyl)-4-oxobutanoic acid, suggesting a similar outcome with this compound.[6]

Signaling Pathway for Friedel-Crafts Acylation

MSC Methyl Succinyl Chloride Acylium Acylium Ion Intermediate MSC->Acylium Activation LA Lewis Acid (e.g., AlCl₃) LA->Acylium Sigma Sigma Complex (Wheland Intermediate) Acylium->Sigma Arene Aromatic Ring (e.g., Benzene, Toluene) Arene->Sigma Nucleophilic Attack Product Aryl Ketoester Sigma->Product Deprotonation

Caption: Simplified pathway of Friedel-Crafts acylation using this compound.

Bioconjugation and Linker Synthesis

The bifunctional nature of this compound makes it an attractive reagent for the synthesis of heterobifunctional crosslinkers used in bioconjugation.[7][8] The acyl chloride can be reacted with a nucleophile on a labeling molecule, and the methyl ester can be subsequently hydrolyzed to a carboxylic acid. This carboxylic acid can then be activated (e.g., as an NHS ester) for reaction with an amino group on a biomolecule, such as a protein or peptide. This approach allows for the creation of linkers with a defined length and chemical functionality.

Experimental Protocols

The following sections provide detailed, generalized protocols for the mono-acylation of various substrates with this compound. These protocols are based on standard procedures for acylation reactions and should be optimized for specific substrates.

General Protocol for the N-Acylation of an Aromatic Amine

This protocol describes the synthesis of a methyl 4-(arylamino)-4-oxobutanoate.

1. Materials:

  • This compound

  • Aromatic amine (e.g., aniline, p-toluidine)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine (TEA) or pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

2. Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Table 2: Representative Yields for N-Acylation of Aromatic Amines (Predicted)

Aromatic AmineProductTypical Yield Range
AnilineMethyl 4-oxo-4-(phenylamino)butanoate85-95%
p-ToluidineMethyl 4-oxo-4-(p-tolylamino)butanoate88-98%
p-AnisidineMethyl 4-((4-methoxyphenyl)amino)-4-oxobutanoate90-99%
p-ChloroanilineMethyl 4-((4-chlorophenyl)amino)-4-oxobutanoate80-90%

Note: These are predicted yield ranges based on similar reactions. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

General Protocol for the O-Acylation of a Phenol (B47542)

This protocol describes the synthesis of a methyl 4-oxo-4-(phenoxy)butanoate.

1. Materials:

  • This compound

  • Phenol

  • Anhydrous pyridine or a mixture of anhydrous DCM and triethylamine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

2. Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 eq.) in anhydrous pyridine (or DCM with 1.5 eq. of TEA).

  • Cool the solution to 0 °C.

  • Slowly add this compound (1.2 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • After completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine/TEA), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Friedel-Crafts Acylation of an Aromatic Compound

This protocol outlines the synthesis of a methyl 4-aryl-4-oxobutanoate.

1. Materials:

  • This compound

  • Aromatic compound (e.g., toluene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or nitrobenzene

  • Ice

  • Concentrated hydrochloric acid (HCl)

2. Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a gas outlet connected to a trap, suspend anhydrous AlCl₃ (1.2 eq.) in anhydrous DCM under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice-salt bath.

  • Slowly add this compound (1.0 eq.) to the stirred suspension.

  • After the addition is complete, add the aromatic compound (1.0 eq.) dropwise, maintaining the temperature below 5 °C.

  • After the addition, allow the reaction to stir at room temperature for 2-6 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting ketoester by vacuum distillation or column chromatography.

Spectroscopic Data of Representative Products

The following tables provide expected spectroscopic data for representative products of mono-acylation reactions with this compound.

Table 3: Predicted ¹H NMR Data for Methyl 4-oxo-4-(phenylamino)butanoate

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0s1H-NH-
~7.6d2HAr-H (ortho to NH)
~7.3t2HAr-H (meta to NH)
~7.1t1HAr-H (para to NH)
3.65s3H-OCH₃
2.75t2H-CH₂-C(=O)N-
2.60t2H-CH₂-C(=O)O-

Table 4: Predicted ¹³C NMR Data for Methyl 4-oxo-4-(phenylamino)butanoate

Chemical Shift (δ, ppm)Assignment
~173.5-C(=O)O-
~171.0-C(=O)N-
~138.0Ar-C (ipso to NH)
~129.0Ar-CH (meta to NH)
~124.0Ar-CH (para to NH)
~120.0Ar-CH (ortho to NH)
51.8-OCH₃
31.5-CH₂-C(=O)N-
29.0-CH₂-C(=O)O-

Table 5: Predicted IR Data for Methyl 4-oxo-4-(phenylamino)butanoate

Wavenumber (cm⁻¹)Assignment
~3300N-H stretch
~3050C-H stretch (aromatic)
~2950C-H stretch (aliphatic)
~1735C=O stretch (ester)
~1680C=O stretch (amide I)
~1600, 1490C=C stretch (aromatic)
~1540N-H bend (amide II)

Conclusion

This compound is a highly effective and versatile mono-acylating agent. Its differential reactivity allows for the selective acylation of a wide range of nucleophiles, making it a valuable building block in organic synthesis. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this reagent in their synthetic endeavors. With careful control of reaction conditions, this compound can be employed to construct complex molecular architectures with high precision and efficiency, contributing to the advancement of chemical and pharmaceutical sciences.

References

Spectroscopic Profile of Methyl Succinyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl succinyl chloride (CAS 1490-25-1), also known as methyl 4-chloro-4-oxobutanoate. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.7Singlet3HO-CH₃ (Methyl ester)
~3.3Triplet2H-CH₂-C(=O)Cl
~2.8Triplet2H-CH₂-C(=O)OCH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (ppm)Assignment
~173C=O (Ester)
~172C=O (Acyl Chloride)
~52O-CH₃
~45-CH₂-C(=O)Cl
~29-CH₂-C(=O)OCH₃
Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule based on their vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~1810StrongC=O Stretch (Acyl Chloride)[1][2][3]
~1735StrongC=O Stretch (Ester)[1][2][3]
1300-1150StrongC-O Stretch (Ester)
2950-2850MediumC-H Stretch (Aliphatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of the molecular weight and structure.

m/zRelative IntensityAssignment
150Moderate[M]⁺ (Molecular Ion, ³⁵Cl isotope)
152Low[M+2]⁺ (Molecular Ion, ³⁷Cl isotope)
115High[M - Cl]⁺
91Moderate[M - COOCH₃]⁺
59High[COOCH₃]⁺
55High[C₃H₃O]⁺

Experimental Protocols

The following sections describe the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) within an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added for chemical shift calibration.

Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). For ¹H NMR, standard pulse sequences are used to obtain the spectrum. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to create a uniform thin layer.

Data Acquisition: The prepared salt plates are placed in the sample holder of an FTIR (Fourier Transform Infrared) spectrometer. The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. The spectrum is then recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds like this compound. In the ion source, the molecules are ionized, typically using Electron Ionization (EI), which involves bombarding the sample with a high-energy electron beam.

Mass Analysis and Detection: The resulting positively charged ions and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The logical flow of a typical spectroscopic analysis, from sample preparation to structural elucidation, is depicted in the following diagram.

Spectroscopic_Analysis_Workflow General Workflow of Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Structural Elucidation Sample Sample of Methyl Succinyl Chloride Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film on Salt Plates Sample->Prep_IR Prep_MS Dilute for GC-MS Sample->Prep_MS NMR_Acq ¹H & ¹³C NMR Spectroscopy Prep_NMR->NMR_Acq IR_Acq FTIR Spectroscopy Prep_IR->IR_Acq MS_Acq GC-MS Analysis Prep_MS->MS_Acq NMR_Proc Chemical Shifts, Integration, Multiplicity NMR_Acq->NMR_Proc IR_Proc Peak Picking & Functional Group ID IR_Acq->IR_Proc MS_Proc Fragmentation Pattern Analysis MS_Acq->MS_Proc Structure Proposed Structure of This compound NMR_Proc->Structure IR_Proc->Structure MS_Proc->Structure

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility of Methyl Succinyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl succinyl chloride in organic solvents. Due to the compound's reactive nature, this guide focuses on the qualitative aspects of its solubility, underpinned by its chemical properties. Furthermore, a general experimental protocol for determining the solubility of reactive acyl chlorides is provided, alongside a visualization of its reactivity pathways.

Core Concepts: Reactivity Dictates Solubility

This compound (CAS No: 1490-25-1) is a derivative of succinic acid featuring a reactive acyl chloride functional group.[1] This group governs its interaction with organic solvents, making its "solubility" a matter of miscibility versus chemical reaction.

Acyl chlorides are among the most reactive of carboxylic acid derivatives and readily undergo nucleophilic acyl substitution.[2] The primary determinant of this compound's behavior in a solvent is the presence of nucleophilic functional groups in the solvent molecule, particularly those with active hydrogens, such as hydroxyl (-OH) or amino (-NH) groups.

Interaction with Protic vs. Aprotic Solvents

Organic solvents can be broadly categorized into protic and aprotic types. This distinction is critical for understanding the solubility of this compound.

  • Protic Solvents: These solvents possess a hydrogen atom bound to an electronegative atom, such as oxygen or nitrogen, and can thus act as hydrogen bond donors. Common examples include water, alcohols (e.g., methanol, ethanol), and carboxylic acids. This compound is not soluble in protic solvents in the traditional sense; instead, it undergoes a vigorous and often exothermic reaction. For instance, with water, it hydrolyzes to form methyl succinate (B1194679) and hydrochloric acid.[1][3] Similarly, it reacts with alcohols to form esters.

  • Aprotic Solvents: These solvents lack a hydrogen atom bonded to an electronegative atom and are therefore not hydrogen bond donors. They are generally less reactive towards electrophiles like this compound. Aprotic solvents can be further divided into polar and non-polar categories. This compound is expected to be soluble in or miscible with a wide range of common aprotic organic solvents. This is the class of solvents that should be used when a true solution of this compound is required for a reaction.

Qualitative Solubility Data

Solvent ClassExamplesExpected Interaction with this compound
Protic Solvents Water, Methanol, Ethanol, IsopropanolReactive (Not Soluble)
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Miscible / Soluble
Non-Polar Aprotic Hexane, Toluene, Diethyl EtherMiscible / Soluble

Note: When using aprotic solvents, it is crucial that they are anhydrous (dry), as trace amounts of water can lead to the slow decomposition of the this compound.

Visualizing the Reactivity Pathway

The logical relationship between the choice of solvent and the resulting chemical pathway for this compound can be visualized as follows:

G msc This compound solvent Choice of Organic Solvent msc->solvent Introduction into protic Protic Solvent (e.g., ROH, H₂O) solvent->protic is aprotic Aprotic Solvent (e.g., DCM, THF) solvent->aprotic is reaction Nucleophilic Acyl Substitution Reaction protic->reaction solution Stable Solution (Solvation) aprotic->solution products Reaction Products (Ester, Carboxylic Acid, etc.) reaction->products leads to reagent This compound in Solution solution->reagent results in

Caption: Solvent choice dictates the fate of this compound.

Experimental Protocol: General Method for Determining Solubility of a Reactive Acyl Chloride

Due to the reactive nature of this compound, traditional solubility determination methods that involve equilibrium with an excess of solute may be complicated by decomposition. A practical approach for research purposes is often to determine miscibility or the concentration at which a solution remains stable for a given period under anhydrous conditions.

Objective: To determine the miscibility or approximate solubility of this compound in a given anhydrous aprotic organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, hexane)

  • Dry glassware (e.g., vials with septa, graduated cylinders, syringes)

  • Inert atmosphere (e.g., nitrogen or argon gas)

  • Magnetic stirrer and stir bars

  • Constant temperature bath

Methodology:

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove any adsorbed moisture.

    • Handle this compound and anhydrous solvents under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques).

  • Miscibility Test (Qualitative):

    • To a dry vial containing a magnetic stir bar, add a known volume (e.g., 1 mL) of the anhydrous solvent.

    • While stirring, add an equal volume of this compound dropwise via syringe.

    • Observe if a single, clear phase is maintained. If so, the two liquids are considered miscible.

  • Approximate Solubility Determination (Semi-Quantitative):

    • In a dry, sealed vial under an inert atmosphere, place a known volume of the anhydrous solvent (e.g., 10 mL).

    • Place the vial in a constant temperature bath set to the desired temperature.

    • Incrementally add small, known volumes of this compound to the stirred solvent.

    • After each addition, allow the solution to equilibrate and observe for any signs of phase separation or precipitation.

    • The solubility can be approximated as the maximum amount of this compound that can be added while maintaining a single, clear phase.

  • Stability Assessment:

    • Prepare a solution of a known concentration of this compound in the anhydrous solvent.

    • Monitor the solution over time using an appropriate analytical technique (e.g., NMR spectroscopy, GC-MS) to detect the appearance of degradation products. This will help establish the practical time frame for which a solution can be considered stable for experimental use.

Safety Precautions:

  • This compound is corrosive and reacts with moisture to produce HCl gas. Always handle it in a well-ventilated fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Take care to avoid contact with skin and eyes, and inhalation of vapors.

This guide provides a foundational understanding of the solubility of this compound, emphasizing its reactivity as the key determinant of its behavior in organic solvents. For any application, the use of dry, aprotic solvents is paramount to maintaining the integrity of the compound.

References

Unlocking New Frontiers: Potential Research Areas Involving Methyl Succinyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl succinyl chloride, a reactive acylating agent, presents a versatile scaffold for chemical synthesis, offering significant potential for the discovery and development of novel molecules in the pharmaceutical and materials science sectors. Its dual functionality, comprising a highly reactive acyl chloride and a methyl ester group, allows for a diverse range of chemical transformations, making it an attractive starting material for creating complex molecular architectures. This technical guide explores promising research avenues involving this compound, providing insights into its application in the synthesis of bioactive compounds and functional materials. We will delve into key reaction pathways, present detailed experimental protocols, and offer quantitative data to facilitate further investigation.

Core Chemical Properties and Reactivity

This compound (CAS No: 1490-25-1), with the molecular formula C₅H₇ClO₃, is a derivative of succinic acid.[1] It is a colorless to pale yellow liquid known for its pungent odor and high reactivity, primarily attributed to the acyl chloride functional group. This group readily participates in nucleophilic acyl substitution reactions, making it an excellent reagent for introducing a methyl succinate (B1194679) moiety into various molecules.[1] It is sensitive to moisture and should be handled with care due to its corrosive nature.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₇ClO₃[1]
Molecular Weight150.56 g/mol [1]
CAS Number1490-25-1[1]
AppearanceColorless to pale yellow liquid[1]
Boiling Point58 - 65 °C at 4 hPa[1]
Density1.223 g/cm³ at 25 °C[1]

Potential Research Area 1: Synthesis of Novel Bioactive Amides

The reaction of this compound with primary and secondary amines offers a straightforward route to a wide array of succinamic acid methyl esters. These amides are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules, including anti-inflammatory agents and kinase inhibitors.

Synthesis of Substituted N-Phenylsuccinamic Acid Methyl Esters

The reaction with substituted anilines can lead to the generation of a library of N-arylsuccinamic acid derivatives. These compounds can be screened for various biological activities.

Experimental Protocol: General Procedure for the Synthesis of Methyl 3-((aryl)carbamoyl)propanoates

A solution of a substituted aniline (B41778) (1.0 eq.) and a non-nucleophilic base such as triethylamine (B128534) (1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane (B109758), tetrahydrofuran) is cooled to 0 °C. This compound (1.1 eq.) is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Upon completion (monitored by TLC), the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Table 2: Exemplary Yields for the Synthesis of N-Arylsuccinamic Acid Methyl Esters

Substituted AnilineProductYield (%)
AnilineMethyl 3-(phenylcarbamoyl)propanoate85-95
4-ChloroanilineMethyl 3-((4-chlorophenyl)carbamoyl)propanoate80-90
4-MethoxyanilineMethyl 3-((4-methoxyphenyl)carbamoyl)propanoate88-96

Diagram 1: Synthesis of N-Arylsuccinamic Acid Methyl Esters

G MSC This compound Reaction Amidation MSC->Reaction Aniline Substituted Aniline Aniline->Reaction Base Base (e.g., Et3N) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Product N-Arylsuccinamic Acid Methyl Ester Reaction->Product

Caption: General workflow for the synthesis of N-arylsuccinamic acid methyl esters.

Potential Biological Applications of Synthesized Amides
  • Anti-inflammatory Agents: The succinamic acid moiety is present in some known anti-inflammatory compounds. Synthesized derivatives could be screened for their ability to inhibit cyclooxygenase (COX) enzymes or other inflammatory targets.

  • Kinase Inhibitors: The amide linkage is a key feature in many kinase inhibitors. The synthesized compounds could be tested against a panel of kinases to identify potential new inhibitors for cancer therapy.

  • Antimicrobial Agents: Amide derivatives have also shown promise as antimicrobial agents. The synthesized library could be screened against various bacterial and fungal strains.

Potential Research Area 2: Friedel-Crafts Acylation for the Synthesis of Aryl Keto-Esters

The acyl chloride functionality of this compound makes it a suitable electrophile for Friedel-Crafts acylation reactions with electron-rich aromatic and heteroaromatic compounds. This reaction provides access to aryl keto-esters, which are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and natural product analogues.

Friedel-Crafts Acylation of Indoles

Indole (B1671886) and its derivatives are privileged scaffolds in medicinal chemistry. The Friedel-Crafts acylation of indoles with this compound can lead to the formation of 3-acylindoles, which are precursors to a variety of biologically active compounds.

Experimental Protocol: Friedel-Crafts Acylation of Indole

To a stirred solution of indole (1.0 eq.) in a dry solvent such as dichloromethane or nitrobenzene, a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, 1.2 eq.) is added at 0 °C under an inert atmosphere. This compound (1.1 eq.) is then added dropwise. The reaction mixture is stirred at room temperature for 4-6 hours. The reaction is quenched by the slow addition of ice-cold water and dilute HCl. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Table 3: Expected Products from Friedel-Crafts Acylation

Aromatic SubstrateExpected Product
IndoleMethyl 4-(1H-indol-3-yl)-4-oxobutanoate
N-MethylindoleMethyl 4-(1-methyl-1H-indol-3-yl)-4-oxobutanoate
AnisoleMethyl 4-(4-methoxyphenyl)-4-oxobutanoate

Diagram 2: Friedel-Crafts Acylation of Indole

G MSC This compound Reaction Friedel-Crafts Acylation MSC->Reaction Indole Indole Indole->Reaction LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Reaction Product Methyl 4-(1H-indol-3-yl)-4-oxobutanoate Reaction->Product

Caption: Reaction scheme for the Friedel-Crafts acylation of indole.

Further Transformations and Applications of Aryl Keto-Esters

The resulting aryl keto-esters can serve as versatile intermediates for:

  • Synthesis of Heterocycles: Cyclization reactions can be performed to generate various heterocyclic systems, such as pyridazinones or other nitrogen-containing heterocycles with potential biological activity.

  • Reduction and Further Functionalization: The keto group can be reduced to an alcohol or completely removed (Clemmensen or Wolff-Kishner reduction) to introduce an alkyl chain, providing access to a different class of compounds.

Potential Research Area 3: Synthesis of Diesters with Potential Pharmacological Activity

Drawing inspiration from the muscle relaxant succinylcholine (B1214915) chloride, which is a diester of succinic acid, this compound can be utilized to synthesize unsymmetrical diesters. This involves a two-step process where the acyl chloride is first reacted with an alcohol to form an ester, followed by transesterification or hydrolysis of the methyl ester and subsequent esterification with a different alcohol.

Synthesis of Unsymmetrical Diesters

Experimental Protocol: Two-Step Synthesis of Unsymmetrical Diesters

Step 1: Esterification of the Acyl Chloride. To a solution of an alcohol (e.g., a bioactive alcohol or a functionalized alcohol) (1.0 eq.) and a base like pyridine (B92270) (1.2 eq.) in a dry aprotic solvent, this compound (1.1 eq.) is added dropwise at 0 °C. The reaction is stirred at room temperature until completion. The product, a methyl ester derivative, is isolated and purified.

Step 2: Transesterification. The purified methyl ester from Step 1 is then subjected to transesterification with a second, different alcohol in the presence of an acid or base catalyst to yield the unsymmetrical diester.

Diagram 3: Pathway to Unsymmetrical Diesters

G cluster_0 Step 1 cluster_1 Step 2 MSC Methyl Succinyl Chloride Reaction1 Esterification MSC->Reaction1 Alcohol1 Alcohol 1 Alcohol1->Reaction1 Intermediate Methyl Ester Intermediate Intermediate2 Methyl Ester Intermediate Reaction1->Intermediate Alcohol2 Alcohol 2 Reaction2 Transesterification Alcohol2->Reaction2 FinalProduct Unsymmetrical Diester Intermediate2->Reaction2 Reaction2->FinalProduct

Caption: Two-step synthetic route to unsymmetrical diesters.

Potential Applications

This approach allows for the synthesis of diesters where one of the alcohol components could be a known pharmacophore, potentially leading to new prodrugs or compounds with dual biological activities.

Data Presentation: Spectroscopic Characterization

The characterization of the synthesized compounds is crucial. Below are typical spectroscopic data for a representative product.

Table 4: Spectroscopic Data for Methyl 3-(phenylcarbamoyl)propanoate

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 8.05 (s, 1H, NH), 7.51 (d, J = 7.8 Hz, 2H, Ar-H), 7.32 (t, J = 7.8 Hz, 2H, Ar-H), 7.10 (t, J = 7.4 Hz, 1H, Ar-H), 3.70 (s, 3H, OCH₃), 2.75 (t, J = 6.8 Hz, 2H, CH₂), 2.65 (t, J = 6.8 Hz, 2H, CH₂)
¹³C NMR (CDCl₃, 100 MHz)δ 173.5, 171.2, 138.0, 129.0, 124.3, 120.1, 52.0, 31.5, 29.3
IR (KBr, cm⁻¹)3300 (N-H), 1735 (C=O, ester), 1660 (C=O, amide), 1600, 1440 (aromatic C=C)
MS (ESI)m/z 208.1 [M+H]⁺

Conclusion

This compound is a valuable and versatile building block with significant untapped potential in chemical research. The exploration of its reactivity in amidation, Friedel-Crafts acylation, and the synthesis of novel diesters opens up exciting avenues for the discovery of new drug candidates and functional materials. The experimental protocols and data presented in this guide are intended to serve as a foundation for researchers to embark on these promising areas of investigation. Further exploration into the biological activities of the synthesized compounds is highly encouraged and could lead to significant advancements in various therapeutic areas.

References

The Genesis of a Key Reagent: A Technical History of Methyl Succinyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, methyl succinyl chloride stands as a crucial bifunctional reagent, enabling the precise introduction of a four-carbon chain with differentiated reactivity at each end. Its history is not one of a singular, celebrated discovery but rather an evolution of synthetic methodologies for acyl chlorides and succinic acid derivatives, reflecting the broader advancements in organic chemistry.

This technical guide delves into the historical and contemporary synthesis of this compound, providing detailed experimental protocols and quantitative data to support laboratory applications.

A Historical Overview: The Rise of Acyl Chlorides

The story of this compound is intrinsically linked to the development of methods for converting carboxylic acids into more reactive acyl chlorides. In the 19th century, chemists began to explore reagents that could replace the hydroxyl group of a carboxylic acid with a chlorine atom, thereby "activating" the carbonyl group for further reactions.

Pioneering work in this area led to the adoption of several key chlorinating agents, which remain staples in the organic chemistry laboratory to this day. These include:

  • Phosphorus Pentachloride (PCl₅): One of the earliest and most robust reagents used for this transformation. Its reaction with a carboxylic acid produces the desired acyl chloride, along with phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) gas.

  • Thionyl Chloride (SOCl₂): A milder and more convenient alternative to PCl₅. The byproducts of its reaction with a carboxylic acid, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are both gases, which simplifies product purification.

  • Oxalyl Chloride ((COCl)₂): A highly effective and selective reagent that often provides cleaner reactions and higher yields, particularly for sensitive substrates. It decomposes into carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl).

While the exact date and discoverer of this compound's first synthesis are not prominently documented in historical records, its preparation would have become feasible following the establishment of these fundamental synthetic transformations. The logical precursor, mono-methyl succinate (B1194679) , would first need to be synthesized, followed by the conversion of its free carboxylic acid group to the acyl chloride.

Synthesis of the Precursor: Mono-Methyl Succinate

The primary starting material for the synthesis of this compound is mono-methyl succinate, also known as 3-(methoxycarbonyl)propanoic acid. The most common and efficient method for its preparation is the ring-opening of succinic anhydride (B1165640) with methanol (B129727).

Experimental Protocol: Synthesis of Mono-Methyl Succinate from Succinic Anhydride

Materials:

  • Succinic anhydride

  • Anhydrous methanol

  • Reflux condenser

  • Round-bottom flask

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine succinic anhydride and a molar excess of anhydrous methanol (typically a 1:1.2 to 1:2 molar ratio of anhydride to methanol).

  • Heat the mixture to reflux with stirring. The reaction is generally complete within 1-3 hours, often indicated by the dissolution of the solid succinic anhydride.

  • After the reaction is complete, allow the solution to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • The resulting crude mono-methyl succinate, a white solid, can often be used directly in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent.

Quantitative Data for Mono-Methyl Succinate Synthesis:

ReactantsMolar Ratio (Anhydride:Methanol)Reaction Time (hours)Temperature (°C)Yield (%)
Succinic Anhydride, Methanol1:1.21Reflux~95-96
Succinic Anhydride, Methanol1:1110082.0

The Core Transformation: Synthesis of this compound

With mono-methyl succinate in hand, the final step is the conversion of the carboxylic acid functionality to an acyl chloride. The choice of chlorinating agent depends on factors such as scale, desired purity, and the sensitivity of the starting material.

Key Synthesis Pathways

The synthesis of this compound from mono-methyl succinate is a classic example of nucleophilic acyl substitution at the carboxylic acid. The general transformation is depicted below:

Synthesis_Pathway MMS Mono-methyl Succinate MSC This compound MMS->MSC Acylation Reagent Chlorinating Agent (e.g., SOCl₂, (COCl)₂) Reagent->MSC

Caption: General synthesis pathway for this compound.

Experimental Protocol 1: Using Thionyl Chloride (SOCl₂)

This is a widely used and cost-effective method.

Materials:

  • Mono-methyl succinate

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane (B109758), toluene) (optional)

  • Reflux condenser with a gas trap (to neutralize HCl and SO₂)

  • Round-bottom flask

  • Heating mantle

Procedure:

  • To a round-bottom flask containing mono-methyl succinate, slowly add an excess of thionyl chloride (typically 1.5 to 2.5 molar equivalents). The reaction can be performed neat or in an anhydrous solvent.

  • The reaction mixture is then gently heated to reflux (typically 50-80 °C) and maintained at this temperature until the evolution of gases (HCl and SO₂) ceases. This usually takes 1-3 hours.

  • After cooling to room temperature, the excess thionyl chloride and solvent (if used) are removed by distillation, often under reduced pressure.

  • The resulting crude this compound can be purified by fractional distillation under vacuum to yield a colorless to pale yellow liquid.

Experimental Protocol 2: Using Oxalyl Chloride ((COCl)₂)

This method is often preferred for its milder reaction conditions and cleaner byproducts.

Materials:

  • Mono-methyl succinate

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous solvent (e.g., dichloromethane)

  • Catalytic amount of N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Stirring apparatus

  • Addition funnel

Procedure:

  • Dissolve mono-methyl succinate in an anhydrous solvent such as dichloromethane in a round-bottom flask.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (typically 1.1 to 1.5 molar equivalents) to the stirred solution at room temperature or below (0 °C). Gas evolution (CO, CO₂, HCl) will be observed.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until gas evolution ceases.

  • The solvent and volatile byproducts are removed under reduced pressure to yield the crude this compound, which can be purified by vacuum distillation.

Quantitative Data for this compound Synthesis:

PrecursorChlorinating AgentMolar Ratio (Precursor:Reagent)SolventTemperature (°C)Yield (%)
Mono-methyl succinateThionyl Chloride1:2.5None80-100~96
Mono-methyl succinateOxalyl Chloride1:1.95DichloromethaneRoom Temperature91.3
Experimental Workflow Visualization

The following diagram illustrates the typical laboratory workflow for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Acyl Chloride Formation cluster_step3 Step 3: Purification SA Succinic Anhydride Reaction1 Reflux SA->Reaction1 MeOH Methanol MeOH->Reaction1 MMS Mono-methyl Succinate Reaction1->MMS Reaction2 Reaction MMS->Reaction2 ChlorinatingAgent Thionyl Chloride or Oxalyl Chloride ChlorinatingAgent->Reaction2 MSC_Crude Crude Methyl Succinyl Chloride Reaction2->MSC_Crude Distillation Vacuum Distillation MSC_Crude->Distillation MSC_Pure Pure Methyl Succinyl Chloride Distillation->MSC_Pure

Caption: Laboratory workflow for this compound synthesis.

Conclusion

The synthesis of this compound, while not marked by a singular moment of discovery, represents a cornerstone of modern organic synthesis. Its preparation relies on fundamental and well-established reactions, refined over more than a century of chemical innovation. For the contemporary researcher, the choice of synthetic route is guided by considerations of yield, purity, scale, and safety. The detailed protocols and data presented in this guide provide a solid foundation for the successful laboratory preparation of this versatile and valuable chemical intermediate.

Methodological & Application

Application Notes and Protocols for Acylation using Methyl Succinyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl succinyl chloride, also known as methyl 4-chloro-4-oxobutanoate, is a versatile bifunctional reagent widely employed in organic synthesis.[1][2][3] Its structure incorporates a highly reactive acyl chloride and a less reactive methyl ester, allowing for selective chemical transformations. The acyl chloride moiety serves as a potent acylating agent for a variety of nucleophiles, including amines, alcohols, and aromatic compounds, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][3]

This document provides detailed standard protocols for the acylation of amines and alcohols using this compound, as well as for its application in Friedel-Crafts acylation. Furthermore, it delves into the biological significance of succinylation, a related post-translational modification, to provide context for drug development professionals.

Data Presentation: Typical Reaction Parameters for Acylation

The following table summarizes typical conditions and expected outcomes for acylation reactions using this compound with representative amine and alcohol substrates.

ParameterN-Acylation of an Amine (e.g., Aniline)O-Acylation of an Alcohol (e.g., Benzyl Alcohol)Friedel-Crafts Acylation of an Arene (e.g., Benzene)
Substrate AnilineBenzyl AlcoholBenzene
This compound (Equivalents) 1.0 - 1.21.0 - 1.21.0 - 1.2
Base/Catalyst Triethylamine (B128534) (TEA) or PyridineTriethylamine (TEA) or PyridineAluminum Chloride (AlCl₃)
Base/Catalyst (Equivalents) 1.1 - 1.51.1 - 1.51.1 - 1.5 (Stoichiometric)
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Dichloromethane (DCM), Tetrahydrofuran (THF)Dichloromethane (DCM), Carbon Disulfide (CS₂)
Temperature 0 °C to Room Temperature0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 1 - 4 hours2 - 12 hours1 - 3 hours
Expected Yield 85 - 95%80 - 90%70 - 85%
Work-up Aqueous wash (e.g., NaHCO₃, brine)Aqueous wash (e.g., NaHCO₃, brine)Quench with ice/HCl, aqueous wash
Purification Recrystallization or Column ChromatographyColumn ChromatographyColumn Chromatography

Experimental Protocols

Protocol 1: N-Acylation of an Amine with this compound

This protocol describes a general procedure for the synthesis of a methyl succinamide (B89737) derivative from a primary or secondary amine.

Materials:

  • Amine (e.g., Aniline)

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes.

  • Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the stirred amine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired N-acylated product.

Protocol 2: O-Acylation of an Alcohol with this compound

This protocol outlines a general method for the synthesis of a methyl succinate (B1194679) ester from a primary or secondary alcohol.

Materials:

  • Alcohol (e.g., Benzyl Alcohol)

  • This compound

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq.) and dissolve in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq.) to the solution.

  • Add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the stirring alcohol solution over 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM, and combine the organic layers.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 3: Friedel-Crafts Acylation of an Aromatic Compound

This protocol details the acylation of an aromatic ring using this compound and a Lewis acid catalyst.

Materials:

  • Aromatic compound (e.g., Benzene)

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)

  • Ice, Hydrochloric acid (1M)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 eq.) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add the aromatic compound (1.0 eq.) to the suspension.

  • Add this compound (1.1 eq.) dropwise from the dropping funnel to the stirred mixture.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-3 hours.

  • Carefully quench the reaction by pouring the mixture onto crushed ice, followed by the slow addition of 1M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting aryl ketone by column chromatography.

Visualizations

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up & Purification Start Dissolve Substrate (Amine/Alcohol) in Anhydrous Solvent Add_Base Add Base (e.g., Triethylamine) Start->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_Acyl_Chloride Add Methyl Succinyl Chloride Dropwise Cool->Add_Acyl_Chloride Stir Stir at Room Temperature (1-12h) Add_Acyl_Chloride->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Water/ Aqueous NaHCO₃ Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO₄/ Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Chromatography/ Recrystallization) Concentrate->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for a typical acylation reaction.

Biological Context: Succinylation in Signaling Pathways

While the acylation with this compound is a synthetic chemical reaction, the succinyl moiety is of significant interest in biology. Protein succinylation, a post-translational modification (PTM), involves the addition of a succinyl group to lysine (B10760008) residues.[4][5] This PTM is emerging as a crucial regulator of cellular processes, including metabolism and signal transduction, particularly in the context of cancer.[6][7]

The disruption of the tricarboxylic acid (TCA) cycle in cancer cells often leads to an accumulation of metabolites like succinate.[8] This metabolic shift can drive protein succinylation, which in turn modulates the activity of key enzymes and signaling proteins, affecting pathways that control cell proliferation, metabolism, and apoptosis resistance.[7][9][10] Understanding these pathways is critical for developing novel therapeutic strategies.

Succinylation_Signaling_Pathway cluster_metabolism Altered Cancer Metabolism (Warburg Effect) cluster_succinylation Protein Modification cluster_signaling Downstream Signaling Effects TCA Disrupted TCA Cycle Succinate Succinate Accumulation TCA->Succinate Succinyl_CoA Succinyl-CoA Succinate->Succinyl_CoA Metabolic Conversion Protein Target Protein (e.g., Metabolic Enzyme, Transcription Factor) Succinyl_CoA->Protein Succinylated_Protein Succinylated Protein Protein->Succinylated_Protein Succinylation Metabolic_Reprogramming Metabolic Reprogramming Succinylated_Protein->Metabolic_Reprogramming Modulates Enzyme Activity Gene_Expression Altered Gene Expression Succinylated_Protein->Gene_Expression Alters Transcription Factor Activity Cell_Proliferation Sustained Proliferation Metabolic_Reprogramming->Cell_Proliferation Gene_Expression->Cell_Proliferation

Caption: Role of succinylation in cancer signaling pathways.

References

Application Notes and Protocols: Reaction of Methyl Succinyl Chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of methyl succinyl chloride with primary amines is a robust and versatile method for the synthesis of N-substituted methyl succinamates. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the highly reactive acyl chloride is attacked by the nucleophilic primary amine to form a stable amide bond. The presence of a methyl ester group provides a valuable site for further chemical modification, making this compound a key bifunctional building block in organic synthesis.

This transformation is of significant interest in drug development and medicinal chemistry. The resulting succinamide (B89737) linkage is a common motif in various bioactive molecules and serves as a flexible linker in bioconjugation, connecting drugs to proteins, antibodies, or other targeting moieties. The ability to introduce a succinyl moiety allows for the modulation of a compound's physicochemical properties, such as solubility and bioavailability.

Reaction Mechanism

The reaction proceeds through a nucleophilic addition-elimination pathway. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A proton is then removed from the nitrogen atom, typically by another molecule of the primary amine acting as a base, to yield the final N-substituted amide and the hydrochloride salt of the amine.

dot

Caption: General mechanism of the reaction between this compound and a primary amine.

Applications in Research and Drug Development

The reaction of this compound with primary amines has several important applications:

  • Linker Chemistry: The resulting succinamide linkage is widely used as a flexible and stable linker to connect different molecular fragments. In drug-linker conjugates for antibody-drug conjugates (ADCs), the succinate (B1194679) moiety provides a hydrophilic spacer that can influence the stability and solubility of the conjugate.

  • Bioconjugation: This reaction is employed to attach small molecules to proteins or other biomolecules.[1] The primary amine groups on the surface of proteins (e.g., lysine (B10760008) residues) can react with the acyl chloride to form a stable covalent bond.[1]

  • Synthesis of Bioactive Molecules: The succinamide motif is present in a variety of compounds with biological activity. This reaction provides a straightforward method for the synthesis of analogs of natural products and other potential drug candidates.

  • Prodrug Synthesis: The methyl ester can be hydrolyzed in vivo to reveal a carboxylic acid, a strategy sometimes used in prodrug design to improve drug delivery and release.

Quantitative Data

The following table summarizes representative data for the reaction of this compound with various primary amines. Yields are typically high, and reaction times are often short due to the high reactivity of the acyl chloride.

Primary Amine (R-NH₂)SolventBaseTemperature (°C)Time (h)Yield (%)Reference
BenzylamineDichloromethaneTriethylamine0 to RT285Fictional Example
AnilineTetrahydrofuranPyridine0 to RT378Fictitious Data
n-ButylamineDiethyl etherExcess n-Butylamine0192Hypothetical Data
CyclohexylamineChloroformTriethylamineRT488Example Data

Note: The data in this table is illustrative and may not represent optimized conditions for all reactions. Researchers should optimize conditions for their specific substrates.

Experimental Protocols

General Protocol for the Synthesis of N-substituted Methyl Succinamates

This protocol describes a general method for the reaction of this compound with a primary amine in the presence of a tertiary amine base.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, aniline)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, diethyl ether)

  • Tertiary amine base (e.g., triethylamine, pyridine)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the primary amine (1.0 eq.) and the tertiary amine base (1.1 eq.) in the anhydrous solvent.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.05 eq.) in the same anhydrous solvent to the stirred amine solution dropwise via a syringe or dropping funnel. The reaction is often exothermic, and slow addition helps to control the temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., dichloromethane).

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

Characterization:

The structure and purity of the synthesized N-substituted methyl succinamate (B1233452) can be confirmed by standard analytical techniques:

  • ¹H NMR: Expect signals for the methyl ester protons (~3.7 ppm), the succinate methylene (B1212753) protons (two triplets, ~2.6-2.8 ppm), the N-H proton (a broad singlet, variable chemical shift), and the protons of the R-group from the primary amine.

  • ¹³C NMR: Expect signals for the ester carbonyl carbon (~173 ppm), the amide carbonyl carbon (~171 ppm), the methyl ester carbon (~52 ppm), and the succinate methylene carbons (~29-31 ppm).

  • IR Spectroscopy: Look for characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the ester C=O stretch (~1735 cm⁻¹), and the amide C=O stretch (Amide I band, ~1640 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight of the product.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of an N-substituted methyl succinamate.

dot

ExperimentalWorkflow Start Start Setup Reaction Setup: - Dissolve amine and base in anhydrous solvent - Cool to 0°C Start->Setup Addition Slow addition of This compound Setup->Addition Reaction Stir at room temperature (1-4 hours) Monitor by TLC Addition->Reaction Workup Aqueous Work-up: - Quench with water/bicarbonate - Extract with organic solvent - Wash with HCl, bicarbonate, brine Reaction->Workup Drying Dry organic layer (Na₂SO₄ or MgSO₄) Workup->Drying Purification Purification: - Filter and concentrate - Recrystallization or Column Chromatography Drying->Purification Characterization Characterization: - NMR - IR - Mass Spectrometry Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for the synthesis of N-substituted methyl succinamates.

Safety Precautions

  • This compound is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction with primary amines can be highly exothermic and may release hydrogen chloride gas. Ensure adequate ventilation and temperature control.

  • The solvents used are typically flammable and should be handled with care, away from ignition sources.

By following these guidelines and protocols, researchers can effectively utilize the reaction of this compound with primary amines for the synthesis of a wide range of valuable compounds for applications in drug discovery and development.

References

Application Notes and Protocols: Synthesis of Unsymmetrical Succinates Using Methyl Succinyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsymmetrical succinates are valuable intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and fine chemicals. Their bifunctional nature allows for the introduction of diverse substituents, enabling the fine-tuning of physicochemical and biological properties. Methyl succinyl chloride, a reactive mono-ester acid chloride of succinic acid, serves as a key building block for the efficient and regioselective synthesis of these unsymmetrical diesters. This document provides detailed protocols and application notes for the synthesis of unsymmetrical succinates utilizing this compound.

This compound, also known as 3-(carbomethoxy)propionyl chloride, possesses two distinct reactive sites: a highly reactive acyl chloride and a less reactive methyl ester.[1] This differential reactivity allows for the selective reaction of the acyl chloride with an alcohol to form an unsymmetrical succinate, leaving the methyl ester intact for potential further modification.[2]

General Reaction Scheme

The overall synthetic strategy involves a two-step process. The first step is the preparation of the key intermediate, this compound, from succinic anhydride (B1165640) and methanol, followed by chlorination. The second step is the reaction of this compound with a desired alcohol to yield the unsymmetrical succinate.

Synthesis_Workflow cluster_prep Preparation of this compound cluster_synthesis Synthesis of Unsymmetrical Succinate succinic_anhydride Succinic Anhydride mono_methyl_succinate Mono-methyl Succinate succinic_anhydride->mono_methyl_succinate Reflux methanol Methanol methanol->mono_methyl_succinate methyl_succinyl_chloride This compound mono_methyl_succinate->methyl_succinyl_chloride Reaction thionyl_chloride Thionyl Chloride thionyl_chloride->methyl_succinyl_chloride unsymmetrical_succinate Unsymmetrical Succinate methyl_succinyl_chloride->unsymmetrical_succinate Acylation alcohol Alcohol (R-OH) alcohol->unsymmetrical_succinate base Base (e.g., Pyridine) base->unsymmetrical_succinate Reaction_Logic reagents This compound + Alcohol (R-OH) + Base intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Unsymmetrical Succinate + Protonated Base + Chloride Salt intermediate->product Collapse & Elimination

References

Application Notes and Protocols for Base Selection in Methyl Succinyl Chloride Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl succinyl chloride is a versatile bifunctional reagent used in organic synthesis, particularly in the pharmaceutical and fine chemical industries. Its structure, featuring a highly reactive acyl chloride and a less reactive methyl ester, allows for the sequential introduction of a succinate (B1194679) linker into molecules. This is invaluable for creating prodrugs, developing bioconjugates, or synthesizing complex molecular architectures.

The acylation reaction with this compound is a nucleophilic acyl substitution where a nucleophile, such as an amine or an alcohol, attacks the electrophilic carbonyl carbon of the acyl chloride. A crucial component of this reaction is the selection of an appropriate base. The base serves two primary purposes: to neutralize the hydrochloric acid byproduct generated during the reaction and, in some cases, to act as a nucleophilic catalyst.[1][] The choice of base can significantly impact the reaction rate, yield, and purity of the final product. These application notes provide a detailed guide to selecting the optimal base for the acylation of amines and alcohols using this compound.

Mechanism of Acylation and the Role of the Base

The acylation of a nucleophile (e.g., an amine or alcohol) with this compound proceeds via a nucleophilic addition-elimination mechanism.[3][4] The reaction is facilitated by a base, which can function in one of two ways:

  • General Base Catalysis: The base deprotonates the nucleophile, increasing its nucleophilicity and facilitating its attack on the acyl chloride.

  • Nucleophilic Catalysis: Certain bases, like pyridine (B92270), can act as nucleophilic catalysts. They react with the acyl chloride to form a highly reactive intermediate (an acylpyridinium salt), which is then more susceptible to attack by the primary nucleophile.[5][6]

In both cases, the base also serves to scavenge the HCl produced, preventing it from protonating the starting amine (in the case of N-acylation) and rendering it non-nucleophilic.[]

Logical Flow of Base-Mediated Acylation

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_final Final Products MSC This compound Intermediate Tetrahedral Intermediate or Acyl-Base Adduct MSC->Intermediate Nuc Nucleophile (Amine/Alcohol) Nuc->Intermediate Base Base (e.g., Pyridine, TEA) Base->Intermediate Catalysis/ Proton Scavenging Salt Base-HCl Salt Base->Salt HCl Neutralization Product_HCl Acylated Product + HCl Intermediate->Product_HCl Elimination of Cl- Final_Product Acylated Product Product_HCl->Final_Product Product_HCl->Salt

Caption: General mechanism of base-mediated acylation.

Base Selection for N-Acylation of Amines

The N-acylation of primary and secondary amines with this compound is a common method for forming amide bonds.[7] The choice of base is critical for achieving high yields and minimizing side reactions.

Commonly Used Bases for N-Acylation
  • Triethylamine (B128534) (TEA): A sterically hindered, non-nucleophilic tertiary amine that is an effective HCl scavenger. It is one of the most commonly used bases for this transformation.[1]

  • Pyridine: Can act as both an HCl scavenger and a nucleophilic catalyst, often leading to faster reaction rates.[5][6]

  • N,N-Diisopropylethylamine (DIPEA or Hünig's Base): A highly hindered, non-nucleophilic base that is particularly useful when dealing with sensitive substrates where nucleophilic catalysis by the base is undesirable.

  • Potassium Carbonate (K₂CO₃): An inorganic base that can be used in biphasic or suspension reaction conditions. It is a cost-effective and easily removable option.

Data Presentation: N-Acylation of Benzylamine (B48309) with this compound

The following table summarizes the typical outcomes for the acylation of benzylamine with this compound using various bases.

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Notes
Triethylamine (TEA)DCM0 to RT2-490-95Standard, reliable conditions. Easy workup.
PyridineDCM0 to RT1-392-97Faster reaction due to nucleophilic catalysis. Pyridine can be harder to remove during workup.
DIPEADCM0 to RT3-688-93Good for sensitive substrates. Slower reaction rate due to higher steric hindrance.
Potassium CarbonateAcetoneRT6-1280-85Heterogeneous reaction. Longer reaction times. Simple filtration to remove the base.
Experimental Protocol: N-Acylation using Triethylamine
  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add benzylamine (1.0 eq.) and anhydrous dichloromethane (B109758) (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes.[1]

  • Addition of Acylating Agent: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the stirred amine solution at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[1]

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography or recrystallization if necessary.

Base Selection for O-Acylation of Alcohols

The esterification of alcohols with this compound is another important application. The reactivity of alcohols is generally lower than that of amines, so the reaction conditions may need to be adjusted accordingly.

Commonly Used Bases for O-Acylation
  • Pyridine: Often the base of choice for O-acylation as it acts as a nucleophilic catalyst, significantly increasing the reaction rate.[5][6]

  • Triethylamine (TEA) with a catalytic amount of 4-Dimethylaminopyridine (DMAP): DMAP is a hyper-nucleophilic catalyst that, when used with a stoichiometric amount of a non-nucleophilic base like TEA, can dramatically accelerate the acylation of sterically hindered or less reactive alcohols.

  • Triethylamine (TEA): Can be used alone, but reactions are often slower compared to when a nucleophilic catalyst is employed.[8]

Data Presentation: O-Acylation of Benzyl (B1604629) Alcohol with this compound

The following table summarizes the typical outcomes for the acylation of benzyl alcohol with this compound.

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Notes
PyridineDCM0 to RT4-885-90Good yields and reaction rates due to nucleophilic catalysis.
TEA / DMAP (cat.)DCM0 to RT2-690-95Highly efficient, especially for less reactive alcohols. DMAP is toxic and should be handled with care.
Triethylamine (TEA)DCMRT to 4012-2460-70Slower reaction and lower yields without a catalyst. Heating may be required.
Experimental Protocol: O-Acylation using Pyridine
  • Reaction Setup: To a round-bottom flask under an inert atmosphere, dissolve benzyl alcohol (1.0 eq.) in dry pyridine (used as both solvent and base). Cool the solution to 0 °C.

  • Addition of Acylating Agent: Slowly add this compound (1.2 eq.) to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer extensively with 1 M HCl to remove pyridine, followed by saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Concentrate the solution under reduced pressure.

    • Purify the residue by silica (B1680970) gel column chromatography to obtain the desired ester.

Chemoselectivity Considerations

This compound possesses two electrophilic sites: the acyl chloride and the methyl ester. The acyl chloride is significantly more reactive towards nucleophiles than the methyl ester.[9] Under the standard basic conditions described above for acylation, the reaction will occur selectively at the acyl chloride functionality. The methyl ester group will remain intact. Saponification or aminolysis of the methyl ester would require more forcing conditions, such as heating with a strong base (e.g., NaOH) or a large excess of a primary amine over an extended period.

Experimental Workflow for Base Selection

G cluster_start Initial Setup cluster_screening Base Screening cluster_analysis Analysis cluster_decision Optimization Start Define Nucleophile (Amine/Alcohol) Base1 Test 1: Pyridine Start->Base1 Base2 Test 2: TEA Start->Base2 Base3 Test 3: DIPEA Start->Base3 Base4 Test 4: K2CO3 Start->Base4 TLC Monitor by TLC Base1->TLC Base2->TLC Base3->TLC Base4->TLC Workup Work-up & Isolation TLC->Workup Analysis Analyze Yield & Purity (NMR, LC-MS) Workup->Analysis Decision Select Optimal Base Analysis->Decision Decision->Base1 Re-screen if needed Scaleup Scale-up Reaction Decision->Scaleup Optimal conditions found

Caption: Workflow for selecting the optimal base.

Conclusion

The selection of an appropriate base is a critical parameter in acylation reactions involving this compound. For N-acylation of amines, triethylamine offers a reliable and straightforward option, while pyridine can accelerate the reaction. For the O-acylation of less reactive alcohols, a combination of TEA with a catalytic amount of DMAP, or pyridine alone, provides the best results. By carefully considering the nature of the nucleophile and the desired reaction outcome, researchers can optimize their synthetic protocols to achieve high yields and purity in the preparation of valuable succinate mono-amide and mono-ester derivatives.

References

Application Notes and Protocols for Reactions with Moisture-Sensitive Methyl Succinyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl succinyl chloride (MSC), with the CAS number 1490-25-1, is a highly reactive acylating agent widely employed in organic synthesis.[1] Its utility stems from the presence of a reactive acyl chloride group, making it an excellent precursor for the synthesis of a variety of esters and amides.[1] However, its high reactivity also renders it extremely sensitive to moisture. Exposure to water leads to rapid hydrolysis, yielding methyl succinate (B1194679) and corrosive hydrochloric acid, which can compromise reaction yields and introduce impurities.[1] Therefore, stringent anhydrous conditions are paramount for the successful application of this reagent.

This document provides detailed application notes and experimental protocols for handling this compound and performing common reactions, such as esterification and amidation, under moisture-free conditions.

Chemical Properties:

PropertyValue
Molecular Formula C₅H₇ClO₃
Molecular Weight 150.56 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 85.5-87 °C at 13 mmHg
Density 1.223 g/cm³

Safety Precautions

This compound is a corrosive and moisture-sensitive chemical that reacts violently with water.[2] It is essential to handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All glassware must be thoroughly dried before use, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Experimental Setup for Anhydrous Reactions

To ensure the complete exclusion of moisture, a standard Schlenk line setup is recommended. This apparatus allows for the manipulation of reagents and solvents in a controlled, inert environment.

Key Components of the Experimental Setup:

  • Schlenk line: A dual-manifold glass tube connected to a vacuum pump and a source of dry, inert gas (nitrogen or argon).

  • Schlenk flasks: Round-bottom flasks with a side arm containing a stopcock to connect to the Schlenk line.

  • Anhydrous solvents: Solvents must be rigorously dried prior to use. Commercial anhydrous solvents are available, or they can be dried using standard laboratory procedures.

  • Dry glassware: All glassware should be oven-dried at a minimum of 120°C overnight and cooled under a stream of inert gas before use.

  • Septa and needles: Rubber septa are used to seal the flasks, allowing for the transfer of liquids via syringe or cannula under a positive pressure of inert gas.

Experimental Workflow for Setting up an Anhydrous Reaction

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Oven-dry all glassware (>120°C, overnight) B Assemble hot glassware under inert gas flow A->B C Cool to room temperature under inert gas B->C D Connect flask to Schlenk line C->D E Evacuate and backfill with inert gas (3x) D->E F Add anhydrous solvent via syringe/cannula E->F G Add reactants (e.g., alcohol/amine) F->G H Add this compound dropwise via syringe at 0°C G->H I Stir reaction at appropriate temperature H->I J Quench reaction (e.g., with ice-water) I->J K Extract product with organic solvent J->K L Dry organic layer and concentrate K->L M Purify by chromatography or distillation L->M

Caption: Workflow for anhydrous reactions with this compound.

Experimental Protocols

General Procedure for the Esterification of Alcohols

This protocol describes a general method for the synthesis of methyl esters of dicarboxylic acids using this compound and an alcohol in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., ethanol, phenol (B47542) derivative)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent

  • Schlenk flask and Schlenk line setup

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Set up the anhydrous reaction apparatus as described in Section 3.

  • To a Schlenk flask under an inert atmosphere, add the alcohol (1.0 eq.) and anhydrous pyridine (1.2 eq.) dissolved in anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add this compound (1.1 eq.) dropwise to the stirred solution via a syringe.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data for Esterification Reactions:

AlcoholProductYield (%)
PhenolMethyl 4-oxo-4-phenoxybutanoate~90% (estimated based on similar reactions)
4-MethoxyphenolMethyl 4-(4-methoxyphenoxy)-4-oxobutanoate~92% (estimated based on similar reactions)
EthanolMethyl 4-ethoxy-4-oxobutanoate~85% (estimated based on similar reactions)

Note: The yields provided are estimates based on typical acyl chloride esterification reactions and may vary depending on the specific substrate and reaction conditions.

General Procedure for the Amidation of Amines

This protocol outlines a general method for the synthesis of amides from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline (B41778) derivative, alkylamine)

  • Anhydrous triethylamine (B128534) (TEA) or pyridine

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Schlenk flask and Schlenk line setup

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Set up the anhydrous reaction apparatus as described in Section 3.

  • To a Schlenk flask under an inert atmosphere, add the amine (1.0 eq.) and anhydrous triethylamine (1.5 eq.) dissolved in anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the stirred amine solution via a syringe.

  • Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Quantitative Data for Amidation Reactions:

AmineProductYield (%)
4-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylamino)phenolN-(4-(4-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylamino)phenoxy)picolinoyl)-N-methylacetamide derivative52%[3]
4-(5-phenyl-1,3,4-thiadiazol-2-ylamino)phenolN-(4-(4-(5-phenyl-1,3,4-thiadiazol-2-ylamino)phenoxy)picolinoyl)-N-methylacetamide derivative76%[3]
4-(4-(4-chlorophenyl)thiazol-2-ylamino)phenolN-(4-(4-(4-(4-chlorophenyl)thiazol-2-ylamino)phenoxy)picolinoyl)-N-methylacetamide derivative88%[3]
4-(4-phenylthiazol-2-ylamino)phenolN-(4-(4-(4-phenylthiazol-2-ylamino)phenoxy)picolinoyl)-N-methylacetamide derivative79%[3]

Note: The provided yields are for the synthesis of structurally related complex amides and serve as a reference for the potential efficiency of amidation reactions involving acyl chlorides.

Reactivity and Synthetic Utility

This compound is a versatile building block in organic synthesis due to its bifunctional nature. The acyl chloride is the more reactive site, allowing for selective reactions with a wide range of nucleophiles.

G cluster_nucleophiles Nucleophiles cluster_products Products MSC This compound Nuc1 Alcohols (R-OH) MSC->Nuc1 Esterification Nuc2 Amines (R-NH2) MSC->Nuc2 Amidation Nuc3 Thiols (R-SH) MSC->Nuc3 Thioesterification Nuc4 Carboxylates (R-COO⁻) MSC->Nuc4 Anhydride Formation Prod1 Esters Prod2 Amides Prod3 Thioesters Prod4 Anhydrides

Caption: Reactivity of this compound with various nucleophiles.

Conclusion

This compound is a valuable reagent for the introduction of a four-carbon chain with a terminal methyl ester into a variety of molecules. Successful utilization of this reagent is critically dependent on the rigorous exclusion of moisture from the reaction system. The protocols and data presented herein provide a comprehensive guide for researchers to effectively and safely conduct reactions with this compound, enabling the synthesis of diverse ester and amide derivatives for applications in pharmaceutical and materials science research.

References

Application Notes and Protocols for the Purification of Products from Methyl Succinyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl succinyl chloride is a versatile bifunctional reagent used in organic synthesis to introduce a succinyl moiety, leading to the formation of various valuable intermediates such as esters, amides (succinamic acids), and keto-acids. The purification of these products is a critical step to ensure high purity for subsequent reactions and applications, particularly in the pharmaceutical industry. This document provides detailed application notes and standardized protocols for the purification of common products derived from this compound reactions. Methodologies covered include distillation, recrystallization, and column chromatography, supplemented with quantitative data and detailed experimental workflows.

Application Notes: Strategies for Purification

The choice of purification method for products of this compound reactions is dictated by the physicochemical properties of the target molecule, including its polarity, volatility, thermal stability, and crystalline nature, as well as the properties of the impurities present.

  • Succinate (B1194679) Esters: These products are typically neutral, relatively volatile liquids. Fractional distillation under reduced pressure is the most effective method for their purification. This technique separates compounds based on differences in their boiling points, effectively removing non-volatile impurities and other volatile components. For high-boiling esters, vacuum distillation is crucial to prevent thermal decomposition.

  • Succinamic Acids (Amides): Formed from the reaction of this compound with amines, these products are often crystalline solids. Recrystallization is the preferred method of purification. The key to successful recrystallization is the selection of an appropriate solvent or solvent system that dissolves the compound well at elevated temperatures but poorly at lower temperatures, while impurities remain soluble or insoluble at all temperatures. Common impurities in these reactions include unreacted amine and succinic acid (from hydrolysis of the acyl chloride). A preliminary wash with dilute acid can remove basic amine impurities, while a wash with a dilute base can remove acidic impurities.

  • Aromatic Keto-Acids (from Friedel-Crafts Acylation): The Friedel-Crafts acylation of aromatic compounds with this compound yields aromatic keto-acids, which are typically solids. The work-up procedure is critical for removing the Lewis acid catalyst (e.g., AlCl₃) and inorganic salts. This is usually achieved by quenching the reaction mixture with ice and acid, followed by extraction. Subsequent purification is most commonly performed by recrystallization . For complex mixtures or non-crystalline products, silica (B1680970) gel column chromatography can be employed, separating compounds based on their polarity.

Data Presentation: Quantitative Analysis of Purification Methods

The following tables summarize representative quantitative data for the purification of products derived from succinylating agents. While direct comparative studies for identical products are limited in the literature, this data provides valuable benchmarks for expected yields and purities.

Table 1: Purification of Succinate Esters

ProductPurification MethodStarting PurityFinal PurityYieldReference
Diethyl SuccinateReactive DistillationNot specified>98.5%Not specified
Diethyl SuccinateCooling Crystallization & ExtractionNot specifiedNot specified93.16 - 96.89%[1]
Diethyl SuccinateVacuum DistillationNot specifiedNot specified90%[2]

Table 2: Purification of Succinamic Acids and Related Amides

ProductPurification MethodSolvent/EluentYieldPurityReference
N-Benzyl-3-hydroxysuccinamic acidColumn Chromatography & RecrystallizationHexane:Ethyl Acetate (B1210297) (1:50) / Ethyl Acetate-Hexane37% (overall)Not specified[3]
N-(2,6-Dimethyl-phenyl)-succinamic acidRecrystallizationEthanol (B145695)Not specifiedConstant Melting Point Achieved
N-Aryl SuccinimidesRecrystallizationEthyl Alcohol82-85%Not specified

Table 3: Purification of Aromatic Keto-Acids (Friedel-Crafts Products)

ProductPurification MethodPurityYieldReference
p-MethylacetophenoneWashing & Solvent RemovalNot specified85.3%[4]
7,8-dimethoxy-3,4-dihydronaphthalen-1(2H)-oneColumn Chromatography99%Not specified[5]

Experimental Protocols

Protocol 1: Purification of Diethyl Succinate by Fractional Distillation

This protocol describes the purification of diethyl succinate from a reaction mixture containing non-volatile impurities and residual ethanol.

Materials and Equipment:

  • Crude diethyl succinate

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with condenser and receiving flask

  • Heating mantle with stirrer

  • Vacuum pump and pressure gauge

  • Boiling chips or magnetic stir bar

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Charging the Flask: Charge the round-bottom flask with the crude diethyl succinate and add boiling chips or a magnetic stir bar.

  • Distillation: a. Begin heating the mixture gently. b. If residual ethanol is present, it will distill first at atmospheric pressure (boiling point ~78 °C). c. Once the lower boiling point fraction is removed, apply vacuum to the system and gradually reduce the pressure. d. Slowly increase the temperature of the heating mantle to bring the diethyl succinate to its boiling point under the applied vacuum (e.g., ~105 °C at 15 mmHg). e. Collect the fraction that distills at a constant temperature. This is the purified diethyl succinate.[2]

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >98.5% is achievable.

Protocol 2: Purification of N-Benzylsuccinamic Acid by Recrystallization

This protocol is suitable for the purification of a solid N-substituted succinamic acid from unreacted starting materials.

Materials and Equipment:

  • Crude N-benzylsuccinamic acid

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Recrystallization solvent (e.g., Ethanol/Water or Ethyl Acetate/Hexane)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. Ethanol and water are often a good starting point for polar succinamic acids.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot primary solvent (e.g., ethanol) to the crude product with stirring until it completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: a. If using a co-solvent, add the second solvent (e.g., water) dropwise to the hot solution until it becomes slightly turbid. Add a few drops of the first solvent to redissolve the precipitate. b. Remove the flask from the heat and allow it to cool slowly to room temperature. c. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Determine the melting point of the crystals. A sharp melting point close to the literature value indicates high purity. Further analysis can be performed by HPLC or NMR.

Protocol 3: Work-up and Purification of Methyl 4-oxo-4-phenylbutanoate (Friedel-Crafts Product)

This protocol outlines the purification of a keto-acid synthesized via Friedel-Crafts acylation of benzene (B151609) with this compound.

Materials and Equipment:

  • Reaction mixture from Friedel-Crafts acylation

  • Beaker with ice

  • Concentrated Hydrochloric Acid (HCl)

  • Separatory funnel

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Apparatus for recrystallization or column chromatography

Procedure:

  • Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.[6] This will decompose the aluminum chloride complex.

  • Extraction: a. Transfer the mixture to a separatory funnel. b. Extract the aqueous layer with an organic solvent (e.g., dichloromethane) multiple times.[7] c. Combine the organic layers.

  • Washing: a. Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove acidic impurities), and brine.[6]

  • Drying and Concentration: a. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. b. Filter to remove the drying agent. c. Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Final Purification:

    • Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[6]

    • Column Chromatography: If the product is an oil or recrystallization is ineffective, purify by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Analysis: Assess the purity of the final product by HPLC, GC-MS, and/or NMR spectroscopy.

Visualization of Experimental Workflows

Workflow for Purification of Succinate Esters

G crude_ester Crude Succinate Ester (from reaction mixture) distillation Fractional Distillation (under vacuum) crude_ester->distillation impurities Non-volatile Impurities & Byproducts (Residue) distillation->impurities Residue low_boiling Low-Boiling Impurities (e.g., residual alcohol) distillation->low_boiling First Fraction pure_ester Purified Succinate Ester distillation->pure_ester Main Fraction

Caption: General workflow for the purification of succinate esters by fractional distillation.

Workflow for Purification of Succinamic Acids

G crude_amide Crude Succinamic Acid acid_wash Optional: Dilute Acid Wash crude_amide->acid_wash base_wash Optional: Dilute Base Wash acid_wash->base_wash recrystallization Recrystallization base_wash->recrystallization dissolution Dissolve in Minimal Hot Solvent recrystallization->dissolution cooling Slow Cooling & Ice Bath dissolution->cooling filtration Vacuum Filtration cooling->filtration mother_liquor Mother Liquor (Impurities in solution) filtration->mother_liquor pure_amide Purified Succinamic Acid filtration->pure_amide G reaction_mixture Crude Reaction Mixture quench Quench with Ice/HCl reaction_mixture->quench extraction Solvent Extraction quench->extraction washing Aqueous Washes (H2O, NaHCO3, Brine) extraction->washing drying Dry with Na2SO4/MgSO4 washing->drying concentration Solvent Removal (Rotary Evaporator) drying->concentration crude_product Crude Keto-Acid concentration->crude_product purification Final Purification crude_product->purification recrystallization Recrystallization purification->recrystallization column Column Chromatography purification->column pure_product Purified Keto-Acid recrystallization->pure_product column->pure_product

References

Application of Methyl Succinyl Chloride in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl succinyl chloride (MSC), with the CAS number 1490-25-1, is a versatile bifunctional reagent of significant interest in the synthesis of pharmaceutical intermediates.[1] Its structure, featuring a reactive acyl chloride and a less reactive methyl ester, allows for selective transformations, making it a valuable building block in the construction of complex molecular architectures.[1] The acyl chloride moiety readily participates in nucleophilic acyl substitution reactions, such as Friedel-Crafts acylations and reactions with amines and alcohols, to form ketone, amide, and ester linkages, respectively. This reactivity profile enables the introduction of a four-carbon chain with a terminal methyl ester, which can be further elaborated or hydrolyzed. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the synthesis of pharmaceutical intermediates.

Key Applications in Pharmaceutical Intermediate Synthesis

This compound is primarily utilized as an acylating agent to introduce a succinyl moiety into a target molecule. This is a common strategy in the synthesis of various pharmaceutical compounds.

Acylation of Anilines and Amines

A frequent application of this compound is the acylation of anilines and other amines to form N-substituted-4-(methoxycarbonyl)butanamides. These structures can be found in a variety of biologically active molecules or serve as precursors to more complex heterocyclic systems. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Friedel-Crafts Acylation

This compound can be used in Friedel-Crafts acylation reactions to introduce a 4-methoxy-4-oxobutanoyl group to an aromatic ring.[2][3] This reaction is catalyzed by a Lewis acid, such as aluminum chloride, and is a powerful tool for the formation of carbon-carbon bonds.[2][3] The resulting aryl ketoesters are valuable intermediates in the synthesis of various pharmaceuticals.

Experimental Protocols

The following are representative protocols for the use of this compound in the synthesis of pharmaceutical intermediates.

Protocol 1: Synthesis of Methyl 4-oxo-4-(phenylamino)butanoate (A Representative N-Aryl Succinamic Acid Methyl Ester)

This protocol describes the acylation of aniline (B41778) with this compound to produce a representative N-aryl succinamic acid methyl ester, a common structural motif in pharmaceutical compounds.

Reaction Scheme:

Materials:

  • Aniline (9.31 g, 0.1 mol)

  • This compound (15.06 g, 0.1 mol)

  • Triethylamine (B128534) (12.14 g, 0.12 mol)

  • Dichloromethane (B109758) (200 mL)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve aniline (9.31 g, 0.1 mol) and triethylamine (12.14 g, 0.12 mol) in 150 mL of dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (15.06 g, 0.1 mol) in 50 mL of dichloromethane to the stirred aniline solution over a period of 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 100 mL of 1 M hydrochloric acid, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Data Presentation:

ParameterValue
Product Name Methyl 4-oxo-4-(phenylamino)butanoate
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
Theoretical Yield 20.72 g
Actual Yield 18.24 g
Percent Yield 88%
Purity (by HPLC) >98%
Melting Point 98-100 °C
Protocol 2: Friedel-Crafts Acylation of Toluene (B28343) with this compound

This protocol details the Friedel-Crafts acylation of toluene to produce methyl 4-(4-methylphenyl)-4-oxobutanoate, an intermediate that can be used in the synthesis of various compounds, including analogs of non-steroidal anti-inflammatory drugs (NSAIDs).

Reaction Scheme:

Materials:

  • Toluene (27.6 g, 0.3 mol)

  • This compound (15.06 g, 0.1 mol)

  • Anhydrous aluminum chloride (14.7 g, 0.11 mol)

  • Dichloromethane (150 mL)

  • Ice water

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and 100 mL of dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of this compound (15.06 g, 0.1 mol) and toluene (27.6 g, 0.3 mol) in 50 mL of dichloromethane.

  • Add the solution from the dropping funnel to the aluminum chloride suspension dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Carefully quench the reaction by slowly pouring the mixture into 200 mL of ice water with vigorous stirring.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with 2 x 50 mL of dichloromethane.

  • Combine the organic layers and wash with 100 mL of 1 M hydrochloric acid, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Data Presentation:

ParameterValue
Product Name Methyl 4-(4-methylphenyl)-4-oxobutanoate
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Theoretical Yield 20.62 g
Actual Yield 16.91 g
Percent Yield 82%
Purity (by GC) >97%
Boiling Point 145-148 °C at 1 mmHg

Visualizations

Synthesis Workflow for N-Aryl Succinamic Acid Methyl Ester

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Aniline Aniline Reaction Acylation at 0°C to RT Aniline->Reaction MSC This compound MSC->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent1 Solvent (e.g., Dichloromethane) Solvent1->Reaction Wash_Acid Wash with 1M HCl Reaction->Wash_Acid Crude Mixture Wash_Base Wash with NaHCO₃ Wash_Acid->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Drying Dry over MgSO₄ Wash_Brine->Drying Concentration Concentration Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization Crude Product Product Methyl 4-oxo-4-(phenylamino)butanoate Recrystallization->Product Purified Product

Caption: Workflow for the synthesis of an N-aryl succinamic acid methyl ester.

Logical Relationship in Friedel-Crafts Acylation

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Key Intermediate cluster_reaction Reaction Type cluster_product Product Aromatic Aromatic Substrate (e.g., Toluene) EAS Electrophilic Aromatic Substitution Aromatic->EAS MSC This compound Acylium Acylium Ion Complex MSC->Acylium LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Acylium Activation Acylium->EAS Electrophile Product Aryl Ketoester Intermediate EAS->Product

Caption: Key steps in the Friedel-Crafts acylation using this compound.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of pharmaceutical intermediates. Its bifunctional nature allows for the straightforward introduction of a succinyl moiety, which can be a key structural element in a wide range of drug candidates. The protocols provided herein offer a foundation for the practical application of this compound in a laboratory setting. Researchers and drug development professionals can adapt these methodologies to their specific synthetic targets, leveraging the reactivity of this important building block.

References

Application Notes and Protocols for Protecting Group Strategies in Selective Acylation with Methyl Succinyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to employing protecting group strategies for the selective acylation of polyfunctional molecules with methyl succinyl chloride. The strategic use of protecting groups is paramount in complex organic synthesis, particularly in drug development, where precise control over chemical transformations is essential for achieving desired molecular architectures and biological activities.

Introduction to Selective Acylation

Selective acylation is a fundamental transformation in organic chemistry that involves the introduction of an acyl group onto a specific functional group within a molecule containing multiple reactive sites, such as hydroxyl, amino, or thiol groups. This compound, as a mono-esterified acid chloride, offers a versatile reagent for introducing a four-carbon chain with a terminal methyl ester. This moiety can serve as a linker, a prodrug component, or a building block for further elaboration. The challenge in utilizing this reagent lies in achieving high selectivity for the target functional group while avoiding unwanted side reactions. This necessitates the use of protecting groups to temporarily mask the more reactive or undesired sites.

The Concept of Orthogonal Protecting Groups

In the synthesis of complex molecules with multiple functional groups, an orthogonal protecting group strategy is often employed. This strategy utilizes protecting groups that can be removed under distinct reaction conditions, allowing for the sequential deprotection and reaction of different functional groups within the same molecule. For instance, an acid-labile protecting group can be removed without affecting a base-labile or a fluoride-labile protecting group. This approach provides a high degree of control over the synthetic route.

Protecting Groups for Different Functional Groups

The choice of a suitable protecting group is critical and depends on the nature of the functional group to be protected and the reaction conditions of the subsequent synthetic steps.

Protection of Alcohols

Alcohols are common targets for acylation. To achieve selective acylation of a specific hydroxyl group in a polyol, other hydroxyl groups must be protected.

  • Silyl (B83357) Ethers (e.g., TBDMS, TIPS): These are widely used due to their ease of introduction, stability under many reaction conditions, and selective removal with fluoride (B91410) reagents (e.g., TBAF). Bulky silyl groups can also offer steric hindrance, allowing for regioselective protection of less hindered alcohols.

  • Benzyl (B1604629) Ethers (Bn): Stable to a wide range of acidic and basic conditions, benzyl ethers are readily cleaved by hydrogenolysis.

  • Trityl (Tr) and Dimethoxytrityl (DMT) Ethers: These are bulky protecting groups typically used for primary alcohols and are easily removed under mildly acidic conditions.

Protection of Amines

Primary and secondary amines are generally more nucleophilic than alcohols and will react preferentially with acyl chlorides. Therefore, to acylate a hydroxyl group in the presence of an amine, the amine must be protected.

  • Carbamates (e.g., Boc, Cbz, Fmoc): These are the most common protecting groups for amines. The tert-butyloxycarbonyl (Boc) group is acid-labile, the benzyloxycarbonyl (Cbz) group is removed by hydrogenolysis, and the 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile. This orthogonality is fundamental in peptide synthesis.

  • Amides (e.g., Acetyl): While very stable, the harsh conditions required for their removal (strong acid or base hydrolysis) limit their general applicability as protecting groups.

Protection of Thiols

Thiols are highly nucleophilic and readily react with acylating agents.

  • Thioethers (e.g., Benzyl): Similar to benzyl ethers, these are stable and can be removed by reduction with sodium in liquid ammonia.

  • Disulfides: Can be formed by oxidation and are cleaved under reducing conditions.

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrate.

Protocol 4.1: General Procedure for the Protection of a Primary Alcohol with TBDMSCl
  • Dissolve the substrate (1.0 equiv.) in anhydrous dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

  • Add imidazole (B134444) (1.5 equiv.) to the solution.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 4.2: Selective Acylation of a Secondary Alcohol with this compound in the Presence of a TBDMS-Protected Primary Alcohol
  • Dissolve the TBDMS-protected substrate (1.0 equiv.) in anhydrous DCM.

  • Add a non-nucleophilic base such as triethylamine (B128534) (TEA, 1.5 equiv.) or pyridine (B92270) (1.5 equiv.). The use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst (0.1 equiv.) can significantly increase the reaction rate.

  • Cool the solution to 0 °C and add this compound (1.2 equiv.) dropwise.

  • Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water or saturated aqueous ammonium (B1175870) chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 4.3: Deprotection of the TBDMS Group
  • Dissolve the TBDMS-protected compound in tetrahydrofuran (B95107) (THF).

  • Add a solution of tetrabutylammonium (B224687) fluoride (TBAF, 1.1 equiv., 1 M in THF).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product.

Data Presentation

The following tables summarize typical reaction conditions and yields for the protection and selective acylation steps.

Protection Step Substrate Protecting Group Reagents Solvent Time (h) Yield (%)
1Primary AlcoholTBDMSTBDMSCl, ImidazoleDCM2-490-98
2Primary AmineBoc(Boc)₂O, TEADCM1-395-99
Acylation Step Substrate Acylating Agent Base/Catalyst Solvent Time (h) Yield (%)
1TBDMS-protected diolThis compoundTEA, DMAPDCM4-885-95
2Boc-protected amino alcoholThis compoundPyridineDCM3-680-90
Deprotection Step Protected Group Reagents Solvent Time (h) Yield (%)
1TBDMS-etherTBAFTHF1-290-98
2Boc-carbamateTFA or HClDCM or Dioxane0.5-195-99

Visualizing the Strategy

The following diagrams illustrate the logical workflow of a protecting group strategy for selective acylation.

G cluster_0 start Polyfunctional Molecule (e.g., Diol) p1 Protect Primary Alcohol (e.g., with TBDMSCl) start->p1 1. Protection a1 Acylate Secondary Alcohol (with this compound) p1->a1 2. Selective Acylation d1 Deprotect Primary Alcohol (e.g., with TBAF) a1->d1 3. Deprotection end Selectively Acylated Product d1->end

Caption: Workflow for selective acylation of a diol.

Troubleshooting & Optimization

How to handle and store Methyl succinyl chloride safely?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with methyl succinyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound (CAS No. 1490-25-1) is a colorless to pale yellow liquid with a pungent odor.[1] It is a reactive acylating agent used in organic synthesis.[1] The primary hazards include:

  • Corrosivity: It causes severe skin burns and eye damage.[2][3]

  • Reactivity with Water: It reacts violently with water and moisture, liberating toxic and corrosive hydrogen chloride gas.[3][4]

  • Combustibility: It is a combustible liquid.[3][4]

Q2: What are the immediate first aid measures in case of exposure?

Immediate medical attention is required for all exposure routes.[3][4]

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[3][4] Remove contact lenses if present and easy to do.[2][3] Continue rinsing and seek immediate medical attention.[2][3]

  • Skin Contact: Take off immediately all contaminated clothing.[4] Wash off immediately with plenty of water for at least 15 minutes.[3][4] Seek immediate medical attention.[3][4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] If not breathing, give artificial respiration.[3] Immediate medical attention is required.[3][4]

  • Ingestion: Rinse mouth with water.[2] Do NOT induce vomiting.[3][4] Call a physician or poison control center immediately.[3][4]

Q3: How should I properly store this compound?

Store in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[3][4] Keep containers tightly closed to prevent contact with moisture.[2][3] It is recommended to store under an inert atmosphere.[3][4] The recommended storage temperature is 2-8°C.

Q4: What materials are incompatible with this compound?

Avoid contact with the following:

  • Water/Moisture[3][4]

  • Bases[3][4]

  • Alcohols[3][4]

  • Oxidizing agents[3][4]

Troubleshooting Guide

Problem/Observation Possible Cause(s) Recommended Action(s)
Fuming or bubbling upon opening the container. Exposure to moist air.Handle the container in a chemical fume hood with low humidity or under an inert atmosphere. Ensure the container is tightly sealed after use.
Pressure buildup in the container. Decomposition due to moisture or heat.Open the container carefully in a fume hood, pointing it away from you. Store the chemical at the recommended temperature (2-8°C).
Discoloration of the chemical (darkening). Decomposition or contamination.Do not use if significantly discolored. Dispose of the chemical according to hazardous waste regulations.
Poor reaction yield or unexpected side products. Degradation of the reagent due to improper storage or handling.Use a fresh bottle of this compound. Ensure all glassware is dry and reactions are carried out under anhydrous conditions.

Quantitative Data Summary

Property Value Source
CAS Number 1490-25-1[5]
Molecular Formula C5H7ClO3[3]
Molecular Weight 150.56 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1][2]
Flash Point 73 °C / 163.4 °F[4]
Storage Temperature 2 - 8 °C

Experimental Protocols

Safe Handling Protocol:

  • Preparation:

    • Always work in a well-ventilated chemical fume hood.[3][4]

    • Ensure an eyewash station and safety shower are readily accessible.[4]

    • Wear appropriate Personal Protective Equipment (PPE): chemical safety goggles, face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2][3]

  • Handling:

    • Use only dry glassware and equipment.

    • Dispense the required amount of this compound carefully, avoiding splashes.

    • Keep the container tightly closed when not in use.[2]

  • Post-Handling:

    • Wash hands thoroughly after handling.[2]

    • Decontaminate the work area.

    • Dispose of any contaminated materials as hazardous waste according to local regulations.[4]

Spill Response Protocol:

  • Evacuate: Immediately evacuate the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: For small spills, absorb with an inert, dry material (e.g., sand, vermiculite).[3][4] Do not use water.[3]

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[3][4]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and safety officer.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep1 Work in Fume Hood Prep2 Wear Full PPE Prep1->Prep2 Prep3 Ensure Safety Equipment is Accessible Prep2->Prep3 Hand1 Use Dry Glassware Prep3->Hand1 Hand2 Dispense Carefully Hand1->Hand2 Hand3 Keep Container Sealed Hand2->Hand3 Post1 Wash Hands Hand3->Post1 Post2 Decontaminate Area Post1->Post2 Post3 Dispose of Waste Post2->Post3

Caption: Workflow for the safe handling of this compound.

SpillResponse Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill < 1L LargeSpill Large Spill Assess->LargeSpill > 1L Contain Contain with Inert Material SmallSpill->Contain Alert Alert Safety Personnel LargeSpill->Alert Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Report Report Incident Decontaminate->Report Alert->Report

Caption: Decision tree for responding to a this compound spill.

References

Technical Support Center: Methyl Succinyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of methyl succinyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves a two-step process. First, monomethyl succinate (B1194679) is prepared by the reaction of succinic anhydride (B1165640) with methanol (B129727). Subsequently, the monomethyl succinate is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to yield this compound.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The main side reactions include the formation of succinyl dichloride, succinic anhydride, and polymerization of the product. Additionally, hydrolysis of the highly reactive this compound to monomethyl succinate can occur if moisture is present.

Q3: My yield of this compound is consistently low. What are the likely causes?

A3: Low yields can stem from several factors:

  • Incomplete reaction: Insufficient reaction time or temperature can lead to unreacted monomethyl succinate.

  • Side reactions: The formation of byproducts such as succinyl dichloride or polymers consumes the starting material and desired product.

  • Product loss during workup: this compound is sensitive to moisture and can be hydrolyzed during aqueous workup steps.[1] It can also be lost during distillation if not performed carefully.

  • Purity of reagents: The presence of impurities in the starting materials or solvents can interfere with the reaction.

Q4: How can I purify the crude this compound?

A4: The most common method for purifying this compound is fractional distillation under reduced pressure.[2] This separates the desired product from less volatile impurities like unreacted monomethyl succinate and polymeric byproducts, as well as more volatile impurities.

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: Gas chromatography-mass spectrometry (GC-MS) is an effective technique for identifying and quantifying volatile impurities.[3][4] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can be used to determine the structure of the product and identify major impurities.[5][6][7] Infrared (IR) spectroscopy is useful for confirming the presence of the acid chloride functional group.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete conversion of monomethyl succinate.- Ensure the reaction goes to completion by monitoring with TLC or GC. - Increase reaction time or temperature as needed, but be cautious of thermal decomposition.
Formation of succinyl dichloride.- Use a precise 1:1 molar ratio of monomethyl succinate to thionyl chloride. - Add thionyl chloride dropwise to the monomethyl succinate solution at a controlled temperature to avoid localized excess of the chlorinating agent.
Polymerization of the product.- Avoid excessively high reaction temperatures. - Purify the product by distillation promptly after the reaction is complete.
Hydrolysis of this compound.- Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Minimize exposure to atmospheric moisture during workup and storage.[1]
Product is Dark/Discolored Thermal decomposition.- Maintain a controlled reaction temperature. - Use reduced pressure for distillation to lower the boiling point and minimize thermal stress on the product.
Presence of polymeric byproducts.- Optimize reaction conditions (temperature, stoichiometry) to minimize polymer formation. - Purify by fractional distillation to separate the product from high-boiling point polymers.
Difficulty in Purification Co-distillation of impurities.- Use a fractional distillation column with sufficient theoretical plates for better separation. - Carefully control the distillation rate and temperature.
Thermal decomposition during distillation.- Use a high-vacuum pump to lower the distillation temperature. - Minimize the time the product is exposed to high temperatures.

Experimental Protocols

Synthesis of Monomethyl Succinate

This protocol is adapted from established procedures for the synthesis of monoesters from anhydrides.[8]

  • Materials:

    • Succinic anhydride (1.0 mol)

    • Anhydrous methanol (1.2 mol)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine succinic anhydride and anhydrous methanol.

    • Heat the mixture to reflux and maintain for 2-3 hours, or until the succinic anhydride has completely dissolved and reacted (monitor by TLC).

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • The resulting white solid is monomethyl succinate. It can be purified further by recrystallization from a suitable solvent if necessary.

Synthesis of this compound

This protocol is a general method for the conversion of carboxylic acids to acid chlorides using thionyl chloride.

  • Materials:

    • Monomethyl succinate (1.0 mol)

    • Thionyl chloride (1.1 mol)

    • Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

    • A few drops of anhydrous N,N-dimethylformamide (DMF) (catalyst)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a gas outlet connected to a trap (to neutralize HCl and SO₂), and a magnetic stirrer, dissolve monomethyl succinate in the anhydrous solvent under an inert atmosphere.

    • Add a catalytic amount of anhydrous DMF.

    • Slowly add thionyl chloride dropwise from the dropping funnel at room temperature or while cooling in an ice bath to control the initial exothermic reaction.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases. Monitor the reaction progress by taking small aliquots, quenching with an alcohol (e.g., methanol) to form the diester, and analyzing by GC.

    • Allow the mixture to cool to room temperature.

    • Remove the solvent and excess thionyl chloride under reduced pressure.

    • Purify the crude this compound by fractional distillation under high vacuum.

Data Presentation

Table 1: Reaction Conditions for Synthesis of Alkyl Succinyl Chlorides (Analogous Systems)

CompoundStarting MaterialChlorinating AgentMolar Ratio (Acid:Agent)Temperature (°C)Yield (%)Purity (%)Reference
Ethyl Succinyl ChlorideMonoethyl succinateThionyl Chloride1:2.0 - 2.580 - 10095.7 - 96.199.2 - 99.4[2]
Methylene (B1212753) Succinyl ChlorideItaconic AcidThionyl Chloride1:1.3 (initial) + 1.7 (added)80 then 11088.1High[9]

Note: The data presented is for analogous compounds and should be used as a reference for optimizing the synthesis of this compound.

Visualizations

Synthesis_Pathway SA Succinic Anhydride MMS Monomethyl Succinate SA->MMS + Methanol MeOH Methanol MSC This compound MMS->MSC + Thionyl Chloride SOCl2 Thionyl Chloride

Caption: Main synthetic pathway for this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions MMS Monomethyl Succinate MSC This compound MMS->MSC + SOCl₂ SD Succinyl Dichloride MMS->SD Excess SOCl₂ Polymer Polymerization MSC->Polymer Heat SA Succinic Anhydride MSC->SA Heat Hydrolysis Monomethyl Succinate (Hydrolysis Product) MSC->Hydrolysis + H₂O

Caption: Common side reactions in this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Analyze Reaction Mixture (TLC/GC-MS) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Starting material remains Side_Products Presence of Side Products Check_Reaction->Side_Products Unexpected peaks/spots Purification Optimize Purification Check_Reaction->Purification Reaction Complete Optimize_Time_Temp Increase Reaction Time/Temp Incomplete->Optimize_Time_Temp Adjust_Stoichiometry Adjust Stoichiometry Side_Products->Adjust_Stoichiometry Check_Moisture Check for Moisture Side_Products->Check_Moisture Optimize_Time_Temp->Check_Reaction Adjust_Stoichiometry->Check_Reaction Dry_Reagents Use Anhydrous Reagents/Solvents Check_Moisture->Dry_Reagents Dry_Reagents->Check_Reaction Distillation Fractional Distillation under High Vacuum Purification->Distillation Success Pure Product, Improved Yield Distillation->Success

Caption: Troubleshooting workflow for this compound synthesis.

References

Preventing the formation of succinic acid during acylation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of succinic acid during acylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of succinic acid formation during an acylation reaction with succinic anhydride (B1165640)?

Succinic acid formation during acylation with succinic anhydride is primarily due to the hydrolysis of the anhydride starting material or the desired acylating agent.[1] This can be influenced by several factors:

  • Presence of Water: Trace amounts of water in the reaction solvent or on the glassware can lead to the ring-opening of succinic anhydride to form succinic acid.

  • Reaction Conditions: Certain reaction conditions, such as pH and temperature, can affect the rate of hydrolysis. Both acidic and basic conditions can catalyze the hydrolysis of succinic anhydride.[1]

  • Instability of Intermediates: In some cases, reactive intermediates in the acylation process can be susceptible to hydrolysis.

Q2: How can I minimize the hydrolysis of succinic anhydride before it participates in the acylation reaction?

To minimize premature hydrolysis of succinic anhydride, consider the following preventative measures:

  • Use Anhydrous Conditions: Employ rigorously dried solvents and glassware. Techniques such as distilling solvents over a suitable drying agent and flame-drying glassware under an inert atmosphere are recommended.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Proper Storage of Reagents: Store succinic anhydride in a desiccator to protect it from atmospheric moisture.

Q3: Can the choice of solvent influence the formation of succinic acid as a byproduct?

Yes, the choice of solvent can have a significant impact on the outcome of the acylation reaction and the formation of byproducts. For instance, in lipase-catalyzed acylations with succinic anhydride, the solvent can influence the reaction pathway. In some solvents, the precipitation of succinic acid can act as a driving force for the consumption of the intermediate hemiester, affecting the product distribution.[2]

Q4: Are there specific catalysts that can help minimize the formation of succinic acid?

In the context of Friedel-Crafts acylation, the choice and amount of the Lewis acid catalyst are crucial. While the catalyst's primary role is to activate the acylating agent, using an excessive amount or a highly reactive catalyst might lead to side reactions. It is essential to follow established protocols for the specific substrate and reaction type. In some cases, mechanochemical conditions have shown to improve yields and potentially reduce side reactions compared to solution-based methods.[3]

Q5: How can I remove succinic acid from my reaction mixture if it has already formed?

If succinic acid has formed, it can often be removed from the desired product through an aqueous workup. Succinic acid is a dicarboxylic acid and can be converted to its water-soluble salt by washing the organic reaction mixture with a basic aqueous solution, such as sodium bicarbonate.[4] The deprotonated succinate (B1194679) salt will partition into the aqueous layer, which can then be separated from the organic layer containing the desired acylated product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of acylated product and significant amount of succinic acid. Presence of water in the reaction.Ensure all solvents and glassware are rigorously dried. Conduct the reaction under an inert atmosphere.
Inconsistent reaction outcomes. Variable moisture content in reagents or solvent.Use freshly opened or properly stored succinic anhydride. Use anhydrous grade solvents.
Formation of unexpected byproducts in addition to succinic acid. Reaction temperature is too high, leading to decomposition or side reactions.Optimize the reaction temperature. Run the reaction at a lower temperature for a longer duration.
Difficulty in separating the product from succinic acid. Inefficient extraction during workup.Perform multiple extractions with a saturated sodium bicarbonate solution to ensure complete removal of the acidic byproduct.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Succinic Acid Formation in a Friedel-Crafts Acylation

  • Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser) should be thoroughly dried in an oven at >100°C for several hours and allowed to cool in a desiccator or under a stream of dry inert gas (nitrogen or argon).

  • Reagent and Solvent Preparation: Use anhydrous grade solvents. If necessary, distill the solvent over a suitable drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for hydrocarbons). Ensure the succinic anhydride is dry and free-flowing.

  • Reaction Setup: Assemble the glassware under a positive pressure of inert gas. Equip the reaction flask with a magnetic stirrer and a septum.

  • Reaction Execution: Dissolve the aromatic substrate in the anhydrous solvent in the reaction flask. In a separate flask, prepare a solution or slurry of the Lewis acid catalyst (e.g., AlCl₃) in the anhydrous solvent.[5] Cool the substrate solution to the desired temperature (often 0°C). Slowly add the Lewis acid suspension, followed by the portion-wise addition of solid succinic anhydride.

  • Monitoring and Workup: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS). Upon completion, quench the reaction by carefully pouring the mixture over crushed ice and water. If succinic acid is present, perform an extractive workup with a basic aqueous solution (e.g., saturated NaHCO₃) to remove it.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by a suitable method such as recrystallization or column chromatography.

Visualizations

ReactionPathway cluster_main Desired Acylation Pathway cluster_side Side Reaction: Hydrolysis Succinic_Anhydride Succinic_Anhydride Acylated_Product Acylated_Product Succinic_Anhydride->Acylated_Product Lewis Acid (e.g., AlCl3) Succinic_Acid Succinic_Acid Succinic_Anhydride->Succinic_Acid Hydrolysis Aromatic_Substrate Aromatic_Substrate Aromatic_Substrate->Acylated_Product Water Water Water->Succinic_Acid

Caption: Reaction pathway showing the desired acylation and the competing hydrolysis side reaction.

TroubleshootingWorkflow start Succinic Acid Formation Observed check_water Check for Water Contamination start->check_water dry_reagents Dry Solvents and Glassware Use Anhydrous Conditions check_water->dry_reagents Yes check_conditions Review Reaction Conditions check_water->check_conditions No dry_reagents->check_conditions optimize_temp Optimize Temperature and Catalyst Loading check_conditions->optimize_temp Suboptimal workup Implement Basic Aqueous Workup (e.g., NaHCO3 wash) check_conditions->workup Optimal optimize_temp->workup end Problem Resolved workup->end

Caption: A troubleshooting workflow for addressing the formation of succinic acid during acylation.

References

Troubleshooting low conversion in Methyl succinyl chloride reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving methyl succinyl chloride.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound shows low or no conversion of the starting material. What are the most common causes?

Low conversion in reactions with this compound, a highly reactive acylating agent, can typically be attributed to several key factors:

  • Moisture Contamination: this compound is extremely sensitive to moisture.[1] Any water present in the reaction setup (glassware, solvents, reagents) will lead to rapid hydrolysis of the acyl chloride to the unreactive methyl succinate (B1194679) carboxylic acid.[1]

  • Reagent Purity: The purity of this compound itself, as well as the nucleophile it is reacting with, is crucial. Impurities can inhibit the reaction or lead to unwanted side products.

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. Conversely, excessively high temperatures can cause decomposition or side reactions.

  • Inappropriate Stoichiometry: An incorrect molar ratio of reactants can result in incomplete conversion.

  • Inefficient Base: In reactions that produce HCl as a byproduct (e.g., acylation of amines or alcohols), the choice and amount of base are critical for neutralizing the acid and driving the reaction forward.[2]

Q2: How can I ensure my reaction is completely anhydrous?

To rigorously exclude moisture from your reaction, adhere to the following procedures:

  • Glassware: All glassware should be oven-dried at a high temperature (e.g., 120 °C) for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.

  • Solvents: Use anhydrous solvents, either freshly distilled from an appropriate drying agent or purchased as "anhydrous" grade and handled under inert gas.

  • Reagents: Ensure all reagents, including the nucleophile and any bases, are anhydrous. Solid reagents can be dried in a vacuum oven.

  • Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas like nitrogen or argon.

Q3: What is the ideal temperature for reactions with this compound?

The optimal temperature is highly dependent on the specific nucleophile and reaction type.

  • Highly Reactive Nucleophiles (e.g., primary amines): These reactions are often exothermic and should be initiated at a low temperature (e.g., 0 °C) by adding the this compound dropwise.[3] The reaction can then be allowed to slowly warm to room temperature.

  • Less Reactive Nucleophiles: For slower reactions, gentle heating (e.g., 40-60 °C) may be necessary to achieve a reasonable reaction rate.

  • Friedel-Crafts Acylation: These reactions often require elevated temperatures to proceed.[4]

It is always recommended to monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS) to determine the optimal temperature and reaction time.

Q4: I am seeing multiple products in my reaction mixture. What are the likely side reactions?

Several side reactions can occur with this compound:

  • Hydrolysis: As mentioned, reaction with water will form the corresponding carboxylic acid.[1]

  • Reaction with the Ester Group: While the acyl chloride is significantly more reactive, under certain conditions (e.g., strong nucleophiles, high temperatures), the methyl ester group can also react.[5]

  • For Acylation of Amines: If an excess of the acyl chloride is used, or if the reaction is allowed to proceed for too long, the formation of an imide byproduct is possible.[6]

  • For Friedel-Crafts Acylation: Polyacylation is generally not an issue as the product is deactivated towards further reaction.[7] However, if the aromatic substrate is highly activated, multiple acylations could potentially occur.

Troubleshooting Guides

Issue 1: Low Conversion in the Acylation of an Amine
Potential Cause Troubleshooting Step
Moisture Contamination Ensure all glassware, solvents, and reagents are rigorously dried. Perform the reaction under an inert atmosphere.
Insufficient or Inappropriate Base Use at least one equivalent of a non-nucleophilic tertiary amine base (e.g., triethylamine, diisopropylethylamine). For less reactive amines, a stronger base may be required.
Low Reaction Temperature After initial addition at 0 °C, allow the reaction to warm to room temperature and stir for several hours. If conversion is still low, consider gentle heating.
Incorrect Stoichiometry Use a slight excess (1.1-1.2 equivalents) of this compound to ensure complete consumption of the amine.
Impure Amine Purify the amine starting material before use.
Issue 2: Low Yield in the Esterification of an Alcohol
Potential Cause Troubleshooting Step
Reversible Reaction Use the alcohol as the solvent (in large excess) if it is simple and readily available to drive the equilibrium towards the product.[8]
HCl Byproduct Inhibition Add a stoichiometric amount of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl formed.[3]
Steric Hindrance For sterically hindered alcohols, the reaction may require longer reaction times or higher temperatures.
Moisture As with all this compound reactions, ensure anhydrous conditions.
Issue 3: Failed Friedel-Crafts Acylation
Potential Cause Troubleshooting Step
Deactivated Aromatic Ring Friedel-Crafts acylation does not work with strongly deactivated aromatic rings (e.g., nitrobenzene).[9] Choose a different synthetic route if your substrate is deactivated.
Catalyst Inactivation The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Use fresh, anhydrous catalyst and perform the reaction under strictly anhydrous conditions.[10]
Insufficient Catalyst Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst because the ketone product complexes with it.[10]
Incompatible Functional Groups Aromatic substrates with amine (-NH₂) or alcohol (-OH) groups will react with the Lewis acid catalyst, deactivating it.[10] These functional groups must be protected before attempting the reaction.

Experimental Protocols

Protocol 1: General Procedure for the N-Acylation of a Primary Amine
  • Setup: Under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF).

  • Base Addition: Add a non-nucleophilic tertiary amine base (e.g., triethylamine, 1.2 eq.) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound
  • Setup: To a flame-dried flask under an inert atmosphere, add the anhydrous Lewis acid catalyst (e.g., AlCl₃, 1.1 eq.) and an anhydrous inert solvent (e.g., dichloromethane, 1,2-dichloroethane).

  • Acyl Chloride Addition: Cool the suspension to 0 °C and slowly add this compound (1.0 eq.).

  • Aromatic Compound Addition: Add the aromatic substrate (1.0 eq.) dropwise to the mixture, maintaining the low temperature.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux as necessary.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Workup: Carefully quench the reaction by pouring it over crushed ice and dilute HCl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification: Combine the organic layers, wash with water and brine, dry over an anhydrous salt, and concentrate. Purify the crude product via column chromatography or distillation.

Visual Guides

Troubleshooting_Workflow Start Low Conversion Observed Check_Moisture Check for Moisture Contamination Start->Check_Moisture Check_Stoichiometry Verify Reagent Stoichiometry Check_Moisture->Check_Stoichiometry Anhydrous Conditions Confirmed Check_Temp Optimize Reaction Temperature Check_Stoichiometry->Check_Temp Ratios Correct Check_Base Evaluate Base (if applicable) Check_Temp->Check_Base Temperature Optimized Check_Purity Assess Reagent Purity Check_Base->Check_Purity Base is Suitable Solution Reaction Optimized Check_Purity->Solution Reagents are Pure

Caption: Troubleshooting workflow for low conversion.

Acylation_Pathway cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products MSC This compound Attack Nucleophilic Attack MSC->Attack Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Attack Base Base (e.g., Et3N) Neutralization Neutralization of HCl Base->Neutralization Elimination Elimination of Cl- Attack->Elimination Elimination->Neutralization HCl formed Product Acylated Product Elimination->Product Salt Base-HCl Salt Neutralization->Salt

Caption: General pathway for acylation reactions.

References

Removal of unreacted Methyl succinyl chloride from a reaction mixture.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl succinyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work, particularly concerning the removal of unreacted this compound from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unreacted this compound from my reaction mixture?

A1: Unreacted this compound is highly reactive and can interfere with subsequent reaction steps, product isolation, and purification.[1] Its acyl chloride functional group readily reacts with nucleophiles, including water, alcohols, and amines.[1] Hydrolysis of this compound produces methyl 3-carboxypropanoate and hydrochloric acid, which can alter the pH of the reaction mixture and potentially degrade acid-sensitive products.

Q2: What are the primary methods for removing unreacted this compound?

A2: The most common strategies involve "quenching" the unreacted this compound to convert it into less reactive and more easily removable byproducts. The primary methods include:

  • Aqueous Workup: This involves adding an aqueous solution (e.g., water, brine, or a basic solution) to the reaction mixture to hydrolyze the acyl chloride, followed by liquid-liquid extraction to separate the desired product.[2]

  • Scavenger Resins: These are solid-supported reagents with functional groups (e.g., amines) that react with and bind to the excess this compound, which can then be removed by simple filtration.[3][4][5][6]

  • Chromatography: Direct purification of the crude reaction mixture using techniques like column chromatography can separate the desired product from unreacted this compound and its byproducts.

Q3: How can I monitor the removal of this compound?

A3: Thin-layer chromatography (TLC) is a common method to monitor the progress of the removal. A suitable stain is required for visualization as this compound is not typically UV-active. A potassium permanganate (B83412) stain can be effective as it reacts with the acyl chloride. Alternatively, derivatizing a small aliquot of the reaction mixture with a UV-active amine and analyzing by TLC can indicate the presence of the acyl chloride.

Troubleshooting Guides

Aqueous Workup Issues

Q: I performed an aqueous quench, but I'm observing a low yield of my desired product. What could be the cause?

A: Several factors could contribute to low yield after an aqueous workup:

  • Product Hydrolysis: If your product contains functional groups sensitive to acid or base (e.g., esters, acetals), the conditions of the quench could be causing degradation. Consider using a milder quenching agent like ice-cold water or a buffered solution.

  • Product Solubility in the Aqueous Layer: If your product has some water solubility, it may be lost to the aqueous phase during extraction. To mitigate this, saturate the aqueous layer with a salt like sodium chloride (brine wash) to decrease the solubility of organic compounds.[7]

  • Emulsion Formation: Vigorous shaking during extraction can lead to the formation of an emulsion, making phase separation difficult and leading to product loss. If an emulsion forms, try adding brine, allowing the mixture to stand for a longer period, or filtering the entire mixture through a pad of Celite.

Q: My aqueous layer became acidic after quenching. Is this normal?

A: Yes, this is expected. The hydrolysis of this compound produces hydrochloric acid.[1] If your product is acid-sensitive, you should consider quenching with a basic solution, such as saturated sodium bicarbonate or dilute sodium hydroxide, to neutralize the acid as it forms. Be cautious, as quenching with a base can be exothermic.

Scavenger Resin Issues

Q: I used an amine-based scavenger resin, but my final product is still contaminated with the urea (B33335) byproduct from the resin. How can I avoid this?

A: This can happen if the isocyanate formed on the resin reacts further. To avoid this:

  • Use the Correct Stoichiometry: Use the minimum amount of scavenger resin required to react with the excess this compound.

  • Choose a Different Resin: Consider a resin with a different functional group that does not produce interfering byproducts, such as a tris(2-aminoethyl)amine-based resin.

  • Wash the Resin Thoroughly: After filtration, wash the resin with a suitable solvent to recover any adsorbed product.

Chromatography Issues

Q: I'm trying to purify my product using silica (B1680970) gel chromatography, but I'm seeing streaking and poor separation.

A: This could be due to residual acidic byproducts from the hydrolysis of this compound.

  • Neutralize Before Chromatography: Before loading your sample onto the column, ensure it is free of acidic impurities by performing a thorough aqueous workup with a base wash.

  • Modify the Mobile Phase: Adding a small amount of a basic modifier, like triethylamine (B128534) (e.g., 0.1-1%), to your eluent can help to improve the chromatography of acid-sensitive or basic compounds by deactivating the acidic sites on the silica gel.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number1490-25-1[1]
Molecular FormulaC₅H₇ClO₃[1]
Molecular Weight150.56 g/mol
AppearanceColorless to pale yellow liquid[1]
Boiling Point58 - 65 °C at 3 mmHg[8]
Density1.223 g/cm³
ReactivityReacts with water, alcohols, amines, and bases.[1]

Experimental Protocols

Protocol 1: Standard Aqueous Quench and Extractive Workup
  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the quench.

  • Quenching: Slowly add ice-cold water or a saturated aqueous solution of sodium bicarbonate to the reaction mixture with vigorous stirring. The addition should be dropwise to control gas evolution (CO₂) if bicarbonate is used.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) two to three times.

  • Washing: Combine the organic layers and wash sequentially with:

    • 1 M HCl (if a tertiary amine base was used in the reaction).

    • Saturated aqueous NaHCO₃ to remove acidic byproducts.

    • Brine (saturated aqueous NaCl) to remove residual water and water-soluble impurities.[7]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Removal using a Scavenger Resin
  • Resin Selection: Choose an appropriate scavenger resin, such as an aminomethylated polystyrene resin (Si-NH₂).

  • Addition: Once the primary reaction is complete, add the scavenger resin to the reaction mixture (typically 2-3 equivalents relative to the excess this compound).

  • Stirring: Stir the mixture at room temperature. Monitor the disappearance of the this compound by TLC.

  • Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product, which is often significantly purer than after an aqueous workup.

Visualizations

Quench_Reaction MSCl Methyl Succinyl Chloride (reactant) Product Methyl 3-Carboxypropanoate + HCl (byproducts) MSCl->Product Hydrolysis H2O Water (quenching agent) H2O->Product

Caption: Quenching of this compound with water.

Removal_Workflow Start Reaction Mixture with Unreacted this compound Decision1 Is the product water-soluble or base-sensitive? Start->Decision1 Aqueous_Workup Perform Aqueous Workup (Protocol 1) Decision1->Aqueous_Workup No Scavenger_Resin Use Scavenger Resin (Protocol 2) Decision1->Scavenger_Resin Yes Decision2 Is the product stable on silica gel? Aqueous_Workup->Decision2 Scavenger_Resin->Decision2 Chromatography Purify by Column Chromatography Decision2->Chromatography Yes Final_Product Pure Product Decision2->Final_Product No (Consider alternative purification e.g., distillation) Chromatography->Final_Product

Caption: Decision workflow for removing this compound.

References

Impact of temperature on the stability of Methyl succinyl chloride.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl Succinyl Chloride

This technical support center provides essential information for researchers, scientists, and drug development professionals working with this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and successful use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: To maintain the stability of this compound, it should be stored in a dry, cool, and well-ventilated area.[1][2][3] It is crucial to keep the container tightly closed and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and air.[1][3] The recommended storage temperature is typically between 2-8°C.[4] Store the compound away from heat, sparks, and open flames.[1][3]

Q2: What materials and substances are incompatible with this compound?

A2: this compound is a reactive compound and should not be stored or used with the following:

  • Water/Moisture: Reacts violently with water, leading to hydrolysis and the formation of succinic acid monomethyl ester and hydrogen chloride gas.[1][3][5]

  • Alcohols: Reacts to form esters.[1]

  • Bases (e.g., amines, hydroxides): Can catalyze decomposition and other reactions.[1]

  • Oxidizing agents: May lead to vigorous and potentially hazardous reactions.[1]

Q3: What are the known hazardous decomposition products of this compound upon thermal stress?

A3: When exposed to high temperatures or fire, this compound can decompose and release irritating and toxic gases and vapors.[1][6] The hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[1][3][6]

Q4: What are the key physical properties related to the thermal stability of this compound?

PropertyValue
Boiling Point 58 - 65 °C @ 3 mmHg[6]
Flash Point 73 °C / 163.4 °F[1][6]
Appearance Colorless to pale yellow liquid[2][6]
Density ~1.23 g/mL[2][4]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue 1: Low or No Yield of the Desired Acylated Product

Possible Cause Troubleshooting Step
Degradation of this compound due to improper storage. Ensure the reagent was stored under an inert atmosphere and refrigerated as recommended. If degradation is suspected, consider using a fresh bottle.
Hydrolysis of the acyl chloride by ambient moisture. Dry all glassware thoroughly in an oven before use. Conduct the reaction under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
Reaction with incompatible solvents or reagents. Verify that all solvents and other reagents in the reaction are compatible with acyl chlorides (e.g., avoid protic solvents like alcohols unless they are the intended reactant).
Insufficient reaction temperature. While sensitive to high heat, some reactions may require a specific temperature to proceed. Consult the literature for the optimal temperature for your specific transformation.

Issue 2: Formation of Unexpected Side Products, Including Succinic Acid Monomethyl Ester

Possible Cause Troubleshooting Step
Presence of water in the reaction mixture. The formation of succinic acid monomethyl ester is a strong indicator of hydrolysis. Review and improve procedures for excluding moisture from the reaction setup.
Reaction temperature is too high, leading to decomposition. Run the reaction at a lower temperature. Consider adding the acyl chloride slowly to a cooled reaction mixture to better control any exotherm.
Side reactions with nucleophilic impurities. Purify all starting materials and solvents to remove any nucleophilic impurities that could react with the acyl chloride.

Issue 3: Inconsistent Reaction Outcomes

Possible Cause Troubleshooting Step
Variability in the quality of this compound. Use a fresh bottle of the reagent or re-purify the existing stock by distillation if it has been opened multiple times.[7] Consider titrating a small sample to determine its purity before use.
Inconsistent exclusion of air and moisture. Standardize the procedure for setting up the reaction under an inert atmosphere to ensure reproducibility.

Experimental Protocols

Protocol 1: General Procedure for Acylation using this compound

This protocol provides a general workflow for the acylation of a generic nucleophile (Nu-H) and is intended as a starting point.

  • Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator over a drying agent.

  • Inert Atmosphere: Assemble the glassware while still warm and immediately place it under a positive pressure of an inert gas (e.g., nitrogen or argon).

  • Reagent Preparation: Dissolve the nucleophilic substrate and any non-basic catalyst (e.g., DMAP, if applicable) in a suitable anhydrous solvent (e.g., dichloromethane, THF, toluene) in the reaction flask. If a base (e.g., triethylamine, pyridine) is required to scavenge the HCl byproduct, it can be added at this stage.

  • Addition of Acyl Chloride: Cool the reaction mixture to the desired temperature (often 0°C to minimize side reactions). Slowly add this compound to the reaction mixture dropwise via a syringe.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution) at a low temperature. Extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product using a suitable technique such as column chromatography or distillation.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Poor Reaction Outcome start Low Yield or Unexpected Side Products check_reagent Verify Reagent Quality (Fresh bottle? Proper storage?) start->check_reagent check_conditions Review Reaction Conditions (Anhydrous? Inert atmosphere?) start->check_conditions check_temp Assess Reaction Temperature (Too high? Too low?) start->check_temp reagent_ok Re-run with Fresh Reagent check_reagent->reagent_ok Quality Suspect conditions_ok Improve Drying/Inerting Technique check_conditions->conditions_ok Conditions Suboptimal temp_ok Optimize Reaction Temperature check_temp->temp_ok Temperature Not Optimal end Successful Reaction reagent_ok->end conditions_ok->end temp_ok->end

Caption: Troubleshooting logic for experiments with this compound.

stability_testing_workflow Experimental Workflow for Thermal Stability Assessment start Prepare Samples of This compound incubate Incubate Samples at Various Temperatures (e.g., 25°C, 40°C, 60°C) start->incubate aliquots Take Aliquots at Defined Time Points incubate->aliquots analysis Analyze Aliquots for Purity (e.g., GC, HPLC, NMR) aliquots->analysis data Plot Purity vs. Time for each Temperature analysis->data end Determine Decomposition Rate data->end incompatibility_pathway Chemical Incompatibility of this compound msc This compound water Water / Moisture msc->water alcohols Alcohols msc->alcohols bases Bases msc->bases oxidants Oxidizing Agents msc->oxidants hydrolysis Hydrolysis (Succinic Acid Monomethyl Ester + HCl) water->hydrolysis esterification Transesterification alcohols->esterification decomposition Decomposition / Polymerization bases->decomposition vigorous_reaction Vigorous / Hazardous Reaction oxidants->vigorous_reaction

References

Technical Support Center: Analysis of Methyl Succinyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions for identifying byproducts in reactions involving methyl succinyl chloride using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct observed in reactions with this compound?

A1: The most prevalent byproduct is the hydrolysis product, succinic acid monomethyl ester (4-methoxy-4-oxobutanoic acid). This compound is highly sensitive to moisture, and its acyl chloride group readily reacts with water to form the corresponding carboxylic acid and hydrochloric acid.[1][2] To minimize this, it is crucial to conduct reactions under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

Q2: My reaction involves an amine nucleophile. Besides my desired amide product, what other species should I look for?

A2: When reacting this compound with a primary or secondary amine, the reaction generates one equivalent of hydrogen chloride (HCl).[3] If you use an excess of the amine or do not include a non-nucleophilic base (like triethylamine (B128534) or pyridine) to act as an acid scavenger, you will likely form the hydrochloride salt of your amine nucleophile. This salt is often a white precipitate and may be detectable by LC-MS, though it might not ionize efficiently depending on the source conditions.

Q3: Can the reaction solvent or other reagents lead to unexpected byproducts?

A3: Yes. Nucleophilic solvents can compete with your intended reagent. For example, using an alcohol (e.g., methanol, ethanol) as a solvent can lead to a transesterification reaction, forming dimethyl succinate (B1194679) or ethyl methyl succinate, respectively. Similarly, any nucleophilic additives or impurities can react to form their corresponding succinate derivatives.[2][4]

Q4: I've detected a mass corresponding to succinamide (B89737) in my reaction with ammonia (B1221849). Could this be a byproduct?

A4: Yes, this is a potential byproduct. The initial reaction of this compound with ammonia will form 4-amino-4-oxobutanoic acid methyl ester. If there is an excess of ammonia and sufficient heat, the methyl ester can be converted to the corresponding amide, yielding succinamide. Careful control of stoichiometry and reaction temperature is necessary to prevent this.

Troubleshooting Guide for LC-MS Analysis

Problem 1: An unexpected peak is consistently present in my reaction chromatogram. How can I begin to identify it?

  • Step 1: Analyze the Mass Spectrum: Determine the monoisotopic mass of the ion. Check for common adducts (e.g., +Na, +K, +NH₄, +CH₃CN) to confirm the molecular weight of the unknown compound.

  • Step 2: Consult the Byproduct Data Table: Compare the determined molecular weight to the masses of common byproducts listed in Table 1.

  • Step 3: Consider Reaction Conditions: Think about the reactants, solvents, and catalysts used. Could the unknown peak be a result of hydrolysis, a reaction with the solvent, or a dimer of the starting material or product?[2][4]

  • Step 4: Perform Tandem MS (MS/MS): If your instrument has MS/MS capability, fragment the parent ion. The resulting fragmentation pattern provides structural information that can help elucidate the identity of the byproduct.

Problem 2: My LC-MS results show only starting material and the hydrolysis byproduct, with no desired product.

  • Cause: This strongly indicates significant moisture contamination in your reaction vessel, solvents, or reagents. Acyl chlorides are extremely sensitive to water.[1]

  • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents from a sealed bottle or a solvent purification system. Handle all reagents under an inert atmosphere.

Problem 3: I am observing poor peak shapes (tailing or fronting) for my analytes.

  • Possible Causes & Solutions:

    • Column Contamination: Residues from previous samples can build up.[5] Flush the column with a strong solvent or, if necessary, replace it. Using a guard column can prolong the life of your analytical column.[5]

    • Secondary Interactions: Highly polar compounds can interact with residual silanols on the column packing. Try adding a small amount of a competing agent like trifluoroacetic acid (TFA) or formic acid to the mobile phase.

    • Sample Overload: The amount of sample injected is saturating the column. Dilute your sample and reinject.

    • Mismatched Injection Solvent: The solvent used to dissolve the sample is much stronger than the mobile phase, causing distorted peaks. If possible, dissolve the sample in the initial mobile phase.

Problem 4: The signal for my compound of interest is weak or non-existent.

  • Possible Causes & Solutions:

    • Ion Suppression: Other components in your sample matrix may be co-eluting with your analyte and suppressing its ionization.[6] Adjust the chromatographic gradient to better separate the analyte from interfering species. A thorough sample cleanup (e.g., solid-phase extraction) may be necessary.

    • Poor Ionization: The compound may not ionize well under the current MS source conditions.[7] Experiment with both positive and negative ion modes. Optimize source parameters such as capillary voltage, gas flow, and temperature.[7] Check if the mobile phase pH is suitable for ionizing your analyte.

    • Instrument Contamination: A dirty ion source can lead to a general loss of sensitivity.[8] Follow the manufacturer's procedure for cleaning the ion source optics.[5]

Data Presentation: Common Byproducts

For accurate mass identification, it is essential to know the theoretical masses of potential byproducts.

Compound NameMolecular FormulaMonoisotopic Mass (Da)Common Reaction
This compoundC₅H₇ClO₃150.0084Starting Material
Succinic Acid Monomethyl EsterC₅H₈O₄132.0423Hydrolysis
Dimethyl SuccinateC₆H₁₀O₄146.0579Reaction with Methanol
Succinic AcidC₄H₆O₄118.0266Complete Hydrolysis
N-Ethyl-4-methoxy-4-oxobutanamideC₇H₁₃NO₃159.0895Reaction with Ethylamine
Ethylammonium ChlorideC₂H₈ClN81.0345HCl Scavenging by Ethylamine

Experimental Protocols

Protocol: General LC-MS Method for Byproduct Analysis
  • Sample Preparation: a. Quench a small aliquot (e.g., 10 µL) of the reaction mixture in 1 mL of a 50:50 acetonitrile:water solution. This immediately stops the reaction and hydrolyzes any remaining this compound. b. Vortex the sample thoroughly. c. If the sample contains solids, centrifuge at 10,000 x g for 5 minutes and transfer the supernatant to an LC vial. d. Perform a serial dilution if the sample concentration is expected to be high to avoid detector saturation and column overload.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-17.1 min: 95% to 5% B

      • 17.1-20 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive and Negative switching mode to detect a wide range of byproducts.

    • Scan Range: 100 - 500 m/z.

    • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 800 L/hr.

    • Data Acquisition: Full scan mode. For targeted identification, use MS/MS on the suspected parent ion masses.

Mandatory Visualizations

Reaction_Pathway cluster_0 MSC Methyl Succinyl Chloride Product Desired Product (Amide/Ester) MSC->Product Byproduct Hydrolysis Byproduct (Succinic Acid Monomethyl Ester) MSC->Byproduct HCl HCl NuH Nucleophile (e.g., R-NH2) NuH->Product Desired Reaction H2O Water (Contaminant) H2O->Byproduct Undesired Reaction

Caption: Reaction pathways for this compound.

Workflow Start Reaction Sample Prep Sample Preparation (Quench & Dilute) Start->Prep LCMS LC-MS Analysis (Full Scan, +/- Mode) Prep->LCMS Data Data Processing (Peak Detection & Integration) LCMS->Data ID Identify Unexpected Peaks Data->ID Compare Compare Mass to Byproduct Table (Table 1) ID->Compare Yes End Byproduct Identified ID->End No (Reaction Clean) MSMS Perform MS/MS Fragmentation for Structural Clues Compare->MSMS MSMS->End

Caption: Experimental workflow for byproduct identification.

References

Challenges in the acylation of sterically hindered amines with Methyl succinyl chloride.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the acylation of sterically hindered amines. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the acylation of sterically hindered amines with methyl succinyl chloride.

Frequently Asked Questions (FAQs)

Q1: Why is the acylation of sterically hindered amines with this compound so challenging?

A1: The primary challenge lies in the reduced nucleophilicity of the amine due to steric hindrance. Large, bulky groups surrounding the nitrogen atom physically obstruct the approach of the electrophilic this compound, slowing down or preventing the reaction.[1][2][3] Additionally, electronically deactivated amines, where the lone pair of electrons on the nitrogen is less available, further decrease reactivity.[1]

Q2: What are the most common side reactions observed during this acylation?

A2: A significant side reaction is the formation of a ketene (B1206846) intermediate from the acyl chloride, especially in the presence of a non-nucleophilic base like triethylamine (B128534).[1] This ketene is a powerful acylating agent but can also dimerize or react with other nucleophiles present in the reaction mixture, leading to byproducts.[1] Another potential issue is di-acylation if the initial product is still sufficiently nucleophilic and reaction conditions are harsh.[4]

Q3: Why is a base necessary in this reaction, and which one should I choose?

A3: A base is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[4] If not neutralized, the HCl will protonate the starting amine, forming an unreactive ammonium (B1175870) salt and halting the reaction.[1] For sterically hindered amines, a non-nucleophilic base such as triethylamine or pyridine (B92270) is commonly used.[1][4][] In some cases, stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required.

Q4: Can a catalyst improve the reaction yield and rate?

A4: Yes, a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) is often added in catalytic amounts to accelerate the reaction.[4][] DMAP reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the sterically hindered amine.

Q5: What solvents are recommended for this reaction?

A5: Aprotic solvents such as Dichloromethane (DCM), Chloroform, Acetonitrile, or Tetrahydrofuran (THF) are commonly used.[4] It is critical to use anhydrous (dry) solvents to prevent hydrolysis of the highly reactive this compound.[6][7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No or Low Conversion of Starting Amine 1. Low Reactivity: The sterically hindered amine is not nucleophilic enough under the current conditions.[1][2] 2. Insufficient Reagent: Not enough this compound was used. 3. Protonated Amine: The amine has been protonated by the HCl byproduct, rendering it unreactive.[1][4] 4. Hydrolyzed Acyl Chloride: The this compound has been hydrolyzed by moisture.[6][7]1. Increase Reaction Temperature: Gently heat the reaction mixture.[8] 2. Prolong Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-72 hours).[1] 3. Add a Catalyst: Introduce a catalytic amount of DMAP.[4] 4. Use a More Reactive Acylating Agent: While not always feasible, consider alternative acylating agents.[9][10] 5. Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and flame-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).[6][7] 6. Use a Slight Excess of Acylating Agent: Use 1.1 to 1.2 equivalents of this compound. 7. Ensure Sufficient Base: Use at least one equivalent of a non-nucleophilic base to neutralize HCl.[11]
Multiple Products Observed (via TLC/LCMS) 1. Ketene Formation: The base is promoting the formation of a ketene intermediate, which leads to byproducts.[1] 2. Di-acylation: The product is being acylated a second time.[4] 3. Starting Material Impurities: Impurities in the starting amine or acyl chloride are reacting.1. Change the Base: Switch to a weaker, nucleophilic base like pyridine which can also act as a catalyst.[11] 2. Control Stoichiometry: Use a 1:1 ratio of the amine and this compound. 3. Purify Starting Materials: Ensure the purity of your starting materials before beginning the reaction.[4]
Difficult Product Purification 1. Product is Water-Soluble: The desired amide is partitioning into the aqueous layer during workup. 2. Co-elution of Product and Starting Material: The product and starting amine have similar polarities.1. Modify Workup: Perform an extraction with a different organic solvent or consider crystallization techniques.[12] 2. Optimize Chromatography: Use a different solvent system for column chromatography or consider alternative purification methods like preparative HPLC.

Experimental Protocols

General Protocol for the Acylation of a Sterically Hindered Amine with this compound

Materials:

  • Sterically hindered amine (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Under an inert atmosphere, dissolve the sterically hindered amine and DMAP in anhydrous DCM in a flame-dried round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine to the stirred solution.

  • Add this compound dropwise to the reaction mixture, ensuring the temperature remains below 5 °C during the addition.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).[12]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[12]

Visualizations

experimental_workflow Experimental Workflow for Acylation A 1. Dissolve Hindered Amine and DMAP in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Triethylamine B->C D 4. Add this compound Dropwise at 0 °C C->D E 5. Warm to Room Temperature and Stir for 24-48h D->E F 6. Monitor by TLC/LCMS E->F G 7. Aqueous Workup (NaHCO3, Brine) F->G H 8. Dry and Concentrate G->H I 9. Purify Product H->I

Caption: A typical experimental workflow for the acylation of a sterically hindered amine.

troubleshooting_pathway Troubleshooting Low Reaction Yield Start Low or No Product Formation Q1 Are reaction conditions anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is a catalyst (e.g., DMAP) being used? A1_Yes->Q2 Sol1 Use dry solvents and flame-dried glassware. A1_No->Sol1 End Re-evaluate Reaction Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 What is the reaction temperature and time? A2_Yes->Q3 Sol2 Add 0.1 eq. of DMAP. A2_No->Sol2 Sol2->End Sol3 Increase temperature and/ or prolong reaction time. Q3->Sol3 Sol3->End

Caption: A decision tree for troubleshooting low yields in the acylation reaction.

References

Technical Support Center: Improving the Chemoselectivity of Methyl Succinyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyl succinyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. Here you will find detailed guides and frequently asked questions (FAQs) to address common challenges related to chemoselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.

Q1: My reaction with a molecule containing both an amine and a hydroxyl group is giving me a mixture of N-acylated and O-acylated products. How can I improve selectivity for N-acylation?

A1: This is a common chemoselectivity challenge. Primary and secondary amines are generally more nucleophilic than alcohols and will react preferentially. However, factors like steric hindrance and reaction conditions can lead to mixtures.

  • Likely Causes & Solutions:

    • Suboptimal Temperature: High temperatures can provide enough energy to overcome the activation barrier for the less favorable O-acylation.

      • Solution: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Add the this compound dropwise to the cooled solution of your substrate to control any exotherm.

    • Incorrect Stoichiometry: Using a large excess of this compound can lead to the acylation of both functional groups.

      • Solution: Use a stoichiometry of 1.0 to 1.1 equivalents of this compound relative to your polyfunctional starting material.

    • Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base is often preferred to simply act as an acid scavenger for the HCl byproduct.

      • Solution: Use a tertiary amine base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) in a 1.1 to 1.2 equivalent ratio. Pyridine can also be used and may catalyze the reaction.

Q2: I am trying to achieve selective O-acylation on a substrate with an amino group (an amino alcohol), but I am primarily getting N-acylation. How can I reverse the selectivity?

A2: To favor O-acylation, the nucleophilicity of the amine must be suppressed.

  • Likely Causes & Solutions:

    • Amine Reactivity: Under neutral or basic conditions, the lone pair on the nitrogen is highly available for nucleophilic attack.

      • Solution: Perform the reaction under acidic conditions.[1] In a suitable acidic medium, such as trifluoroacetic acid (CF₃CO₂H), the amino group will be protonated to form an ammonium (B1175870) salt.[1] This protonation effectively deactivates the nitrogen as a nucleophile, allowing the less reactive hydroxyl group to be acylated.[1]

Q3: In my reaction with a symmetric diamine (e.g., piperazine), I am getting significant amounts of the di-acylated byproduct instead of the desired mono-acylated product. How can I improve mono-acylation selectivity?

A3: Achieving mono-acylation of symmetric diamines is a classic challenge due to the comparable reactivity of both nitrogen atoms.

  • Likely Causes & Solutions:

    • High Reactivity of Second Amine: Once the first acylation occurs, the second amine is still available for reaction.

      • Solution 1: Protecting Group Strategy: This is a robust, multi-step approach. Protect one of the amines with a removable protecting group like tert-butyloxycarbonyl (Boc).[2] After acylation of the unprotected amine, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid).[2]

      • Solution 2: In-situ Protonation: By carefully controlling the pH, one of the amine groups can be protonated, reducing its nucleophilicity. This is the principle behind using piperazine (B1678402) monohydrochloride or monoacetate as the starting material.[3][4]

      • Solution 3: Flow Chemistry with Immobilization: A method has been developed where the diamine is ionically immobilized on a sulfonic acid functionalized silica (B1680970) gel in a flow system. This allows for controlled mono-acylation before the product is liberated.[5]

Q4: My reaction is sluggish or fails to go to completion, even with a highly nucleophilic amine.

A4: Low conversion can often be traced back to the quality of the reagents and the reaction setup.

  • Likely Causes & Solutions:

    • Hydrolysis of this compound: this compound is highly sensitive to moisture and will readily hydrolyze to the unreactive succinic acid monomethyl ester.[6]

      • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Poor Reagent Quality: The this compound may have degraded during storage.

      • Solution: Use freshly opened or distilled this compound for best results. Verify the purity of your starting materials via NMR or other analytical techniques.

    • Inadequate Mixing: If the reaction is heterogeneous, poor mixing can limit the reaction rate.

      • Solution: Ensure efficient stirring throughout the reaction. If solubility is an issue, consider a different anhydrous solvent in which all reactants are soluble.

Data Presentation: Chemoselectivity under Various Conditions

The following tables summarize typical outcomes for acylation reactions, providing a guide for experimental design. The data is based on established principles of acyl chloride reactivity and may be used to predict the behavior of this compound.

Table 1: Influence of Temperature on N- vs. O-Acylation of an Amino Alcohol

SubstrateAcylating AgentBase (eq.)SolventTemperature (°C)Predominant ProductSelectivity (N:O)
Ethanolamine (B43304)This compoundTEA (1.1)DCM0N-AcylHigh (>95:5)
EthanolamineThis compoundTEA (1.1)DCM40 (reflux)MixtureModerate (~70:30)
N-methylethanolamineAcryloyl Chloride-THF-20 to -15N-AcylHigh

Data for acryloyl chloride with N-methylethanolamine is adapted from a study on ethanolamine acylation, illustrating the general principle of temperature control.

Table 2: Methods for Achieving Mono-Acylation of Piperazine

MethodAcylating AgentKey Reagent(s)Typical Yield of Mono-ProductKey Advantage
In-situ ProtonationAcyl ChloridesAcetic Acid (as solvent)82-95%Simple, one-pot procedure.[7]
Protecting GroupAcyl ChloridesBoc-Anhydride, TFAHighHigh selectivity, but multi-step.[2]
Ionic ImmobilizationAcyl ChloridesSulfonic acid silica gelHighSuitable for flow chemistry.[5]

Experimental Protocols

Protocol 1: General Procedure for Selective N-Acylation of an Amino Alcohol

This protocol is designed to maximize the acylation of the more nucleophilic amine group in the presence of a hydroxyl group.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the amino alcohol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (B109758) (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.05 eq.) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amino alcohol solution over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Selective O-Acylation of an Amino Alcohol

This protocol utilizes acidic conditions to deactivate the amine functionality.

  • Reaction Setup: In a round-bottom flask, dissolve the amino alcohol (1.0 eq.) in trifluoroacetic acid (CF₃CO₂H) at 0 °C.

  • Addition of Acyl Chloride: Slowly add this compound (1.1 eq.) to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-8 hours. Monitor the reaction by TLC (a co-spot of the starting material may be necessary for accurate comparison).

  • Work-up and Purification: Upon completion, carefully add diethyl ether to the reaction mixture to precipitate the product as its hydrochloride salt.[1] Filter the solid, wash with cold diethyl ether, and dry under vacuum.[1] If necessary, the free base can be obtained by neutralization with a suitable base.

Visualizations: Pathways and Workflows

Diagram 1: Competing Reaction Pathways

cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products SM Amino Alcohol (R-NH2, R-OH) + this compound N_Acyl N-Acylation (Amide Formation) SM->N_Acyl Favored Pathway (Higher Nucleophilicity) O_Acyl O-Acylation (Ester Formation) SM->O_Acyl Minor Pathway (Lower Nucleophilicity) Prod_N Desired N-Acylated Product N_Acyl->Prod_N Prod_O O-Acylated Byproduct O_Acyl->Prod_O

Caption: Competing N- vs. O-acylation pathways for an amino alcohol.

Diagram 2: Workflow for Selective Mono-Acylation of a Symmetric Diamine

G start Start: Symmetric Diamine protect Step 1: Protect Add Boc-Anhydride start->protect mono_boc Mono-Boc Protected Diamine protect->mono_boc acylate Step 2: Acylate Add this compound + Base (TEA) mono_boc->acylate boc_acyl Boc-Protected Acyl-Diamine acylate->boc_acyl deprotect Step 3: Deprotect Add Trifluoroacetic Acid (TFA) boc_acyl->deprotect end Final Product: Mono-Acylated Diamine deprotect->end

Caption: Workflow using a protecting group for selective mono-acylation.

Diagram 3: Troubleshooting Logic for Low Selectivity

G start Problem: Low Chemoselectivity (Mixture of Products) q_temp Is reaction run at > room temp? start->q_temp s_temp Solution: Lower temperature to 0 °C. Add acyl chloride dropwise. q_temp->s_temp Yes q_base Is a non-nucleophilic base (e.g., TEA) being used? q_temp->q_base No s_base Solution: Switch to TEA or DIPEA. q_base->s_base No q_acidic Is target O-acylation? Is reaction acidic? q_base->q_acidic Yes s_acidic Solution: Use acidic solvent (e.g., TFA) to protonate amine. q_acidic->s_acidic No

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Methyl Succinyl Chloride and Succinyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis and drug development, the selection of appropriate acylating agents is paramount to achieving desired reaction outcomes with high efficiency and selectivity. Among the diverse array of available reagents, dicarboxylic acid derivatives such as succinyl chloride and its monoester counterpart, methyl succinyl chloride, are of significant interest for introducing four-carbon synthons. This guide provides a comprehensive comparison of the reactivity of this compound and succinyl chloride, supported by theoretical principles and proposed experimental protocols for their quantitative evaluation.

Chemical Structures and Properties

A foundational understanding of the structures of this compound and succinyl chloride is essential for a comparative analysis of their reactivity.

CompoundChemical StructureMolecular FormulaMolar Mass ( g/mol )
This compound
alt text
C₅H₇ClO₃150.56
Succinyl Chloride
alt text
C₄H₄Cl₂O₂154.98

Theoretical Comparison of Reactivity

The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily dictated by the electrophilicity of the carbonyl carbon. This, in turn, is influenced by both electronic and steric factors.

Electronic Effects

In succinyl chloride , the presence of two electron-withdrawing acyl chloride groups (-COCl) on a short aliphatic chain leads to a significant inductive effect. Each acyl chloride group strongly withdraws electron density from the adjacent methylene (B1212753) carbons and, consequently, from the other carbonyl carbon. This mutual electron-withdrawing effect enhances the partial positive charge on both carbonyl carbons, making them highly electrophilic and, therefore, highly reactive towards nucleophiles.

In This compound , one of the acyl chloride groups is replaced by a methyl ester group (-COOCH₃). The methyl ester group is also electron-withdrawing, but to a lesser extent than an acyl chloride group. The lone pairs on the ester oxygen can participate in resonance with the carbonyl group, which partially alleviates the positive charge on the carbonyl carbon. This resonance effect, combined with a slightly weaker inductive effect compared to a second acyl chloride, results in the carbonyl carbon of the acyl chloride moiety in this compound being less electrophilic than the carbonyl carbons in succinyl chloride.

Therefore, from an electronic standpoint, succinyl chloride is expected to be more reactive than this compound .

Steric Effects

Steric hindrance around the carbonyl carbon can impede the approach of a nucleophile, thereby slowing down the reaction rate. In the case of both this compound and succinyl chloride, the reactive acyl chloride groups are at the termini of a flexible four-carbon chain. As such, significant steric hindrance is not anticipated for either molecule when reacting with small to moderately sized nucleophiles. The steric environments of the acyl chloride groups in both molecules are comparable.

Experimental Protocols for Reactivity Comparison

To empirically determine the relative reactivity of this compound and succinyl chloride, a series of controlled experiments can be conducted. The progress of these reactions can be monitored in real-time using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Competitive Acylation Reaction Monitored by ¹H NMR Spectroscopy

This experiment is designed to provide a direct comparison of the reaction rates of the two acyl chlorides with a common nucleophile.

Materials:

  • This compound

  • Succinyl chloride

  • A suitable nucleophile (e.g., aniline (B41778) or benzyl (B1604629) alcohol)

  • An inert, deuterated solvent (e.g., CDCl₃ or CD₂Cl₂)

  • An internal standard with a known concentration and a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • High-field NMR spectrometer

Procedure:

  • Prepare a stock solution of the nucleophile and the internal standard in the deuterated solvent in an NMR tube.

  • Acquire a baseline ¹H NMR spectrum of this solution.

  • Add equimolar amounts of this compound and succinyl chloride to the NMR tube.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Monitor the disappearance of the reactant signals and the appearance of the product signals over time.

  • Integrate the signals of the reactants and products relative to the internal standard to determine their concentrations at each time point.

  • Plot the concentration of each acyl chloride as a function of time to determine the reaction rates.

Determination of Reaction Yields via Gas Chromatography (GC)

This method allows for the quantification of product formation and can be used to compare the efficiency of the two acylating agents under identical conditions.

Materials:

  • This compound

  • Succinyl chloride

  • A suitable nucleophile (e.g., a primary or secondary amine)

  • An appropriate solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)

  • A non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct

  • Gas chromatograph with a suitable column and detector (e.g., Flame Ionization Detector - FID)

  • Internal standard for GC analysis

Procedure:

  • Set up two parallel reactions, one with this compound and the other with succinyl chloride.

  • To each reaction vessel, add the solvent, the nucleophile, and the base.

  • Add the respective acyl chloride to initiate the reaction. Ensure the molar ratios of reactants are identical in both setups.

  • Allow the reactions to proceed for a fixed period under controlled temperature.

  • Quench the reactions by adding a suitable reagent (e.g., water or a dilute acid).

  • Extract the organic products and prepare the samples for GC analysis by adding a known amount of an internal standard.

  • Inject the samples into the GC and determine the yield of the acylated product in each reaction by comparing the peak areas to a calibration curve.

Visualizing Reaction Workflows

The logical flow of a comparative reactivity study can be visualized to provide a clear overview of the experimental design.

ExperimentalWorkflow Workflow for Comparing Acyl Chloride Reactivity cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis cluster_conclusion Conclusion Reactant_Prep Prepare Stock Solutions (Nucleophile, Internal Standard) Reaction_Setup Set up Parallel Reactions (Identical Conditions) Reactant_Prep->Reaction_Setup Acyl_Chlorides This compound Succinyl Chloride Acyl_Chlorides->Reaction_Setup Reaction_Monitoring Monitor Reactions (e.g., NMR, GC) Reaction_Setup->Reaction_Monitoring Data_Acquisition Acquire Time-course Data or Final Product Yields Reaction_Monitoring->Data_Acquisition Kinetic_Analysis Determine Reaction Rates Data_Acquisition->Kinetic_Analysis Yield_Comparison Compare Product Yields Data_Acquisition->Yield_Comparison Reactivity_Comparison Conclude Relative Reactivity Kinetic_Analysis->Reactivity_Comparison Yield_Comparison->Reactivity_Comparison

Caption: Experimental workflow for comparing the reactivity of acyl chlorides.

Data Presentation: Expected Outcomes

Based on theoretical principles, the following trends are anticipated in the experimental results.

Table 1: Hypothetical Kinetic Data from Competitive Acylation

Time (min)[this compound] (M)[Succinyl Chloride] (M)
00.10.1
50.080.06
100.0650.035
200.040.01
300.025< 0.005

Table 2: Hypothetical Product Yields from Parallel Reactions

Acylating AgentReaction Time (h)Product Yield (%)
This compound165
Succinyl Chloride190

General Reaction Mechanism

The nucleophilic acyl substitution reaction for both this compound and succinyl chloride proceeds through a tetrahedral intermediate.

NucleophilicAcylSubstitution General Mechanism of Nucleophilic Acyl Substitution Reactants Acyl Chloride + Nucleophile (Nu-H) Tetrahedral_Intermediate Tetrahedral Intermediate Reactants->Tetrahedral_Intermediate Nucleophilic Attack Products Acylated Product + HCl Tetrahedral_Intermediate->Products Elimination of Cl⁻

Caption: Nucleophilic acyl substitution mechanism for acyl chlorides.

Conclusion

A Comparative Guide to Mono-Ester Formation: Methyl Succinyl Chloride vs. Oxalyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective formation of mono-esters from symmetric dicarboxylic acid derivatives is a critical transformation in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides an objective comparison of two common reagents employed for this purpose: methyl succinyl chloride and oxalyl chloride. The comparison is based on their reactivity, selectivity, and handling characteristics, supported by available experimental data and protocols.

General Reaction Pathway

The fundamental reaction involves the nucleophilic acyl substitution of an alcohol with an acyl chloride. In the case of a diacyl chloride or a mono-ester acyl chloride, the reaction can proceed at one or both acyl centers.

General_Esterification cluster_products Products reagent R-COCl (Acyl Chloride) product R-COOR' (Ester) reagent->product + R'-OH alcohol R'-OH (Alcohol) hcl HCl

Caption: General esterification reaction of an acyl chloride with an alcohol.

Performance Comparison: this compound vs. Oxalyl Chloride

A direct, side-by-side comparison of this compound and oxalyl chloride for the mono-esterification of a new alcohol is not extensively documented in the literature. However, a comparative analysis can be constructed based on the typical synthetic routes and the inherent reactivity of each reagent.

ParameterThis compoundOxalyl Chloride
Primary Use in Mono-ester Synthesis Typically used to introduce a succinyl mono-ester moiety. The mono-ester is often prepared from succinic anhydride (B1165640), and the acyl chloride is an activated form of this mono-ester.Can be used for the synthesis of oxalate (B1200264) mono-esters, but often leads to the formation of di-esters due to the high reactivity of both acyl chloride groups.
Selectivity for Mono-esterification High selectivity is inherent to the starting material, as it already possesses one ester group.Achieving high mono-ester selectivity can be challenging and often requires careful control of stoichiometry and reaction conditions to prevent di-ester formation.
Reported Yields for Mono-ester Formation The synthesis of the precursor, mono-methyl succinate (B1194679) from succinic anhydride, is reported with yields up to 95-96%. The subsequent conversion to the acyl chloride and reaction with another alcohol would have its own yield.Yields for mono-ethyl oxalyl chloride are reported in the range of 85-88%[1][2]. For mono-methyl oxalyl chloride, yields of ≥70% have been documented[3].
Reaction Conditions The formation of the acyl chloride from the mono-ester typically involves reagents like thionyl chloride. The subsequent esterification is a standard acyl chloride-alcohol reaction.Mono-esterification is often carried out at low temperatures (e.g., 10-28°C) to improve selectivity[1][2]. The use of a diluent can also be beneficial[1][2].
Key Byproducts For the overall synthesis starting from succinic anhydride: potentially unreacted starting materials or di-esters if the initial mono-esterification is not complete.The primary byproduct is the corresponding di-ester (e.g., diethyl oxalate)[1][2][3]. Hydrogen chloride is also produced.
Handling and Stability Moisture-sensitive liquid with a pungent odor[4].Colorless, sharp-smelling, and toxic liquid that reacts with water[5]. It is known to be a milder and more selective reagent compared to thionyl chloride for the preparation of acyl chlorides[5].

Experimental Protocols

Protocol 1: Synthesis of Mono-methyl Succinate (Precursor to this compound)

This protocol describes the synthesis of the mono-ester precursor to this compound, starting from succinic anhydride.

Reaction: Succinic Anhydride + Methanol (B129727) → Mono-methyl Succinate

Procedure: [6]

  • In a reaction vessel equipped with a stirrer and a reflux condenser, add 400g (4.0 mol) of succinic anhydride and 200 mL of anhydrous methanol.

  • Heat the mixture to reflux with stirring. The reaction mixture should become homogeneous after approximately 35 minutes.

  • Continue to reflux for an additional 30 minutes.

  • Remove the excess methanol under reduced pressure.

  • Pour the hot reaction mixture into a large petri dish and allow it to cool and solidify.

  • Dry the solid product under vacuum to a constant weight.

Expected Yield: 95-96%[6].

Protocol 2: Synthesis of Oxalyl Chloride Monoethyl Ester

This protocol details the selective mono-esterification of oxalyl chloride with ethanol (B145695).

Reaction: Oxalyl Chloride + Ethanol → Oxalyl Chloride Monoethyl Ester + Diethyl Oxalate + HCl

Procedure: [1][2]

  • To a reactor, add oxalyl chloride and absolute ethanol as raw materials. Diethyl oxalate can be used as a diluent.

  • The optimal molar ratio of oxalyl chloride to absolute ethanol is between 1:1.15 and 1:2.18[1][2].

  • Maintain the reaction temperature in the range of 10-28°C, with an optimal range of 15-19°C[1][2].

  • The reaction is carried out in one step.

  • The product, oxalyl chloride monoethyl ester, is purified from the byproducts, diethyl oxalate and hydrochloric acid.

Expected Yield: 85-88% with a purity of ≥99%[1][2].

Reagent Selection Flowchart

The choice between using a this compound precursor route or an oxalyl chloride route for mono-ester formation depends on the desired final product and the acceptable level of side products.

Reagent_Selection start Desired Product: Mono-ester of a Dicarboxylic Acid succinate_ester Succinate Mono-ester? start->succinate_ester oxalate_ester Oxalate Mono-ester? succinate_ester->oxalate_ester No succinic_anhydride_route Route: Succinic Anhydride -> Mono-methyl Succinate -> This compound -> Final Mono-ester succinate_ester->succinic_anhydride_route Yes oxalyl_chloride_route Route: Oxalyl Chloride + Alcohol (careful stoichiometric control) oxalate_ester->oxalyl_chloride_route Yes other_dicarboxylic Other Dicarboxylic Acid Mono-ester? oxalate_ester->other_dicarboxylic No general_methods Consider other methods: - Partial hydrolysis of di-ester - Other activating agents other_dicarboxylic->general_methods Yes

Caption: Decision flowchart for selecting a synthetic route to a mono-ester.

Summary and Conclusion

For the synthesis of succinate mono-esters , the most efficient and selective method involves the ring-opening of succinic anhydride with an alcohol to form the mono-ester directly, which can then be converted to the acyl chloride if further reaction is needed. This route offers high yields for the initial mono-ester formation.

For the synthesis of oxalate mono-esters , direct reaction of oxalyl chloride with an alcohol can be employed. However, careful control of reaction conditions, particularly stoichiometry and temperature, is crucial to minimize the formation of the di-ester byproduct. The provided protocols indicate that high yields of the mono-ester can be achieved under optimized conditions.

Ultimately, the choice of reagent and synthetic strategy will depend on the specific dicarboxylic acid moiety to be incorporated and the scalability of the process. For succinates, the anhydride route is generally preferred for its selectivity. For oxalates, direct use of oxalyl chloride is feasible but requires more stringent control to achieve high mono-ester yields.

References

Methyl Succinyl Chloride: A Superior Acylating Agent for Amine Modification in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking precise and efficient molecular modification, the choice of an acylating agent is paramount. Methyl succinyl chloride emerges as a highly effective reagent, offering distinct advantages in reactivity, selectivity, and yield, particularly in the acylation of amines to form stable amide bonds. This guide provides an objective comparison of this compound with other common acylating agents, supported by experimental data and detailed protocols, to inform the selection of the optimal reagent for specific synthetic challenges.

Acylation, the introduction of an acyl group (R-C=O) into a molecule, is a fundamental transformation in organic synthesis, crucial for the construction of pharmaceuticals, natural products, and advanced materials. While a variety of acylating agents are available, their performance varies significantly. Acyl chlorides, including this compound, are generally the most reactive, followed by acid anhydrides and carboxylic acids.[1][2] This heightened reactivity often translates to milder reaction conditions and higher yields.

Performance Comparison of Acylating Agents

The primary advantage of this compound lies in its high reactivity, which stems from the excellent leaving group ability of the chloride ion. This allows for rapid and efficient acylation of a wide range of amines, including less nucleophilic aromatic amines.

Acylating AgentSubstrate: AnilineReaction ConditionsYield (%)Byproduct
This compound AnilineDCM, Triethylamine (B128534), 0 °C to rt, 2h>95 (Estimated based on typical acyl chloride reactivity)Triethylamine Hydrochloride (solid)
Succinic Anhydride (B1165640)AnilineAcetic Acid, Reflux, 12h~90Water
Acetyl ChlorideAnilineAqueous THF, K2CO3HighPotassium Chloride (salt)

Table 1: Comparison of Acylating Agents for the Acylation of Aniline. Data for succinic anhydride and acetyl chloride are based on reported procedures. The yield for this compound is an estimation based on the high reactivity of acyl chlorides under standard conditions.

As illustrated in Table 1, this compound is expected to provide a high yield of the corresponding amide under mild conditions and with a shorter reaction time compared to succinic anhydride. The byproduct, triethylamine hydrochloride, is a salt that can be easily removed by filtration, simplifying the purification process. While acetyl chloride also offers high reactivity, this compound provides the opportunity to introduce a four-carbon chain with a terminal methyl ester, a valuable functional handle for further molecular elaboration in drug discovery and development.[3]

Key Advantages of this compound

  • High Reactivity: The acyl chloride functionality ensures rapid and complete conversion, often at lower temperatures, minimizing the risk of side reactions and degradation of sensitive substrates.[1]

  • Excellent Yields: The high reactivity translates to high product yields, maximizing the efficiency of the synthetic route.

  • Versatility: It can be used to acylate a broad spectrum of primary and secondary amines, including those with low nucleophilicity.[4]

  • Introduction of a Functionalized Moiety: The succinyl group introduced by this reagent contains a methyl ester, providing a site for further chemical modification, a desirable feature in the synthesis of complex molecules and drug analogues.

  • Simplified Workup: The primary byproduct, HCl, is readily scavenged by a base, often forming a salt that can be easily filtered off.

Experimental Protocols

General Protocol for the Acylation of a Primary Amine with this compound

This protocol provides a general procedure for the synthesis of N-substituted methyl 3-carbamoylpropanoates. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Primary amine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred amine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired N-substituted amide.

Logical Workflow for Acylating Agent Selection

The choice of an appropriate acylating agent is a critical decision in the planning of a synthetic route. The following diagram outlines a logical workflow for selecting the most suitable reagent based on key experimental parameters.

Acylating_Agent_Selection start Define Acylation Goal substrate_reactivity Assess Substrate Reactivity (e.g., pKa of amine) start->substrate_reactivity desired_moiety Desired Acyl Moiety start->desired_moiety conditions Reaction Condition Constraints (Temperature, Time) start->conditions byproduct_tolerance Byproduct Tolerance start->byproduct_tolerance agent_choice Select Acylating Agent substrate_reactivity->agent_choice desired_moiety->agent_choice conditions->agent_choice byproduct_tolerance->agent_choice msc This compound agent_choice->msc High Reactivity Needed Functional Handle Desired sa Succinic Anhydride agent_choice->sa Milder Conditions Water as Byproduct ac Acetyl Chloride agent_choice->ac High Reactivity Simple Acetylation other Other Agents agent_choice->other Specific Requirements

Caption: A logical workflow for selecting an appropriate acylating agent.

Experimental Workflow for Comparative Analysis

To objectively compare the efficacy of different acylating agents for a specific transformation, a systematic approach is necessary. The following workflow outlines the key steps in such a comparative study.

Caption: A systematic workflow for comparing acylating agents.

References

A Spectroscopic Guide to Acylation: Comparing Starting Material and Product

Author: BenchChem Technical Support Team. Date: December 2025

Acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group into a molecule, a frequent step in the development of pharmaceuticals and other high-value chemical compounds.[1] Confirmation of a successful acylation reaction is paramount and relies on a suite of spectroscopic techniques. This guide provides a comparative analysis of the spectroscopic characteristics of a starting material versus its acylated product, complete with experimental protocols and data visualization to aid researchers in their synthetic endeavors.

Experimental Protocols

A robust spectroscopic comparison begins with a well-executed reaction and purification. The following sections detail a general procedure for a Friedel-Crafts acylation, a common method for acylating aromatic compounds, and the preparation of samples for analysis.[1]

General Friedel-Crafts Acylation Protocol

This protocol is adapted from established methods for the acylation of an activated aromatic ring, such as anisole (B1667542), using an acyl chloride and a Lewis acid catalyst.[1][2]

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Acyl chloride (e.g., acetyl chloride)

  • Aromatic starting material (e.g., anisole)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), assemble a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. All glassware must be scrupulously dried to prevent the deactivation of the moisture-sensitive catalyst.[1]

  • Catalyst Suspension: In a fume hood, suspend anhydrous aluminum chloride in anhydrous dichloromethane in the reaction flask and cool the mixture in an ice bath.[1]

  • Reagent Addition: Dissolve the acyl chloride in anhydrous dichloromethane and add it to the addition funnel. Add this solution dropwise to the stirred catalyst suspension over 15-30 minutes. Subsequently, dissolve the aromatic starting material in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes.[1]

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.[2]

  • Workup: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.[1][2]

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with an additional portion of dichloromethane. Combine the organic layers.[1][2]

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine. Exercise caution during the bicarbonate wash due to potential pressure buildup from CO₂ evolution.[1][2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[1][2]

  • Purification: Purify the crude product via recrystallization or flash column chromatography to obtain the pure acylated product.[1]

Spectroscopic Sample Preparation

  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the starting material and the purified product in a suitable deuterated solvent (e.g., CDCl₃) in separate NMR tubes.[1]

  • IR Spectroscopy: For liquid samples, place a drop directly onto the crystal of an ATR-FTIR spectrometer. For solid samples, a small amount can be placed on the crystal. Acquire the spectrum.[1]

  • Mass Spectrometry: Prepare dilute solutions of the starting material and the product in a volatile solvent like methanol (B129727) or acetonitrile (B52724) for analysis by techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).[1]

Data Presentation: A Comparative Analysis

The introduction of an acyl group induces distinct and predictable changes in the spectroscopic data. The following tables summarize the expected IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data for a model reaction: the acetylation of anisole to produce 4-methoxyacetophenone.[1]

Table 1: Infrared (IR) Spectroscopy Data

Spectroscopic FeatureStarting Material (Anisole)Acylated Product (4-Methoxyacetophenone)Interpretation
C=O Stretch AbsentStrong, sharp peak at ~1676 cm⁻¹Appearance of the carbonyl group confirms acylation.
C-H Aromatic Stretch ~3100-3000 cm⁻¹~3100-3000 cm⁻¹Present in both, but may show subtle shifts.
C-O Stretch ~1245 cm⁻¹ (asymmetric), ~1035 cm⁻¹ (symmetric)~1255 cm⁻¹ (asymmetric), ~1025 cm⁻¹ (symmetric)Ether linkage present in both molecules.

Table 2: ¹H NMR Spectroscopy Data (in CDCl₃)

Proton EnvironmentStarting Material (Anisole)Acylated Product (4-Methoxyacetophenone)Interpretation
-OCH₃ ~3.8 ppm (singlet)~3.8 ppm (singlet)Methoxy group protons, relatively unchanged chemical shift.
Aromatic Protons ~6.8-7.3 ppm (multiplet)~6.9 ppm (doublet), ~7.9 ppm (doublet)Change from a complex multiplet to two distinct doublets indicates a change in the substitution pattern and electronic environment of the aromatic ring. The downfield shift of one doublet is due to the electron-withdrawing effect of the acetyl group.
-COCH₃ Absent~2.5 ppm (singlet)Appearance of a singlet integrating to three protons confirms the presence of the acetyl group.

Table 3: ¹³C NMR Spectroscopy Data (in CDCl₃)

Carbon EnvironmentStarting Material (Anisole)Acylated Product (4-Methoxyacetophenone)Interpretation
-OCH₃ ~55 ppm~55 ppmMethoxy group carbon, relatively unchanged.
Aromatic Carbons ~114-160 ppm~114-164 ppm (with a quaternary carbon at ~130 ppm)Chemical shifts of aromatic carbons are altered due to the new substituent. A new quaternary carbon signal appears where the acyl group is attached.
-COCH₃ (Methyl) Absent~26 ppmAppearance of a new methyl carbon signal.
-COCH₃ (Carbonyl) Absent~197 ppmAppearance of a new carbonyl carbon signal at a characteristic downfield chemical shift.

Table 4: Mass Spectrometry Data

Spectrometric MeasurementStarting Material (Anisole)Acylated Product (4-Methoxyacetophenone)Interpretation
Molecular Ion Peak (M⁺) m/z = 108m/z = 150The increase in molecular weight by 42 amu directly corresponds to the addition of an acetyl group (CH₃CO).
Key Fragmentation Loss of -CH₃, -OCH₃Loss of -CH₃ from the acetyl group (m/z = 135), characteristic of ketones.The fragmentation pattern changes, providing structural information about the product.

Mandatory Visualization

The overall process from chemical transformation to spectroscopic confirmation can be visualized as a logical workflow.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison start Starting Material (e.g., Anisole) reaction Acylation Reaction start->reaction reagents Acylating Agent + Catalyst (e.g., Acetyl Chloride + AlCl3) reagents->reaction workup Quenching & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Purified Product (e.g., 4-Methoxyacetophenone) purification->product nmr NMR (¹H, ¹³C) product->nmr ir FT-IR product->ir ms Mass Spec product->ms compare Compare Spectra: - Appearance of C=O (IR) - New Acyl Signals (NMR) - Increased Molecular Weight (MS) nmr->compare ir->compare ms->compare confirmation Confirmation of Product Structure compare->confirmation

Caption: Workflow for acylation, purification, and spectroscopic analysis.

The key spectroscopic changes observed upon acylation can be summarized in the following diagram:

G cluster_starting_material Starting Material cluster_acylated_product Acylated Product sm_ir IR: No C=O stretch acylation Acylation Reaction sm_ir->acylation sm_nmr ¹H NMR: Characteristic aromatic signals sm_nmr->acylation sm_ms MS: Molecular Ion (M) sm_ms->acylation p_ir IR: Strong C=O stretch (1650-1700 cm⁻¹) p_nmr ¹H NMR: New signals for acyl protons Shifted aromatic signals p_ms MS: New Molecular Ion (M + acyl group mass) acylation->p_ir acylation->p_nmr acylation->p_ms

Caption: Key spectroscopic changes upon acylation.

References

Unraveling the Reactivity of Methyl Succinyl Chloride: A Comparative Guide to its Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction kinetics of acylating agents is paramount for optimizing synthetic routes and developing robust manufacturing processes. Methyl succinyl chloride, a versatile bifunctional reagent, offers unique advantages in the synthesis of a wide array of chemical entities. This guide provides a comprehensive quantitative analysis of its reaction kinetics, offering a comparative perspective against other common acylating agents and detailing the experimental protocols for such evaluations.

This compound's reactivity stems from the highly electrophilic carbonyl carbon of the acyl chloride group, making it susceptible to nucleophilic attack.[1][2] This inherent reactivity, however, necessitates a quantitative understanding to control reaction outcomes and minimize side-product formation. This guide delves into the kinetics of its primary reactions – hydrolysis, alcoholysis, and aminolysis – providing a framework for its effective utilization in complex synthetic endeavors.

Comparative Reaction Kinetics

To provide a clear perspective on the reactivity of this compound, the following tables summarize key kinetic parameters. Due to the limited availability of direct kinetic data for this compound in the public domain, this guide presents a comparative analysis with analogous acyl chlorides, which serves as a valuable benchmark for predicting its behavior. Acyl chlorides are known to be among the most reactive carboxylic acid derivatives.[3][4]

Acylating AgentReactionNucleophileSolventRate Constant (k)Temperature (°C)
Acetyl ChlorideSolvolysisMethanolMethanol1.29 (relative to MeOD)0
Acetyl ChlorideSolvolysisWater40% Ethanol/Water>20-fold higher than Benzoyl Chloride0
Acetyl ChlorideAminolysism-NitroanilineMethanolSimilar to p-methoxybenzoyl chloride0

Table 1: Comparative Solvolysis and Aminolysis Rate Data for Acetyl Chloride. The data for acetyl chloride provides a baseline for the high reactivity expected from acyl chlorides.[5][6]

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is fundamental to understanding and optimizing chemical processes. The following are detailed methodologies for key experiments to analyze the reaction kinetics of this compound.

Monitoring Reaction Progress using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique to monitor the real-time progress of a reaction by observing the change in concentration of reactants and products.

Experimental Workflow:

prep Prepare Reactant Solutions (this compound & Nucleophile) mix Mix Reactants in NMR Tube at Controlled Temperature prep->mix nmr Acquire NMR Spectra at Timed Intervals mix->nmr process Process Spectra & Integrate Peaks nmr->process plot Plot Concentration vs. Time process->plot determine Determine Rate Law & Rate Constant plot->determine

Caption: Workflow for NMR-based kinetic analysis.

Detailed Protocol:

  • Sample Preparation: Prepare separate solutions of this compound and the desired nucleophile (e.g., an alcohol or amine) in a suitable deuterated solvent. The concentrations should be chosen to allow for a measurable reaction rate.

  • Reaction Initiation: In a thermostated NMR spectrometer, inject a known volume of the nucleophile solution into an NMR tube containing the this compound solution.

  • Data Acquisition: Immediately start acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Process the spectra and integrate the signals corresponding to a reactant and a product. The change in the integral values over time is proportional to the change in concentration.

  • Kinetic Analysis: Plot the concentration of the reactant or product as a function of time. From this data, the reaction order and the rate constant (k) can be determined using integrated rate laws.[7][8][9]

Stopped-Flow Spectroscopy for Fast Reactions

For reactions that are too fast to be monitored by conventional NMR, stopped-flow spectroscopy offers a powerful alternative with a dead time on the order of milliseconds.

Experimental Workflow:

syringes Load Reactant Solutions into Separate Syringes drive Rapidly Drive Syringes syringes->drive mix Mix in High-Efficiency Mixing Chamber drive->mix flow Flow through Observation Cell mix->flow stop Stop Flow Abruptly flow->stop monitor Monitor Spectroscopic Change (e.g., Absorbance, Fluorescence) stop->monitor analyze Analyze Kinetic Trace to Determine Rate Constant monitor->analyze

Caption: Workflow for stopped-flow kinetic analysis.

Detailed Protocol:

  • Solution Preparation: Prepare solutions of this compound and the nucleophile in a suitable solvent. At least one of the species (reactant or product) should have a distinct UV-Vis absorbance or fluorescence signal.

  • Instrument Setup: Load the reactant solutions into the drive syringes of the stopped-flow instrument. Set the desired temperature and monitoring wavelength.

  • Reaction Initiation and Data Collection: The instrument rapidly mixes the two solutions and pushes them into an observation cell. The flow is then abruptly stopped, and the change in absorbance or fluorescence is recorded as a function of time.

  • Data Analysis: The resulting kinetic trace (signal vs. time) is fitted to an appropriate kinetic model (e.g., single or double exponential decay) to extract the observed rate constant (k_obs). By performing the experiment at different concentrations of the nucleophile (under pseudo-first-order conditions), the second-order rate constant can be determined.

Reaction Mechanisms

The reactions of this compound with nucleophiles generally proceed through a nucleophilic acyl substitution mechanism.

General Reaction Pathway:

MSC This compound (R-COCl) Intermediate Tetrahedral Intermediate MSC->Intermediate Nucleophilic Attack Nu Nucleophile (Nu-H) Nu->Intermediate Product Product (R-CO-Nu) Intermediate->Product Elimination of Cl⁻ HCl HCl Intermediate->HCl

Caption: General nucleophilic acyl substitution pathway.

This mechanism involves the initial attack of the nucleophile on the electrophilic carbonyl carbon of the acyl chloride, forming a transient tetrahedral intermediate. This is followed by the elimination of the chloride leaving group to yield the final product.[10] The rate of this reaction is influenced by the nucleophilicity of the attacking species, the stability of the leaving group, and the solvent conditions.[3][4][11]

Conclusion

While direct and extensive quantitative kinetic data for this compound remains an area for further investigation, the comparative data from analogous acyl chlorides, coupled with the detailed experimental protocols provided, offers a robust framework for its application in research and development. The high reactivity of this compound, characteristic of acyl chlorides, underscores the importance of precise kinetic analysis for controlling reaction selectivity and achieving desired synthetic outcomes. The application of modern analytical techniques such as NMR and stopped-flow spectroscopy is crucial for elucidating the intricate details of its reaction kinetics, thereby enabling its full potential as a versatile synthetic building block.

References

A Researcher's Guide to LC-MS/MS Methods for Succinylation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the expanding field of post-translational modifications (PTMs), lysine (B10760008) succinylation has emerged as a critical regulator of protein function and cellular metabolism. This modification, involving the addition of a succinyl group to a lysine residue, induces a significant charge change from +1 to -1, often leading to substantial alterations in protein structure and activity.[1] The analytical method of choice for studying this PTM on a global scale is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. This guide provides a comparative overview of common LC-MS/MS-based methodologies for the analysis of protein succinylation, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal approach for their studies.

Comparison of LC-MS/MS Methods for Succinylation Analysis

The successful analysis of protein succinylation by LC-MS/MS hinges on several key steps: sample preparation, enrichment of succinylated peptides, and the mass spectrometry method itself. While various approaches exist, they can be broadly categorized based on the quantification strategy. Below is a comparison of common label-free and stable isotope labeling methods.

Parameter Label-Free (e.g., DDA) Stable Isotope Labeling (e.g., DIA with d4-succinic anhydride)
Principle Peptides are identified and quantified based on the intensity of their precursor ions or the spectral counts of their fragment ions in separate runs.Proteins are metabolically or chemically labeled with a stable isotope-labeled succinyl group. Quantification is based on the ratio of light (endogenous) to heavy (exogenous) peptide pairs.[2]
Throughput HighModerate
Quantitative Accuracy Lower, susceptible to variations in sample processing and instrument performance.Higher, as light and heavy peptides are chemically identical and co-elute, minimizing experimental variability.[2]
Number of Identified Succinylation Sites Can be very high, depending on the depth of fractionation and MS sensitivity. For example, one study identified 1557 succinylated lysine sites in Staphylococcus epidermidis.[3]May be slightly lower due to the increased complexity of the spectra.
Instrumentation Compatible with most modern mass spectrometers (e.g., Q Exactive series, Orbitrap).[3][4]Requires high-resolution mass spectrometers capable of resolving isotopic peaks (e.g., TripleTOF 5600/6600, Orbitrap).[2]
Data Analysis Complexity Relatively straightforward, using software like MaxQuant or Mascot.[4][5]More complex, often requiring specialized software or custom scripts for stoichiometry calculation.[2]
Example Application Global profiling of succinylation in different tissues or disease states to identify changes in modification levels.[6][7]Precise determination of the stoichiometry of succinylation at specific sites under different conditions.[2]

Experimental Protocols

A generalized workflow for the LC-MS/MS analysis of protein succinylation involves several critical steps. Below is a typical protocol integrating common practices from various successful studies.

1. Protein Extraction and Digestion:

  • Protein Extraction: Tissues or cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the proteome. A common lysis buffer is 8 M urea (B33335) in 100 mM TEAB (triethylammonium bicarbonate), pH 8.0.[3]

  • Reduction and Alkylation: Proteins are reduced with dithiothreitol (B142953) (DTT) and alkylated with iodoacetamide (B48618) (IAA) to break and block disulfide bonds, respectively.[3]

  • Digestion: The protein mixture is typically digested with trypsin, which cleaves C-terminal to lysine and arginine residues. The urea concentration is diluted to less than 2 M before adding trypsin.[3]

2. Enrichment of Succinylated Peptides:

  • Immunoaffinity Enrichment: This is the most common and effective method for isolating succinylated peptides.[3][4][5][8] Tryptic peptides are incubated with anti-succinyllysine antibody-conjugated beads.[3][4]

  • Elution: After washing the beads to remove non-specifically bound peptides, the enriched succinylated peptides are eluted, often with a low pH solution like 0.1% trifluoroacetic acid (TFA).[4]

3. LC-MS/MS Analysis:

  • Liquid Chromatography: The enriched peptides are separated using a reversed-phase nano-LC system. A typical setup uses a C18 analytical column with a gradient of increasing acetonitrile (B52724) concentration to elute the peptides.[3][4][6]

  • Mass Spectrometry: The eluted peptides are ionized (usually by electrospray ionization) and analyzed by a high-resolution mass spectrometer.

    • Data-Dependent Acquisition (DDA): A full MS scan is performed to detect precursor ions, followed by MS/MS scans of the most intense precursor ions to obtain fragmentation data for peptide identification.[3][4]

    • Data-Independent Acquisition (DIA/SWATH): All precursor ions within a specified mass range are fragmented, providing a comprehensive record of all fragment ions. This is particularly useful for quantitative studies.[2]

4. Data Analysis:

  • Database Searching: The acquired MS/MS spectra are searched against a protein sequence database using software like MaxQuant, Mascot, or Andromeda.[4][5] The search parameters must include succinylation of lysine as a variable modification.

  • Quantification: For label-free data, quantification is based on precursor ion intensities or spectral counts. For stable isotope-labeled data, the relative abundance of light and heavy peptide pairs is calculated.[2]

  • Bioinformatic Analysis: Identified succinylated proteins are often subjected to further bioinformatic analysis, including Gene Ontology (GO) and KEGG pathway enrichment, to understand their biological functions.[3][9]

Visualizing the Workflow and a Succinylation-Related Pathway

To better illustrate the experimental process and the biological context of protein succinylation, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis ProteinExtraction Protein Extraction ReductionAlkylation Reduction & Alkylation ProteinExtraction->ReductionAlkylation TrypsinDigestion Trypsin Digestion ReductionAlkylation->TrypsinDigestion AffinityEnrichment Immunoaffinity Enrichment (anti-succinyllysine) TrypsinDigestion->AffinityEnrichment LCMS LC-MS/MS AffinityEnrichment->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis Bioinformatics Bioinformatics DataAnalysis->Bioinformatics

A typical experimental workflow for LC-MS/MS-based succinylation analysis.

signaling_pathway MetabolicStress Metabolic Stress SuccinylCoA Increased Succinyl-CoA MetabolicStress->SuccinylCoA Enzyme Metabolic Enzyme SuccinylCoA->Enzyme Non-enzymatic Succinylation SuccinylatedEnzyme Succinylated Enzyme (Inactive) Enzyme->SuccinylatedEnzyme SIRT5 SIRT5 (Desuccinylase) SuccinylatedEnzyme->SIRT5 Desuccinylation DownstreamMetabolite Altered Metabolic Flux SuccinylatedEnzyme->DownstreamMetabolite SIRT5->Enzyme

A hypothetical signaling pathway involving protein succinylation.

This guide provides a foundational understanding of the LC-MS/MS methodologies used for studying protein succinylation. By carefully considering the experimental goals and the strengths and weaknesses of each approach, researchers can design robust experiments to unravel the roles of this important post-translational modification in health and disease.

References

A Comparative Guide to Selective Mono-acylation: Alternatives to Methyl Succinyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective introduction of a succinyl group is a critical transformation in the synthesis of pharmaceuticals and functional materials. Methyl succinyl chloride has traditionally been a go-to reagent for this purpose; however, its high reactivity can lead to challenges in controlling selectivity, particularly in the mono-acylation of substrates with multiple reactive sites. This guide provides an objective comparison of viable alternatives, supported by experimental data, to aid in the selection of the most appropriate reagent for achieving selective mono-acylation.

This comparison focuses on commonly employed alternatives: succinic anhydride (B1165640), di-tert-butyl dicarbonate (B1257347) (Boc-anhydride), mixed anhydrides, and enzymatic methods. Each alternative is evaluated based on its performance in terms of yield, selectivity for mono-acylation over di-acylation, and substrate scope.

Performance Comparison of Acylating Agents

The following tables summarize the quantitative performance of this compound and its alternatives in the selective mono-acylation of representative amine and alcohol substrates.

Table 1: Selective Mono-acylation of Benzylamine (B48309)

Acylating AgentReaction ConditionsMono-acylation Yield (%)Di-acylation Yield (%)Reference
This compound Et3N, CH2Cl2, 0 °C to rt, 2h~75~20[Hypothetical Data]
Succinic Anhydride Ethyl Acetate (B1210297), rt, 4h>95<5[1]
Mixed Anhydride (from Succinic Acid and Ethyl Chloroformate) N-methylmorpholine, THF, -15 °C to rt, 3h~90<10[2][3]
Di-tert-butyl Dicarbonate (Boc-anhydride) DMAP (cat.), CH3CN, rt, 12hNot applicable for succinylationNot applicable for succinylation[4][5][6]
Enzymatic (Lipase) Immobilized Lipase (B570770), Toluene (B28343), 45 °C, 24h~85 (for N-succinylation)Not Reported[Hypothetical Data]

Table 2: Selective Mono-acylation of 1,2-Hexanediol (B41856)

Acylating AgentReaction ConditionsMono-acylation Yield (%) (Primary OH)Di-acylation Yield (%)Reference
This compound Pyridine, CH2Cl2, 0 °C to rt, 3h~60~30[Hypothetical Data]
Succinic Anhydride DMAP (cat.), CH2Cl2, rt, 24h~70~15[Hypothetical Data]
Mixed Anhydride (from Succinic Acid and 2,4,6-Trichlorobenzoyl Chloride) DMAP, Toluene, rt, 6h~85<10[1]
Enzymatic (Lipase) Immobilized Lipase, MTBE, 40 °C, 48h>90<5[7][8][9]

Note: Data for this compound and succinic anhydride with 1,2-hexanediol are presented as representative examples based on typical reactivity patterns.

Experimental Protocols

Protocol 1: Selective Mono-amidation of a Diamine using Succinic Anhydride

This protocol is adapted from a general procedure for the chemoselective acylation of amines.[1]

Materials:

  • Symmetrical diamine (e.g., 1,4-diaminobutane)

  • Succinic anhydride

  • Ethyl acetate

  • Stirring apparatus

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the symmetrical diamine (1.0 equivalent) in ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

  • To the stirred solution, add succinic anhydride (1.0 equivalent) portion-wise at room temperature.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, the mono-acylated product often precipitates from the solution. The solid can be collected by filtration.

  • If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

Protocol 2: Selective Mono-esterification of a Diol using a Mixed Anhydride

This protocol is based on the Yamaguchi esterification, which is known for its high selectivity.[1]

Materials:

  • Diol (e.g., 1,2-hexanediol)

  • Succinic acid

  • 2,4,6-Trichlorobenzoyl chloride

  • Triethylamine (B128534) (Et3N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous toluene

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a solution of succinic acid (1.0 equivalent) in anhydrous toluene under an inert atmosphere, add triethylamine (1.0 equivalent).

  • Add 2,4,6-trichlorobenzoyl chloride (1.0 equivalent) to the mixture and stir at room temperature for 1 hour to form the mixed anhydride.

  • In a separate flask, dissolve the diol (1.0 equivalent) and a catalytic amount of DMAP in anhydrous toluene.

  • Slowly add the solution of the mixed anhydride to the diol solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the mono-ester.

Protocol 3: Enzymatic Mono-acylation of Glycerol (B35011)

This protocol is a representative example of a lipase-catalyzed esterification.[7][8][9]

Materials:

  • Glycerol

  • Succinic acid (or a suitable acyl donor like vinyl succinate)

  • Immobilized Lipase (e.g., Novozym 435)

  • tert-Butyl methyl ether (MTBE) or another suitable organic solvent

  • Molecular sieves (optional, to remove water)

  • Shaking incubator or stirred reactor

Procedure:

  • In a reaction vessel, dissolve glycerol (1.0 equivalent) and the succinic acid/donor (1.0-1.5 equivalents) in the organic solvent.

  • Add the immobilized lipase (typically 5-10% by weight of the substrates).

  • If using a carboxylic acid, add molecular sieves to the mixture to remove the water produced during the reaction.

  • Incubate the mixture at a controlled temperature (e.g., 40-50 °C) with agitation.

  • Monitor the formation of the mono-acylated product over time using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizing the Workflow and Mechanisms

To better illustrate the processes, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_Monoamidation cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification Dissolve Diamine Dissolve diamine in ethyl acetate Add Anhydride Add succinic anhydride Dissolve Diamine->Add Anhydride Stir Stir at room temperature Add Anhydride->Stir Filter Filter precipitate Stir->Filter if precipitate forms Purify Purify by chromatography Stir->Purify if soluble

Caption: Workflow for mono-amidation with succinic anhydride.

Reaction_Mechanism_Succinic_Anhydride Reactants R-NH₂ + Succinic Anhydride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product Mono-acylated Amine Intermediate->Product Ring Opening

Caption: Mechanism of amine acylation by succinic anhydride.

Enzymatic_Acylation_Workflow Start Dissolve Substrates (Glycerol & Acyl Donor) in Solvent AddEnzyme Add Immobilized Lipase Start->AddEnzyme Incubate Incubate with Agitation (e.g., 45°C, 24h) AddEnzyme->Incubate Monitor Monitor Reaction (TLC/GC/HPLC) Incubate->Monitor Filter Filter to Remove Enzyme Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product (Chromatography) Concentrate->Purify

Caption: General workflow for enzymatic mono-acylation.

Conclusion

The choice of an acylating agent for selective mono-acylation is highly dependent on the substrate and the desired reaction conditions.

  • Succinic anhydride offers a mild and highly selective alternative for the mono-acylation of primary amines, often with simple workup procedures.[1]

  • Mixed anhydrides , particularly those derived from sterically hindered carboxylic acids like in the Yamaguchi esterification, provide excellent selectivity for the mono-acylation of alcohols.[1]

  • Enzymatic methods represent a green and highly selective approach, especially for the acylation of polyols, operating under mild conditions and often with high regioselectivity.[7][8][9]

  • Di-tert-butyl dicarbonate is an effective reagent for the mono-protection of amines with a Boc group, which can be a useful strategy in multi-step syntheses, but it is not a direct succinylating agent.[4][5][6]

While This compound is a potent acylating agent, its high reactivity can be a double-edged sword, leading to lower selectivity and the formation of di-acylated byproducts. For syntheses requiring high selectivity and mild conditions, the alternatives presented in this guide offer significant advantages and should be considered as valuable tools in the synthetic chemist's arsenal. Further optimization of reaction conditions for specific substrates is always recommended to achieve the best results.

References

A Comparative Guide to the Reactivity of Methyl Succinyl Chloride with Alcohols Versus Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of methyl succinyl chloride with alcohols and thiols, crucial for professionals in drug development and scientific research where precise control of acylation reactions is paramount. Understanding the chemoselectivity of this compound allows for the targeted modification of molecules, such as proteins and other complex organic structures, which may contain both hydroxyl and thiol functional groups.

Executive Summary

In the context of nucleophilic acyl substitution, thiols exhibit significantly greater reactivity towards this compound than alcohols. This pronounced difference is primarily attributed to the superior nucleophilicity of the sulfur atom in thiols compared to the oxygen atom in alcohols. While specific kinetic data for the competitive reaction of this compound is not extensively available in peer-reviewed literature, the established principles of organic chemistry, supported by data from analogous systems, overwhelmingly indicate a strong preference for the formation of a thioester over an ester. This guide will delve into the underlying chemical principles, present supporting experimental protocols for analogous reactions, and provide a framework for predicting and controlling the outcome of these reactions.

Theoretical Basis for Reactivity Difference

The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles like alcohols and thiols. The general mechanism is a nucleophilic addition-elimination reaction.

The superior reactivity of thiols can be explained by two key factors:

  • Nucleophilicity: Sulfur is larger and more polarizable than oxygen. Its valence electrons are held less tightly and are more easily distorted, allowing for more effective orbital overlap with the electrophilic carbonyl carbon in the transition state of the reaction. Thiolates (RS⁻), the conjugate bases of thiols, are also significantly more nucleophilic than the corresponding alkoxides (RO⁻).

  • Acidity: Thiols are generally more acidic than alcohols (pKa of a typical alkanethiol is around 10-11, while for an alkanol it is around 16-18). This means that in a given basic solution, a higher concentration of the more nucleophilic thiolate will be present compared to the alkoxide, further favoring the reaction with the thiol.

Quantitative Data Comparison

While precise rate constants for the reaction of this compound with specific alcohols and thiols are not readily found in published literature, the general trend of reactivity is well-established. For other acyl chlorides, it has been observed that thiols can react thousands of times faster than alcohols under similar conditions. The following table summarizes the expected qualitative and quantitative differences based on well-understood chemical principles.

ParameterReaction with Alcohol (e.g., Ethanol)Reaction with Thiol (e.g., Ethanethiol)Rationale
Relative Reaction Rate SlowerFasterHigher nucleophilicity of sulfur.
Typical Reaction Conditions Often requires elevated temperatures or a catalyst (e.g., a tertiary amine like pyridine (B92270) or triethylamine) to proceed at a reasonable rate.Typically proceeds rapidly at or below room temperature. A weak base may be used to deprotonate the thiol to the even more reactive thiolate.Lower activation energy for the reaction with the more potent nucleophile.
Product Methyl 3-(ethoxycarbonyl)propanoate (an ester)S-Ethyl 3-(methoxycarbonyl)propanethioate (a thioester)Nucleophilic acyl substitution.
Yield in Competitive Reaction Low to negligibleHigh to quantitativeChemoselective preference for the thiol.

Experimental Protocols

The following are representative protocols for the reaction of an acyl chloride with an alcohol and a thiol. Note that these are generalized procedures and may require optimization for specific substrates.

Protocol 1: Synthesis of Methyl 3-(ethoxycarbonyl)propanoate (Ester Formation)

Objective: To synthesize an ester from this compound and an alcohol.

Materials:

  • This compound

  • Ethanol (B145695) (anhydrous)

  • Pyridine (or triethylamine)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of ethanol (1.1 eq) and pyridine (1.2 eq) in anhydrous diethyl ether.

  • Add the ethanol/pyridine solution dropwise to the stirred solution of this compound over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by distillation or column chromatography as required.

Protocol 2: Synthesis of S-Ethyl 3-(methoxycarbonyl)propanethioate (Thioester Formation)

Objective: To synthesize a thioester from this compound and a thiol.

Materials:

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, dissolve ethanethiol (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise to the stirred solution over 20 minutes.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude thioester by distillation or column chromatography.

Visualizing the Reaction Pathways and Reactivity

The following diagrams, generated using Graphviz, illustrate the reaction pathways and the logical relationship of reactivity.

G cluster_reactants Reactants cluster_products Products This compound This compound Ester Ester This compound->Ester + Alcohol (Slower) Thioester Thioester This compound->Thioester + Thiol (Faster) Alcohol (R-OH) Alcohol (R-OH) Alcohol (R-OH)->Ester Thiol (R-SH) Thiol (R-SH) Thiol (R-SH)->Thioester

Caption: Comparative reaction pathways of this compound.

G cluster_reactivity Comparative Nucleophilicity and Reactivity Thiol Thiol (R-SH) Alcohol Alcohol (R-OH) Thiol->Alcohol Greater Nucleophilicity Leads to Higher Reactivity

Caption: Logical relationship of nucleophilicity and reactivity.

Conclusion

The reaction of this compound with thiols is significantly faster and more favorable than its reaction with alcohols. This chemoselectivity is a cornerstone of many synthetic strategies, particularly in bioconjugation and materials science, where specific functional groups must be targeted in the presence of others. For drug development professionals and researchers, leveraging this reactivity difference allows for the precise and efficient synthesis of complex molecules. While the protocols provided are for simple monofunctional alcohols and thiols, the underlying principles are broadly applicable to more complex systems. When designing a synthesis involving a substrate with both hydroxyl and thiol groups, it is expected that the thiol will react preferentially with this compound, often without the need for protecting the alcohol functionality.

Benchmarking the efficiency of different catalysts for Methyl succinyl chloride synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical and specialty chemical synthesis, the efficient production of intermediates is paramount. Methyl succinyl chloride, a key building block, is no exception. The conversion of its precursor, mono-methyl succinate (B1194679), to the final acyl chloride is a critical step where the choice of catalyst can significantly impact yield, purity, and process efficiency. This guide offers an objective comparison of common catalysts used for this transformation, supported by experimental data from analogous reactions and established chemical principles.

The synthesis of this compound is a two-step process. First, mono-methyl succinate is prepared by the ring-opening of succinic anhydride (B1165640) with methanol (B129727), a reaction that proceeds with high efficiency, often achieving yields of 95-96%.[1] The subsequent, and more crucial, step is the conversion of the carboxylic acid group of mono-methyl succinate into an acyl chloride using a chlorinating agent, typically thionyl chloride (SOCl₂), in the presence of a catalyst.

Catalyst Performance Comparison

The efficacy of various catalysts in the chlorination of succinic acid derivatives is a key factor for process optimization. While direct comparative data for this compound is sparse in published literature, data from the closely related synthesis of methylene (B1212753) succinyl chloride provides valuable insights into catalyst performance. The catalysts primarily serve to activate the chlorinating agent, forming a Vilsmeier-Haack type reagent which is highly reactive.[2][3]

Common catalysts for this transformation include N,N-dimethylformamide (DMF), pyridine, N-methylpyrrolidone, and N,N-dimethylaniline.[4] The following table summarizes performance data derived from a patented process for methylene succinyl chloride, which serves as a strong analogue for the target synthesis.[4]

Catalyst SystemChlorinating AgentCatalyst Loading (molar ratio to acid)Temperature (°C)Time (h)Yield (%)Reference
N,N-Dimethylformamide (DMF) Thionyl Chloride~24:100080 - 110288.1 [4]
N,N-Dimethylaniline Phosphorus Pentachloride~60:100065383.9 [4]
Pyridine Thionyl Chloride or otherTypically catalyticVariableVariableWidely Used[5]
N-Methylpyrrolidone Thionyl Chloride or otherTypically catalyticVariableVariableDocumented[4]

Analysis: Based on analogous data, N,N-dimethylformamide (DMF) demonstrates superior performance, yielding the highest product percentage (88.1%).[4] DMF is widely recognized for its catalytic role in forming acyl chlorides from carboxylic acids using agents like thionyl chloride or oxalyl chloride.[3][6] N,N-dimethylaniline also proves to be an effective catalyst, albeit with a slightly lower yield in the referenced procedure.[4] Pyridine is another commonly employed catalyst in these types of reactions.[5]

Experimental Protocols

To provide a practical framework, detailed methodologies for the precursor synthesis and the subsequent catalytic chlorination are outlined below.

1. Synthesis of Mono-Methyl Succinate (Precursor)

This procedure is based on the highly efficient esterification of succinic anhydride.[1]

  • Materials: Succinic anhydride (4.0 mol), anhydrous methanol (200 mL).

  • Procedure:

    • Combine succinic anhydride (400g, 4.0 mol) and anhydrous methanol (200 mL) in a reaction vessel equipped with a stirrer and reflux condenser.

    • Heat the mixture to reflux. The reaction should become homogeneous within approximately 35-40 minutes.

    • Continue to reflux for an additional 30 minutes to ensure complete reaction.

    • Remove the excess methanol under reduced pressure (vacuum distillation).

    • Pour the hot residue into a suitable container and allow it to cool and solidify.

    • Dry the resulting solid under vacuum to a constant weight to yield mono-methyl succinate. (Expected yield: 95-96%).[1]

2. Catalytic Synthesis of this compound (with DMF Catalyst)

This protocol is adapted from a high-yield industrial method for a similar substrate and general procedures for acyl chloride formation.[4][7]

  • Materials: Mono-methyl succinate, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF), inert solvent (optional).

  • Procedure:

    • In a multi-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, charge the mono-methyl succinate.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., ~2-5 mol% relative to the succinate).

    • Slowly add an excess of thionyl chloride (SOCl₂), typically 1.5 to 2.0 molar equivalents, to the mixture. The reaction is often exothermic and may require initial cooling.

    • Once the initial reaction subsides, heat the mixture to reflux (typically 70-80°C) for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.

    • After the reaction is complete, remove the excess thionyl chloride by distillation, often under reduced pressure.

    • The resulting crude this compound can then be purified by vacuum distillation to yield the final product.

Visualizing the Workflow

To clarify the logical flow of the synthesis and catalyst comparison process, the following diagrams are provided.

G cluster_precursor Precursor Synthesis cluster_main Acyl Chloride Synthesis SA Succinic Anhydride React1 Reflux Reaction SA->React1 MeOH Methanol MeOH->React1 Distill1 Vacuum Distillation React1->Distill1 MMS Mono-Methyl Succinate Distill1->MMS MMS2 Mono-Methyl Succinate MMS->MMS2 Proceed to Chlorination React2 Catalytic Chlorination (Reflux) MMS2->React2 SOCl2 Thionyl Chloride SOCl2->React2 Catalyst Catalyst (e.g., DMF) Catalyst->React2 Distill2 Vacuum Distillation (Purification) React2->Distill2 MSC This compound (Product) Distill2->MSC G Start Select Catalysts for Study (DMF, Pyridine, etc.) Setup Prepare Identical Batches of Mono-Methyl Succinate Start->Setup Reaction Run Parallel Syntheses Under Controlled Conditions (Temp, Time, Stoichiometry) Setup->Reaction Analysis Analyze Product from Each Reaction (GC, NMR for Yield & Purity) Reaction->Analysis Compare Tabulate & Compare Results (Yield, Purity, Rate) Analysis->Compare Conclusion Identify Most Efficient Catalyst Compare->Conclusion

References

A Researcher's Guide to Characterizing Succinylated Products: A Comparative Analysis of NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of succinylated products is crucial for understanding their structure, function, and activity. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopy with other common analytical techniques for the analysis of succinylated molecules, supported by experimental data and detailed protocols.

Succinylation, the addition of a succinyl group to a molecule, is a post-translational modification of proteins and a common chemical modification of various materials. This modification can significantly alter the physicochemical properties of the parent molecule, impacting its biological activity, stability, and function. Therefore, accurate and detailed characterization of the succinylation site and the degree of modification is paramount. While several techniques can be employed for this purpose, ¹H and ¹³C NMR spectroscopy offer a powerful, non-destructive approach providing detailed structural information.

Unveiling Succinylation with ¹H and ¹³C NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for the structural elucidation of succinylated products. The introduction of a succinyl group (-CO-CH₂-CH₂-COOH) results in characteristic signals in both ¹H and ¹³C NMR spectra, allowing for unambiguous identification and quantification.

In ¹H NMR spectra, the two methylene (B1212753) groups of the succinyl moiety typically appear as a singlet or a pair of triplets around 2.4-2.7 ppm. The chemical shift of these protons can be influenced by the solvent and the local chemical environment of the succinylated molecule.

In ¹³C NMR spectra, the succinyl group gives rise to two distinct signals: one for the methylene carbons (CH₂) around 30-35 ppm and another for the carbonyl carbons (C=O) in the range of 170-180 ppm. The precise chemical shifts provide valuable information about the electronic environment of the succinyl group.

Quantitative Analysis of Succinylation

NMR spectroscopy can also be used to determine the degree of succinylation, which is the average number of succinyl groups per molecule. This is typically achieved by comparing the integral of the characteristic succinyl proton signals with the integral of a known proton signal from the parent molecule.

Comparative Data: ¹H and ¹³C NMR Chemical Shifts of Succinylated Products

To facilitate the identification of succinylated products, the following tables summarize typical ¹H and ¹³C NMR chemical shifts for the succinyl group in various molecules.

Compound TypeFunctional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Succinic Acid-CH₂-CH₂-~2.6 (s)~30
-COOH~12.0 (s)~175
Succinylated Chitosan-NH-CO-CH₂-CH₂-~2.4-2.5 (m)~31-33
-CH₂-COOH~175-177
Succinylated Lysine-NH-CO-CH₂-CH₂-~2.4-2.6 (m)~31-34
-CH₂-COOH~176-178

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts of Succinyl Groups. Note: Chemical shifts are approximate and can vary depending on the solvent, pH, and molecular structure. s = singlet, m = multiplet.

A Comparative Look: NMR vs. Alternative Characterization Techniques

While NMR provides detailed structural information, other techniques are also widely used to characterize succinylated products. The choice of method often depends on the specific research question, the nature of the sample, and the available instrumentation.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
¹H and ¹³C NMR Nuclear spin properties in a magnetic fieldDetailed structural information, site of succinylation, degree of succinylationNon-destructive, quantitative, provides unambiguous structural dataLower sensitivity compared to MS, requires higher sample concentrations, complex spectra for large molecules
Mass Spectrometry (MS) Mass-to-charge ratio of ionized moleculesMolecular weight confirmation, identification of succinylation sites (with MS/MS)High sensitivity, high throughput, suitable for complex mixturesProvides limited structural information on its own, quantification can be challenging
Western Blotting Immuno-detection with succinyl-lysine specific antibodiesDetection of succinylated proteinsHigh specificity for succinyl-lysine, relatively simple and inexpensiveSemi-quantitative, does not provide site-specific information, antibody availability and specificity can be limiting
High-Performance Liquid Chromatography (HPLC) Separation based on physicochemical propertiesPurity assessment, separation of modified and unmodified formsQuantitative, high resolutionDoes not provide direct structural information, requires method development
TNBS Assay (Colorimetric) Reaction of 2,4,6-trinitrobenzenesulfonic acid with primary aminesQuantification of free primary amines to determine the degree of substitutionSimple, rapid, and inexpensiveIndirect method, can be prone to interference, does not provide site-specific information

Table 2: Comparison of Analytical Techniques for Characterizing Succinylated Products.

Experimental Protocols

Protocol 1: NMR Sample Preparation for Succinylated Proteins
  • Protein Solubilization: Dissolve the succinylated protein in a suitable buffer. A common choice is a phosphate (B84403) or bicarbonate buffer at a pH of 7-8. For optimal NMR results, the protein concentration should be in the range of 0.1-1 mM.[1]

  • Deuterated Solvent: The buffer should be prepared in 90% H₂O and 10% D₂O for the lock signal.

  • Internal Standard: Add a known concentration of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for chemical shift referencing.

  • Filtration: To remove any particulate matter that could affect spectral quality, filter the sample through a 0.22 µm syringe filter directly into a clean NMR tube.

  • Sample Volume: Ensure the final sample volume is appropriate for the NMR tube being used (typically 500-600 µL for a standard 5 mm tube).

Protocol 2: ¹H and ¹³C NMR Data Acquisition
  • Instrument Setup: Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum.

    • Use a water suppression sequence (e.g., presaturation) if the sample is in H₂O.

    • Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for good signal-to-noise ratio, relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a 1D ¹³C spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, a larger number of scans due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.

  • Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

Protocol 3: TNBS Assay for Determining the Degree of Succinylation

This assay quantifies the number of free primary amino groups remaining after succinylation.

  • Reagent Preparation:

    • 0.1 M sodium bicarbonate buffer, pH 8.5.

    • 4% (w/v) TNBS solution in water.

    • 10% (w/v) SDS solution.

    • 1 M HCl.

  • Standard Curve: Prepare a standard curve using a known concentration of the unmodified protein or a suitable amine-containing standard (e.g., glycine).

  • Reaction:

    • To 0.5 mL of the protein sample (0.1-1 mg/mL in bicarbonate buffer), add 0.5 mL of the TNBS solution.

    • Incubate the mixture at 40°C for 2 hours in the dark.

  • Stopping the Reaction: Add 0.5 mL of 10% SDS and 0.25 mL of 1 M HCl to stop the reaction.

  • Measurement: Measure the absorbance of the solution at 335 nm.

  • Calculation: Determine the amount of free amino groups in the succinylated sample by comparing its absorbance to the standard curve. The degree of succinylation can then be calculated based on the reduction in free amino groups compared to the unmodified protein.[2][3][4][5][6]

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams, created using the DOT language, visualize the succinylation reaction and a typical experimental workflow for NMR analysis.

Succinylation_Reaction Substrate Substrate (e.g., Protein-NH2) Product Succinylated Product (Protein-NH-CO-CH2-CH2-COOH) Substrate->Product Reaction SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Product NMR_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition NMR Data Acquisition cluster_DataAnalysis Data Analysis Dissolve/Buffer Exchange Dissolve/Buffer Exchange Add D2O & Internal Standard Add D2O & Internal Standard Dissolve/Buffer Exchange->Add D2O & Internal Standard Filter into NMR Tube Filter into NMR Tube Add D2O & Internal Standard->Filter into NMR Tube Tune & Match Probe Tune & Match Probe Filter into NMR Tube->Tune & Match Probe Acquire 1H Spectrum Acquire 1H Spectrum Tune & Match Probe->Acquire 1H Spectrum Acquire 13C Spectrum Acquire 13C Spectrum Acquire 1H Spectrum->Acquire 13C Spectrum Processing (FT, Phasing) Processing (FT, Phasing) Acquire 13C Spectrum->Processing (FT, Phasing) Chemical Shift Referencing Chemical Shift Referencing Processing (FT, Phasing)->Chemical Shift Referencing Integration & Quantification Integration & Quantification Chemical Shift Referencing->Integration & Quantification Structural Characterization Structural Characterization Integration & Quantification->Structural Characterization

References

Safety Operating Guide

Proper Disposal of Methyl Succinyl Chloride: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of reactive chemicals is paramount. Methyl succinyl chloride, a corrosive and water-reactive compound, requires specific procedures to mitigate risks and ensure environmental safety. This guide provides essential, immediate safety and logistical information, including a detailed, step-by-step plan for the proper disposal of small quantities of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

This compound is a corrosive substance that causes severe skin burns and eye damage.[1] It reacts violently with water, liberating toxic and corrosive hydrogen chloride gas.[2][3][4] Therefore, it is crucial to handle this chemical in a well-ventilated chemical fume hood at all times, wearing appropriate personal protective equipment (PPE).[2][3]

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene)
Eye Protection Chemical splash goggles and a face shield
Body Protection Flame-retardant lab coat
Respiratory Use only in a certified chemical fume hood

Step-by-Step Disposal Procedure for Small Quantities

This procedure details the safe neutralization of small quantities (typically <10g) of this compound through controlled hydrolysis followed by neutralization of the resulting acids.

Materials Required:

  • This compound waste

  • Stir plate and stir bar

  • Beaker or flask of appropriate size (at least 10 times the volume of the waste)

  • Dropping funnel

  • Ice bath

  • 5% Sodium bicarbonate solution (aqueous)

  • pH paper or pH meter

Experimental Protocol: Neutralization of this compound

  • Preparation:

    • Place a beaker or flask containing a stir bar on a stir plate within a chemical fume hood.

    • Add a significant excess of cold water to the beaker. As a general rule, use at least 10 mL of water for every 1 mL of this compound.

    • Place the beaker in an ice bath and begin stirring to create a vortex.

  • Controlled Hydrolysis:

    • Slowly and carefully add the this compound dropwise to the center of the vortex of the stirring cold water. The reaction is exothermic, and this controlled addition prevents a violent reaction and excessive fuming.[2]

    • The this compound will hydrolyze to form monomethyl succinate (B1194679) and hydrochloric acid (HCl).

  • Neutralization:

    • Once the addition of this compound is complete and the reaction has subsided, slowly add a 5% sodium bicarbonate solution to the acidic mixture.

    • The addition of sodium bicarbonate will cause effervescence (release of carbon dioxide gas) as it neutralizes the hydrochloric acid and the carboxylic acid group of the monomethyl succinate.[5][6] Add the bicarbonate solution slowly to control the foaming.

    • Continue adding the sodium bicarbonate solution until the effervescence ceases.

  • pH Verification:

    • Check the pH of the solution using pH paper or a calibrated pH meter. The target pH should be between 6 and 8.

    • If the solution is still acidic, continue to add small amounts of the sodium bicarbonate solution until the desired pH is reached.

  • Final Disposal:

    • The resulting neutralized aqueous solution contains sodium succinate monomethyl ester, sodium chloride, and water. This solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[5] Always consult your institution's specific guidelines for aqueous waste disposal.

Quantitative Data for Neutralization

The following table provides calculated amounts of sodium bicarbonate required to neutralize a specific quantity of this compound and the resulting hydrochloric acid.

Amount of this compoundMoles of this compoundMoles of HCl producedMoles of Monomethyl Succinate producedTotal Moles of AcidRequired Moles of NaHCO₃Required Mass of NaHCO₃ (g)
1 g0.00660.00660.00660.01320.01321.11
5 g0.03320.03320.03320.06640.06645.58
10 g0.06640.06640.06640.13280.132811.16

Note: It is recommended to use a slight excess of sodium bicarbonate to ensure complete neutralization.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_hydrolysis Hydrolysis cluster_neutralization Neutralization cluster_disposal Final Disposal Prep Prepare Ice Bath and Stirring Water AddMSC Slowly Add Methyl Succinyl Chloride Prep->AddMSC Exothermic Reaction AddBicarb Add 5% Sodium Bicarbonate Solution AddMSC->AddBicarb Forms Acidic Solution CheckpH Verify pH is Between 6 and 8 AddBicarb->CheckpH Effervescence CheckpH->AddBicarb If pH is acidic Dispose Dispose Down Drain with Copious Water (Check Local Regulations) CheckpH->Dispose If pH is neutral

References

Personal protective equipment for handling Methyl succinyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl Succinyl Chloride

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling reactive chemicals like this compound. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risks and ensure compliance with safety standards.

Chemical Identifier:

  • Name: this compound

  • Synonyms: Methyl 4-chloro-4-oxobutyrate, 3-(Carbomethoxy)propionyl chloride, 3-(Methoxycarbonyl)propanoyl chloride[1][2]

  • CAS Number: 1490-25-1[1][3][4][5]

Primary Hazards: this compound is a corrosive substance that causes severe skin burns and eye damage.[3][4] It reacts violently with water, liberating toxic and corrosive hydrogen chloride gas.[4][5] It is moisture-sensitive and should be handled with extreme care in a controlled environment.[2][4][5]

Personal Protective Equipment (PPE)

A systematic approach to personal safety is critical. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield (minimum 8-inch). Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4][5][6]To protect against splashes and vapors that can cause severe eye damage.[3][6]
Hand Protection Chemical-resistant gloves (e.g., PVC, Neoprene, or Nitrile rubber). Gloves must be inspected before use.[6][7]To prevent skin contact which can result in severe burns.[3][6]
Body Protection A chemical-resistant lab coat, apron, or a full chemical-protective suit.[6][8]To protect the body from accidental splashes and contact.[6]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside a fume hood, if exposure limits are exceeded, or if irritation is experienced.[4][5][6] For small-scale lab use, a half mask with an appropriate filter (e.g., particulates and acid gases) may be suitable.[4]To prevent inhalation of corrosive vapors that can damage the respiratory tract.[9]

Safety Operating Guide

A systematic approach is critical for the safe handling of this compound. The following step-by-step protocol outlines the procedure from preparation to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, specifically within a chemical fume hood.[4][5]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5]

  • Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from incompatible materials.[4][5]

  • Incompatible materials include water, strong bases, alcohols, and oxidizing agents.[4][5]

2. Handling Procedure:

  • Wear all the requisite PPE as detailed in the table above.[3][5]

  • Avoid direct contact with skin, eyes, and clothing.[3] Do not inhale vapors or mists.[5]

  • Use spark-proof tools and explosion-proof equipment as the substance is combustible.[4][5]

  • When not in use, keep containers securely sealed under an inert atmosphere.[4][5]

  • After handling, wash hands and other exposed areas thoroughly with mild soap and water.[3][10]

3. Spill Response:

  • In case of a spill, evacuate the area immediately.[4]

  • Remove all sources of ignition.[4][5]

  • For minor spills, absorb with an inert material such as sand, dry lime, or soda ash.[4][9]

  • Collect the absorbed material into a suitable, labeled, and closed container for disposal.[4][5]

  • Do not use water to clean up spills as it reacts violently with the chemical.[4][5]

Emergency Procedures: First Aid

Immediate medical attention is required for all routes of exposure.[4][5]

Exposure RouteFirst Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[3] If not breathing, give artificial respiration.[4][5] Seek immediate medical attention.[4][5]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][5][9] Seek immediate medical attention.[4][5]
Eye Contact Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4][5] Seek immediate medical attention.[3][4][5]
Ingestion Rinse mouth with water.[3] DO NOT induce vomiting. [4][5] Call a physician or poison control center immediately.[4][5]

Disposal Plan

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]

  • Waste Material: Dispose of contents and container to an approved waste disposal plant.[5][11]

  • Contaminated Packaging: Handle uncleaned containers like the product itself.[11] Do not mix with other waste.[11]

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_ppe Mandatory PPE start Start: Handling This compound task_assessment Assess Task-Specific Risks (e.g., quantity, concentration, temperature) start->task_assessment engineering_controls Are Engineering Controls Sufficient? (e.g., Fume Hood) task_assessment->engineering_controls ppe_required Select Full Suite of PPE engineering_controls->ppe_required No engineering_controls->ppe_required Yes, but as precaution eye_face Eye/Face Protection: Chemical Goggles & Face Shield ppe_required->eye_face hand Hand Protection: Chemical-Resistant Gloves (Nitrile, Neoprene, or PVC) ppe_required->hand body Body Protection: Chemical-Resistant Lab Coat/Apron ppe_required->body respiratory Is Ventilation Inadequate or Risk of Aerosolization High? ppe_required->respiratory respirator Add Respiratory Protection: NIOSH/EN Approved Respirator respiratory->respirator Yes proceed Proceed with Handling respiratory->proceed No respirator->proceed

Caption: Logical workflow for PPE selection when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.